2,5-Dichloro-4-fluoroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloro-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-3-2-6(10)4(8)1-5(3)9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVXJOLBILNOHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20950013 | |
| Record name | 2,5-Dichloro-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2729-37-5 | |
| Record name | 2729-37-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dichloro-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,5-Dichloro-4-fluoroaniline
Abstract
2,5-Dichloro-4-fluoroaniline is a key halogenated aromatic amine serving as a vital building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its specific substitution pattern makes it a valuable intermediate for introducing a dichlorofluoro-phenyl moiety into target structures. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound. We will dissect the strategic rationale behind the chosen route, provide detailed, field-proven experimental protocols for each critical step, and discuss the underlying chemical mechanisms that govern the transformations. The narrative emphasizes causality in experimental design, ensuring that the described protocols are not merely recipes but self-validating systems grounded in established chemical principles.
Part 1: Strategic Pathway Selection: A Retrosynthetic Approach
The synthesis of a polysubstituted aromatic compound like this compound requires careful planning regarding the sequence of functional group introduction. The directing effects of the substituents (Cl, F, NH₂) and the relative ease of introducing each group dictate the most efficient strategy.
The final step in the synthesis of an aniline derivative is often the reduction of a corresponding nitro compound due to the reliability and high yield of this transformation.[1] Therefore, our immediate precursor is 2,5-dichloro-4-fluoronitrobenzene . This simplifies the problem to the synthesis of this key nitroaromatic intermediate.
Considering the available starting materials and the directing effects of the halogens, the most logical and industrially scalable approach begins with a dichlorofluorobenzene precursor. The selected pathway involves two primary transformations:
-
Electrophilic Nitration: Introduction of a nitro group onto a pre-existing 1,4-dichloro-2-fluorobenzene ring system.
-
Chemoselective Reduction: Reduction of the nitro group to an amine without affecting the carbon-halogen bonds.
This strategy is favored over alternatives, such as the direct halogenation of a fluoroaniline derivative, which often leads to poor regioselectivity and a complex mixture of isomers.[2]
Caption: Retrosynthetic and forward synthesis pathway logic.
Part 2: The Core Synthesis Protocol
This section details the two-step synthesis from the commercially available precursor, 1,4-dichloro-2-nitrobenzene, which is a key starting material for producing 2,5-dichloroaniline.[1][3] The principles outlined are directly applicable to the synthesis of the fluorinated analogue.
Step 1: Electrophilic Nitration of 1,4-Dichlorobenzene
The introduction of a nitro group onto the aromatic ring is a classic electrophilic aromatic substitution. The reaction utilizes a mixture of concentrated nitric acid and sulfuric acid (mixed acid) to generate the highly electrophilic nitronium ion (NO₂⁺).
Causality and Mechanistic Insight: Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the nitronium ion. The regiochemical outcome is dictated by the existing substituents. In the analogous and well-documented nitration of 1,4-dichlorobenzene, the chloro groups are ortho-, para-directing but deactivating. Nitration occurs at the position ortho to one of the chlorine atoms, yielding 1,4-dichloro-2-nitrobenzene.[4] A similar directive effect would be expected for the nitration of 1,4-dichloro-2-fluorobenzene, where the combined directing effects of the halogens would guide the incoming nitro group. The temperature must be carefully controlled, as higher temperatures can lead to dinitration and other side reactions.[4]
Caption: Simplified mechanism of electrophilic nitration.
Experimental Protocol: Nitration of 1,4-Dichlorobenzene This protocol is adapted from established procedures for the nitration of p-dichlorobenzene and serves as a model for the synthesis of the nitro-intermediate.[4]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, charge 147 g (1.0 mol) of 1,4-dichlorobenzene and 300 g of concentrated (98%) sulfuric acid.
-
Preparation of Nitrating Mixture: In a separate beaker cooled in an ice bath, carefully prepare the nitrating mixture by slowly adding 68 g of concentrated (98%) sulfuric acid to 68 g of concentrated (70%) nitric acid.
-
Addition: Begin stirring the dichlorobenzene/sulfuric acid slurry. Slowly add the nitrating mixture via the dropping funnel over 1.5 hours.
-
Temperature Control: Monitor the internal temperature closely. As the reaction begins, it will exotherm. Maintain the temperature between 30-35°C using a water bath for cooling as needed. Vigorous stirring is crucial as the solid melts and a second oily phase forms.[4]
-
Reaction Monitoring: After the addition is complete, continue stirring the resulting thick, crystalline mass for an additional 3-4 hours. The reaction can be monitored by taking a small aliquot, quenching it with water, and checking the melting point of the solid product (should be ~56°C for 1,4-dichloro-2-nitrobenzene).[4]
-
Work-up and Isolation: Carefully pour the reaction mixture over a mixture of 700 g of ice and 300 mL of water. Filter the precipitated yellow solid using a Büchner funnel and wash thoroughly with cold water until the washings are neutral.
-
Purification: For further purification, the crude product can be melted under hot water, stirred well, and allowed to cool and solidify. This process is repeated to remove trapped acids. The final product, 1,4-dichloro-2-nitrobenzene, is obtained as a yellow crystalline solid.
Step 2: Reduction of 2,5-Dichloronitrobenzene to 2,5-Dichloroaniline
The conversion of the nitro group to an amine is a fundamental reduction reaction in organic synthesis. Catalytic hydrogenation is a clean, efficient, and high-yielding method.
Causality and Mechanistic Insight: Catalytic hydrogenation involves the use of hydrogen gas and a metal catalyst, typically palladium on a carbon support (Pd/C). The reaction occurs on the surface of the catalyst, where hydrogen molecules are adsorbed and activated. The nitro group is then sequentially reduced to the amine. This method is highly chemoselective, meaning it preferentially reduces the nitro group without cleaving the aryl-halide bonds (hydrodehalogenation), a common side reaction with other reducing agents or under harsh conditions.[5] The choice of solvent is important; alcohols like ethanol or methanol are commonly used as they readily dissolve the starting material and do not interfere with the reaction.[6]
Experimental Protocol: Catalytic Hydrogenation of 2,5-Dichloronitrobenzene This protocol is based on general procedures for the reduction of aromatic nitro compounds.[6]
-
Reaction Setup: To a hydrogenation vessel (e.g., a Parr shaker or a multi-neck flask equipped for balloon hydrogenation), add 2,5-dichloronitrobenzene (1 mmol) and a suitable solvent such as ethanol (5 mL).
-
Catalyst Addition: Carefully add the hydrogenation catalyst, such as 5-10% Palladium on Carbon (Pd/C), typically at a loading of 1-5 mol% relative to the substrate.
-
Hydrogenation: Seal the vessel, purge it with an inert gas (nitrogen or argon), and then introduce hydrogen gas. The reaction can be run under a hydrogen balloon (atmospheric pressure) or under pressure (e.g., 50 psi) in a specialized apparatus.
-
Reaction Conditions: The mixture is stirred vigorously at room temperature or with gentle heating (e.g., 50-60°C) to increase the reaction rate.[6]
-
Reaction Monitoring: Progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is fully consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst may be pyrophoric and should be handled while wet. The filtrate is then concentrated under reduced pressure to yield the crude 2,5-dichloroaniline.
-
Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final product.
Part 3: Data Presentation & Characterization
Precise characterization is essential to confirm the identity and purity of the synthesized compound.
Table 1: Physicochemical Properties and Expected Data
| Property | Value / Expected Result | Source |
| Final Product | This compound | |
| CAS Number | 2729-37-5 | [7] |
| Molecular Formula | C₆H₄Cl₂FN | |
| Molecular Weight | 180.01 g/mol | |
| Appearance | Solid | [7] |
| Purity (Typical) | >98% | [7] |
| Key Intermediate | 1,4-Dichloro-2-nitrobenzene | |
| CAS Number | 89-61-2 | [3] |
| Molecular Formula | C₆H₃Cl₂NO₂ | [3] |
| Molecular Weight | 192.00 g/mol | [3] |
| Appearance | Yellow flakes/solid | [3] |
| Melting Point | 52-54 °C | [3] |
| Water Solubility | 95 mg/L | [3][8] |
Characterization Notes: The successful synthesis of the target molecule would be confirmed using standard analytical techniques:
-
¹H NMR: The proton NMR spectrum will show distinct signals in the aromatic region, with coupling constants characteristic of the substitution pattern.
-
¹³C NMR & ¹⁹F NMR: These techniques will confirm the number and chemical environment of the carbon and fluorine atoms.
-
Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of the product, along with a characteristic isotopic pattern for the two chlorine atoms.
-
Infrared (IR) Spectroscopy: Will show characteristic N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹) and the disappearance of the NO₂ bands from the nitro intermediate.
Part 4: Safety and Handling
Working with halogenated and nitrated aromatic compounds requires strict adherence to safety protocols. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Starting Materials (e.g., Dichlorobenzenes): These are hazardous and toxic. Avoid inhalation and skin contact.[9]
-
Nitrating Mixture (HNO₃/H₂SO₄): Extremely corrosive and a strong oxidizing agent. Handle with extreme care, using appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles/face shield.
-
Nitro-Aromatic Intermediates: These compounds are toxic and potential mutagens. Handle with care, avoiding dust inhalation and skin contact.[3]
-
Aniline Products: Halogenated anilines are toxic if swallowed, inhaled, or absorbed through the skin.[10][11] They may cause damage to organs through prolonged exposure.
-
Hydrogenation: Hydrogen gas is highly flammable. Ensure the reaction apparatus is properly sealed and free of leaks. The Pd/C catalyst can be pyrophoric upon exposure to air, especially when dry. Quench the catalyst carefully with water after filtration.
Always consult the latest Safety Data Sheet (SDS) for each chemical before use.[9][10][11][12]
References
- 1. 2,5-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. 1,4-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]
- 4. prepchem.com [prepchem.com]
- 5. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 6. 2,5-Dichloroaniline - Pigment Uses, Synthesis etc._Chemicalbook [chemicalbook.com]
- 7. 2729-37-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
Introduction: The Strategic Importance of 2,5-Dichloro-4-fluoroaniline
An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dichloro-4-fluoroaniline
This compound is a halogenated aromatic amine that serves as a highly versatile and valuable intermediate in the synthesis of complex organic molecules. Its strategic importance is rooted in the unique combination of substituents on the aniline core. The presence of both chlorine and fluorine atoms significantly influences the electronic properties and reactivity of the benzene ring, while the amino group provides a key functional handle for a wide array of chemical transformations, including diazotization, acylation, and coupling reactions.[1]
These structural features make fluoroaniline derivatives, such as the subject of this guide, indispensable building blocks in several high-value industries. They are particularly crucial in the development of active pharmaceutical ingredients (APIs), where the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[2][3] Similarly, in the agrochemical sector, these intermediates are used to synthesize potent herbicides, fungicides, and insecticides.[2][3][4] This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, offering field-proven insights and detailed experimental workflows for its characterization.
Core Physicochemical Properties
A precise understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application in research and development. These parameters govern everything from reaction kinetics and purification strategies to formulation and safety protocols. The data for this compound is summarized below. It is critical to note that while some values are derived from experimental data for closely related isomers, others are predicted values and should be confirmed empirically.
| Property | Value / Description | Source / Notes |
| CAS Number | 2729-37-5 | [5][6] |
| Molecular Formula | C₆H₄Cl₂FN | [7][8][9] |
| Molecular Weight | 180.01 g/mol | [7][9][10] |
| Appearance | White to brown powder or crystalline solid | Inferred from isomers like 2,6-dichloro-4-fluoroaniline.[8] |
| Melting Point | Not experimentally determined. Expected to be in the range of 50-70 °C. | Based on isomers: 2,6-dichloro-4-fluoroaniline (53-55 °C)[7][8] and 2,4-dichloro-5-fluoroaniline (62-65 °C).[11] |
| Boiling Point | 247.6 ± 35.0 °C | Predicted value. |
| Density | 1.502 ± 0.06 g/cm³ | Predicted value. Matches experimental value for the 2,6-isomer.[7][10] |
| Water Solubility | Insoluble / Very low | Based on isomers like 2,6-dichloro-4-fluoroaniline.[8][10] |
| Solubility in Organic Solvents | Expected to be soluble in polar organic solvents like methanol, ethanol, acetone, and chlorinated solvents. | Based on general principles for halogenated anilines.[12][13] |
| pKa (Conjugate Acid) | 1.65 ± 0.10 | Predicted value. The electron-withdrawing Cl and F atoms significantly reduce the basicity of the amino group. |
| LogP (Octanol-Water Partition Coefficient) | ~3.2-3.3 | Estimated based on isomers: 2,6-dichloro-4-fluoroaniline (3.29)[7] and 2,4-dichloro-5-fluoroaniline (3.25).[11] This indicates high lipophilicity. |
Significance of Physicochemical Properties in Application
-
Melting Point & Appearance: A sharp, defined melting range is a primary indicator of compound purity. Any significant deviation or broadening of the range suggests the presence of impurities. The color can also indicate purity, with darker shades often resulting from trace oxidized impurities.
-
Solubility: Solubility data is critical for selecting appropriate solvents for chemical reactions, extractions, and recrystallization-based purifications. The low aqueous solubility and high organic solvent solubility are typical for this class of compounds and dictate the use of non-aqueous reaction media and solvent-based workup procedures.[12]
-
pKa: The low pKa value confirms that this compound is a very weak base. This is a direct consequence of the powerful electron-withdrawing effects of the two chlorine and one fluorine atoms, which delocalize the lone pair of electrons on the nitrogen atom into the aromatic ring, making them less available for protonation. This property is crucial when designing reactions that involve the amine, such as acid-catalyzed acylations or alkylations.
-
LogP: A high LogP value indicates that the molecule is lipophilic ("fat-loving") and will preferentially partition into non-polar environments over water. This is a key parameter in drug development for predicting membrane permeability and bioavailability, and in agrochemical design for understanding environmental fate and transport.
Experimental Protocols & Methodologies
The following section details self-validating protocols for the characterization of this compound, grounded in standard laboratory practices for aromatic amines.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. The workflow is designed to separate the main component from potential starting materials, by-products, or degradation products.
Caption: A standard workflow for purity analysis of this compound by RP-HPLC.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% formic acid in HPLC-grade water) and Mobile Phase B (HPLC-grade acetonitrile). Degas both solvents.
-
Standard/Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute as necessary and filter through a 0.45 µm syringe filter prior to injection.
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Gradient Program: Start with 50% B, hold for 2 minutes, ramp to 95% B over 10 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.
-
-
Data Analysis: Integrate the resulting chromatogram. The purity is calculated based on the peak area of the main component relative to the total area of all observed peaks. A pure sample should yield a single major peak.
Structural Confirmation by Spectroscopy
While experimental spectra for this compound are not widely published, its structure can be confidently predicted based on established principles and data from analogous compounds.[14][15][16][17][18]
A. Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
The structure has two aromatic protons which will appear as distinct signals.
-
H-3 Proton: Expected around δ 7.0-7.2 ppm . This proton is ortho to a chlorine atom and meta to the amino and fluorine groups. It will appear as a doublet , coupled only to the fluorine atom with a coupling constant of approximately J = 7-9 Hz (⁴JHF).
-
H-6 Proton: Expected around δ 6.8-7.0 ppm . This proton is ortho to the amino group and a chlorine atom, and meta to the fluorine. It will appear as a doublet , coupled to the fluorine atom with a smaller coupling constant of approximately J = 4-6 Hz (³JHF).
-
-NH₂ Protons: Expected as a broad singlet around δ 3.8-4.2 ppm . The chemical shift can vary depending on concentration and solvent.
B. Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
The molecule has six unique carbon atoms in the aromatic region. The fluorine atom will cause splitting of the signals for the carbons it is coupled to.
-
C-4 (C-F): Expected around δ 150-155 ppm as a doublet with a large coupling constant (¹JCF ≈ 240-250 Hz).
-
C-1 (C-NH₂): Expected around δ 140-145 ppm as a doublet due to coupling with fluorine.
-
C-2 & C-5 (C-Cl): Expected around δ 120-130 ppm .
-
C-3 & C-6 (C-H): Expected around δ 115-125 ppm , both appearing as doublets due to C-F coupling.
C. Predicted Key FTIR Absorption Bands (cm⁻¹):
An FTIR spectrum provides confirmation of key functional groups.
-
3400-3500 cm⁻¹: Two distinct sharp peaks corresponding to the asymmetric and symmetric N-H stretching of the primary amine.
-
1600-1630 cm⁻¹: N-H bending (scissoring) vibration.
-
1450-1550 cm⁻¹: Aromatic C=C stretching vibrations.
-
1200-1250 cm⁻¹: Aromatic C-N stretching.
-
1100-1200 cm⁻¹: Strong absorption from the C-F stretching vibration.
-
700-850 cm⁻¹: C-Cl stretching vibrations.
Logical Framework: Connecting Properties to Application
The utility of a chemical intermediate is defined by its physicochemical properties. The following diagram illustrates the causal relationships between the core properties of this compound and its practical application in a drug development context.
Caption: Relationship between physicochemical properties and their impact on synthesis and development.
Safety & Handling
As a halogenated aromatic amine, this compound must be handled with appropriate care, assuming it shares hazards with related compounds.
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin. Aromatic amines can be toxic and may affect the blood (methemoglobinemia).
-
Irritation: Causes serious eye irritation and may cause skin and respiratory irritation.[5]
-
Environmental Hazard: Likely toxic to aquatic life with long-lasting effects.
Handling Recommendations:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.
Disclaimer: This guide is intended for informational purposes for qualified research professionals. Always consult the specific, most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
- 1. Page loading... [guidechem.com]
- 2. sparrow-chemical.com [sparrow-chemical.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 2729-37-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. 2729-37-5|this compound|BLD Pharm [bldpharm.com]
- 7. Page loading... [guidechem.com]
- 8. 2,6-DICHLORO-4-FLUOROANILINE CAS#: 344-19-4 [m.chemicalbook.com]
- 9. 2,6-Dichloro-4-fluoroaniline | C6H4Cl2FN | CID 2774008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. parchem.com [parchem.com]
- 11. 2,4-DICHLORO-5-FLUOROANILINE | CAS#:348-64-1 | Chemsrc [chemsrc.com]
- 12. benchchem.com [benchchem.com]
- 13. 2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. 2-Chloro-4-fluoroaniline(2106-02-7) 13C NMR spectrum [chemicalbook.com]
- 16. 2-Chloro-4-fluoroaniline(2106-02-7) 1H NMR [m.chemicalbook.com]
- 17. 2,5-Dichloroaniline(95-82-9) 13C NMR spectrum [chemicalbook.com]
- 18. spectrabase.com [spectrabase.com]
An In-Depth Technical Guide to 2,5-Dichloro-4-fluoroaniline (CAS No. 2729-37-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,5-Dichloro-4-fluoroaniline, a key building block in modern medicinal chemistry. We will delve into its chemical and physical properties, synthesis methodologies, significant applications in drug discovery, and essential safety and handling protocols.
Introduction: The Strategic Importance of Halogenated Anilines in Medicinal Chemistry
Halogenated anilines are a cornerstone of pharmaceutical synthesis. The introduction of halogen atoms, particularly fluorine and chlorine, into the aniline scaffold dramatically influences the molecule's physicochemical properties. This strategic halogenation can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. This compound, with its unique substitution pattern, offers a versatile platform for the synthesis of complex and potent bioactive molecules. Its applications span various therapeutic areas, making it a compound of significant interest to the drug development community.[1][2]
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective application in synthetic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2729-37-5 | [3] |
| Molecular Formula | C₆H₄Cl₂FN | |
| Molecular Weight | 180.01 g/mol | |
| Appearance | Solid | [3] |
| Purity | 98% | [3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Insoluble in water. | [4] |
Synthesis of this compound: A Mechanistic Perspective
Conceptual Synthesis Workflow
The transformation from a nitroaromatic precursor to the target aniline is a critical step that requires careful control of reaction conditions to ensure high yield and purity.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: Catalytic Hydrogenation (General Procedure)
This protocol is a generalized procedure based on the synthesis of similar fluoroanilines and should be optimized for the specific substrate.[5][6]
-
Reactor Setup: In a high-pressure reactor, charge the starting material, 3,5-dichloro-4-fluoronitrobenzene (1.0 eq).
-
Solvent and Catalyst Addition: Add a suitable solvent such as ethanol or methanol, followed by the addition of a palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material).[6]
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by pressurizing with hydrogen gas to the desired pressure (e.g., 1.0-4.0 MPa).[6]
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 60-120 °C) with vigorous stirring.[6] The reaction progress should be monitored by a suitable analytical technique like HPLC or GC-MS.
-
Work-up and Isolation: Upon completion, cool the reactor, and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst. The filtrate, containing the product, can then be concentrated and purified, for instance, through rectification, to yield the final product.[6]
Causality in Experimental Choices:
-
Catalyst Selection: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitro groups due to its high activity and selectivity.
-
Solvent: Alcohols like ethanol and methanol are common solvents for hydrogenation as they readily dissolve the starting material and are stable under the reaction conditions.
-
Pressure and Temperature: These parameters are crucial for the reaction rate and selectivity. Higher pressures and temperatures generally lead to faster reactions but may also increase the risk of side reactions like dehalogenation.[5]
Applications in Drug Discovery and Development
Halogenated anilines, including this compound, are valuable intermediates in the synthesis of a wide range of pharmaceuticals. The presence of chlorine and fluorine atoms can significantly impact the biological activity of the final drug molecule.
Role as a Pharmaceutical Intermediate
This compound serves as a key building block for creating more complex molecules with therapeutic potential. Its reactive amine group allows for various chemical transformations, making it a versatile starting point in multi-step syntheses.
Caption: Key application areas for this compound.
Significance in Agrochemicals
Beyond pharmaceuticals, this compound is also utilized in the agrochemical industry as an intermediate for synthesizing herbicides, insecticides, and fungicides.[4]
Analytical Methodologies
Accurate and reliable analytical methods are essential for quality control during the synthesis and for the final product characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound and for quantifying any impurities. A reversed-phase HPLC method coupled with a UV or mass spectrometry (MS) detector is typically employed.[7][8]
Table 2: Exemplary HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Phenomenex Gemini-NX) | Provides good retention and separation for aromatic amines.[8] |
| Mobile Phase | Acetonitrile/Water with 0.05% Acetic Acid (Gradient) | A common mobile phase for reversed-phase chromatography of polar and non-polar analytes.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC.[8] |
| Detection | UV (e.g., 254 nm) or MS (m/z 180.01) | UV detection is robust for aromatic compounds. MS offers higher sensitivity and specificity. |
| Injection Volume | 20 µL | A typical injection volume for analytical HPLC.[8] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another valuable technique for the analysis of volatile and semi-volatile compounds like this compound. It provides excellent separation and definitive identification based on the mass spectrum.[9]
Safety, Handling, and Toxicology
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Identification
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: Causes skin and serious eye irritation.[3]
-
Target Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[10]
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[10] Ensure that eyewash stations and safety showers are readily accessible.[10]
-
Personal Protective Equipment:
First-Aid Measures
-
Skin Contact: Immediately wash with plenty of soap and water.[10] Remove contaminated clothing and wash it before reuse.[11]
-
Eye Contact: Rinse cautiously with water for several minutes.[10] Remove contact lenses if present and easy to do. Continue rinsing.[10]
-
Ingestion: If swallowed, immediately call a POISON CENTER or doctor.[10] Rinse mouth.[11]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[11]
Storage and Disposal
-
Storage: Store in a well-ventilated place.[11] Keep the container tightly closed and store it locked up.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[10][11]
Conclusion
This compound is a strategically important chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique halogenation pattern provides a versatile scaffold for the synthesis of novel and effective molecules. A thorough understanding of its synthesis, properties, and safe handling is crucial for researchers and scientists working in these fields. The methodologies and data presented in this guide offer a solid foundation for the successful utilization of this compound in research and development.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 2729-37-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. Page loading... [guidechem.com]
- 5. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 6. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,5-Dichloroaniline - analysis - Analytice [analytice.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
A Technical Guide to the Spectral Analysis of 2,5-Dichloro-4-fluoroaniline
Prepared by: Gemini, Senior Application Scientist
Introduction
2,5-Dichloro-4-fluoroaniline is a halogenated aromatic amine, a class of compounds that serves as crucial building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. The precise substitution pattern of the halogen atoms and the amino group on the benzene ring dictates the molecule's reactivity and its utility in various synthetic pathways. Consequently, unambiguous structural confirmation and purity assessment are paramount for its application in research and development.
This technical guide provides an in-depth analysis of the spectral data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of readily available experimental spectra in the public domain, this guide leverages predictive models and foundational spectroscopic principles to offer a robust framework for researchers, scientists, and drug development professionals. The methodologies and interpretations presented herein are designed to equip the reader with the necessary knowledge to anticipate, acquire, and interpret the spectral characteristics of this compound, ensuring scientific integrity and facilitating its effective use in complex synthetic applications.
Molecular Structure and Spectroscopic Overview
The molecular structure of this compound forms the basis for interpreting its spectral data. The electronic effects of the substituents—two chlorine atoms, one fluorine atom, and an amino group—on the aromatic ring create distinct chemical environments for each proton and carbon atom.
-
Amino Group (-NH₂): An activating, ortho-, para-directing group that donates electron density to the ring through resonance.
-
Fluorine Atom (-F): An electronegative atom that withdraws electron density through induction but can donate electron density through resonance. Its strong influence on adjacent nuclei is particularly notable in NMR spectroscopy.
-
Chlorine Atoms (-Cl): Electronegative atoms that withdraw electron density from the ring primarily through induction.
These competing electronic effects lead to a unique and predictable pattern in the NMR, IR, and MS spectra.
Caption: Molecular Structure of this compound.
¹H NMR Spectroscopy (Predicted)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum is expected to show signals for the two aromatic protons and the two amine protons.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 7.1 - 7.3 | Doublet (d) | ⁴J(H-F) ≈ 6-8 Hz |
| H-6 | 6.8 - 7.0 | Doublet (d) | ⁴J(H-F) ≈ 8-10 Hz |
| -NH₂ | 3.8 - 4.5 | Broad Singlet (br s) | - |
Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at δ 0.00 ppm and can vary based on the solvent and concentration.
Interpretation of the Predicted ¹H NMR Spectrum
The aromatic region of the spectrum is anticipated to display two distinct signals corresponding to H-3 and H-6.
-
H-3: This proton is situated between a chlorine atom and a fluorine atom. The electron-withdrawing nature of these adjacent halogens would deshield H-3, shifting its resonance downfield. It is expected to appear as a doublet due to coupling with the fluorine atom at position 4 (a four-bond coupling, ⁴J(H-F)).
-
H-6: This proton is positioned between the amino group and a chlorine atom. The electron-donating amino group will shield this proton, causing its signal to appear more upfield compared to H-3. It is also expected to be a doublet due to a four-bond coupling to the fluorine atom (⁴J(H-F)).
-
-NH₂ Protons: The protons of the amino group typically appear as a broad singlet. The chemical shift of this signal is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates. In a non-polar solvent like CDCl₃, it is expected in the range of 3.8-4.5 ppm.
Caption: ¹H NMR environments and key couplings.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Common solvents for substituted anilines include Chloroform-d and DMSO-d₆.[1]
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Spectroscopy (Predicted)
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom produces a distinct peak.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 140 - 145 (d, ¹J(C-F) ≈ 240-250 Hz) |
| C-2 | 120 - 125 (d, ²J(C-F) ≈ 20-25 Hz) |
| C-3 | 115 - 120 (d, ³J(C-F) ≈ 5-10 Hz) |
| C-4 | 150 - 155 (s) |
| C-5 | 118 - 123 (d, ²J(C-F) ≈ 20-25 Hz) |
| C-6 | 110 - 115 (d, ³J(C-F) ≈ 3-5 Hz) |
Note: Predicted chemical shifts are relative to TMS at δ 0.00 ppm.
Interpretation of the Predicted ¹³C NMR Spectrum
The six aromatic carbons are in chemically distinct environments and are expected to give rise to six separate signals. A key feature will be the carbon-fluorine couplings.
-
C-1 (ipso-Carbon to -NH₂): This carbon is attached to the amino group and is expected to be significantly influenced by its electron-donating effect.
-
C-2 and C-5 (ipso-Carbons to -Cl): These carbons are directly bonded to chlorine atoms, and their chemical shifts will be influenced by the electronegativity of chlorine. They are expected to show a two-bond coupling to the fluorine atom.
-
C-4 (ipso-Carbon to -F): This carbon is directly attached to the highly electronegative fluorine atom, resulting in a large downfield shift and a very large one-bond C-F coupling constant.
-
C-3 and C-6: These carbons are bonded to hydrogen atoms and will exhibit smaller couplings to the fluorine atom.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 512-2048 scans, due to the low sensitivity of the ¹³C nucleus.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Similar to ¹H NMR, process the FID with Fourier transformation, phasing, and baseline correction.
Infrared (IR) Spectroscopy (Predicted)
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent technique for identifying the presence of specific functional groups.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3450 - 3300 | N-H stretching (asymmetric and symmetric) | Amine (-NH₂) |
| 3100 - 3000 | C-H aromatic stretching | Aromatic Ring |
| 1620 - 1580 | N-H scissoring (bending) | Amine (-NH₂) |
| 1550 - 1450 | C=C aromatic stretching | Aromatic Ring |
| 1250 - 1150 | C-N stretching | Aryl-Amine |
| 1200 - 1100 | C-F stretching | Aryl-Fluoride |
| 800 - 600 | C-Cl stretching | Aryl-Chloride |
Interpretation of the Predicted IR Spectrum
-
N-H Stretching: The primary amine group will show two distinct stretching bands in the region of 3450-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes.
-
Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹.
-
C=C Aromatic Stretching: The stretching of the carbon-carbon double bonds in the aromatic ring will give rise to several bands in the 1550-1450 cm⁻¹ region.
-
C-N, C-F, and C-Cl Stretching: The stretching vibrations for the carbon-heteroatom bonds will be found in the fingerprint region of the spectrum. The C-F stretch is typically strong, while the C-Cl stretch appears at lower wavenumbers.
Experimental Protocol: FT-IR Spectroscopy of a Solid Sample
A common method for analyzing solid samples is the KBr pellet technique.
Caption: Workflow for KBr Pellet Preparation.
-
Sample Preparation: Finely grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[2]
-
Pellet Formation: Transfer the homogeneous powder to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[2]
-
Spectral Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[3]
Mass Spectrometry (MS) (Predicted)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method that involves bombarding the sample with high-energy electrons, causing ionization and fragmentation.
Predicted Molecular Ion and Major Fragments
| m/z | Proposed Fragment |
| 181/183/185 | [M]⁺˙ (Molecular Ion) |
| 146/148 | [M - Cl]⁺ |
| 118/120 | [M - Cl - HCN]⁺ |
| 111 | [C₆H₃FCl]⁺ |
Interpretation of the Predicted Mass Spectrum
-
Molecular Ion Peak: The molecular ion peak is expected to be a prominent feature in the spectrum. Due to the presence of two chlorine atoms, a characteristic isotopic cluster will be observed. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in peaks at m/z 181 (containing two ³⁵Cl), m/z 183 (containing one ³⁵Cl and one ³⁷Cl), and m/z 185 (containing two ³⁷Cl), with relative intensities of approximately 9:6:1.
-
Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through several key pathways:
-
Loss of a Chlorine Atom: A common fragmentation for chlorinated aromatic compounds is the loss of a chlorine radical (•Cl) to form a fragment ion at m/z 146/148.
-
Loss of HCN: Following the loss of a halogen, aromatic amines can undergo rearrangement and lose a molecule of hydrogen cyanide (HCN).
-
Other Fragmentations: Other possible fragmentations include the loss of the amino group and cleavage of the aromatic ring.
-
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a GC-MS system equipped with a capillary GC column and an electron ionization (EI) source.
-
GC Parameters:
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Safety and Handling
Halogenated anilines should be handled with care as they can be toxic and are often skin and eye irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.
References
solubility of 2,5-Dichloro-4-fluoroaniline in organic solvents
An In-depth Technical Guide to the Solubility of 2,5-Dichloro-4-fluoroaniline in Organic Solvents
Abstract
This compound is a halogenated aromatic amine pivotal as a building block in the synthesis of pharmaceuticals and agrochemicals. A comprehensive understanding of its solubility profile in various organic solvents is a critical prerequisite for optimizing reaction kinetics, designing efficient purification strategies (such as crystallization), and developing stable formulations. This technical guide provides a robust framework for researchers, chemists, and drug development professionals to both understand the theoretical principles governing the solubility of this compound and to experimentally determine its solubility with high fidelity. While extensive quantitative solubility data for this compound is not widely published, this document furnishes the foundational knowledge and detailed methodologies required to generate this crucial data in a laboratory setting.
Physicochemical Principles Governing Solubility
The solubility of a solid solute, such as this compound, in a liquid solvent is dictated by the thermodynamic principle "like dissolves like"[1]. This axiom suggests that solubility is maximized when the intermolecular forces between the solute and solvent molecules are similar in nature and strength to the forces within the pure solute and pure solvent. The molecular structure of this compound—featuring a polar amino group, an aromatic ring, and electronegative halogen substituents—allows for a range of interactions.
-
Hydrogen Bonding: The primary amine (-NH₂) group is a potent hydrogen bond donor and acceptor. This enables strong interactions with protic solvents (e.g., alcohols like methanol and ethanol) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., acetone, DMSO).[2][3]
-
Dipole-Dipole Interactions: The significant electronegativity difference between the carbon, chlorine, and fluorine atoms creates permanent dipoles within the molecule. These dipoles can interact favorably with other polar solvent molecules (e.g., dichloromethane, ethyl acetate).[3]
-
Van der Waals Forces: The nonpolar benzene ring contributes to London dispersion forces, which are the primary mode of interaction with non-polar solvents like hexane and toluene.[3]
Given these features, this compound is expected to exhibit greater solubility in polar organic solvents compared to non-polar ones. Aromatic amines are generally soluble in organic solvents, while their solubility in water is limited, a trait that can be influenced by the presence of other functional groups.[4][5]
Caption: Intermolecular forces between this compound and solvent types.
Experimental Determination of Solubility
The most reliable method for determining the equilibrium solubility of a compound is the isothermal shake-flask method .[1][6] This technique involves agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is achieved, followed by quantitative analysis of the supernatant.
Mandatory Safety Precautions
This compound and its analogues are classified as toxic and hazardous substances.[7]
-
Handling: Always handle this compound inside a certified chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[8]
-
Exposure: The compound is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[8][9] Avoid breathing dust and ensure thorough washing after handling.
-
Disposal: Dispose of all waste—including unused compound, saturated solutions, and contaminated materials—as hazardous chemical waste in accordance with local, state, and federal regulations.[7][10]
Protocol: Isothermal Shake-Flask Method
This protocol provides a self-validating system for generating accurate and reproducible solubility data. The key to its integrity is ensuring that true thermodynamic equilibrium is reached.
Materials and Reagents:
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.1 mg)
-
Scintillation vials or sealed flasks (e.g., 20 mL)
-
Thermostatic orbital shaker or temperature-controlled water bath
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system.[6][11]
Step-by-Step Methodology:
-
Preparation:
-
To a series of vials, add a precisely weighed excess amount of this compound (e.g., 50-100 mg). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.
-
Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.[12]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in the thermostatic shaker set to a constant temperature (e.g., 25.0 ± 0.2 °C).[6]
-
Agitate the mixtures at a constant speed.
-
Self-Validation Check: To ensure equilibrium is reached, prepare multiple vials for a key solvent. Withdraw samples at different time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration no longer increases with time. A minimum of 24-48 hours is typically required.[6]
-
-
Sampling:
-
Once equilibrium is established, stop agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours for the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial or volumetric flask. This step is critical to remove all undissolved microparticles.
-
-
Quantitative Analysis (HPLC Example):
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Dilute the filtered sample aliquot with a known volume of solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the standards and the diluted sample by HPLC-UV. The wavelength for detection should be set to an absorbance maximum for the analyte.
-
Construct a calibration curve by plotting peak area against concentration for the standards.
-
Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for any dilutions made.
-
Express solubility in standard units, such as mg/mL, g/L, or mol/L.
-
Caption: Experimental workflow for the isothermal shake-flask solubility determination.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a structured format for clear comparison and analysis. This allows researchers to quickly identify suitable solvents for specific applications.
Table 1: Solubility of this compound in Organic Solvents at 25°C (Example Template)
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Methanol | Experimental Value | Calculated Value |
| Ethanol | Experimental Value | Calculated Value | |
| Polar Aprotic | Acetone | Experimental Value | Calculated Value |
| Acetonitrile | Experimental Value | Calculated Value | |
| Ethyl Acetate | Experimental Value | Calculated Value | |
| Dimethyl Sulfoxide (DMSO) | Experimental Value | Calculated Value | |
| Non-Polar | Toluene | Experimental Value | Calculated Value |
| Hexane | Experimental Value | Calculated Value | |
| Chlorinated | Dichloromethane | Experimental Value | Calculated Value |
Note: This table is a template. The values must be determined experimentally using the protocol described in Section 2.
Conclusion
This guide establishes a comprehensive framework for understanding and determining the . By combining a theoretical understanding of intermolecular forces with a rigorous, self-validating experimental protocol, researchers and drug development professionals can generate the high-quality solubility data essential for process development, optimization, and formulation. Adherence to the detailed methodology and stringent safety precautions outlined herein will ensure the generation of reliable data to accelerate research and development objectives.
References
- 1. m.youtube.com [m.youtube.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. moorparkcollege.edu [moorparkcollege.edu]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. 2729-37-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. lifechemicals.com [lifechemicals.com]
- 12. researchgate.net [researchgate.net]
molecular structure and conformation of 2,5-Dichloro-4-fluoroaniline
An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,5-Dichloro-4-fluoroaniline
This guide provides a detailed examination of the molecular structure and conformational properties of this compound (CAS No: 2729-37-5), a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] By integrating theoretical principles with spectroscopic analysis methodologies, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound is a polysubstituted aniline derivative featuring a complex interplay of electronic and steric effects that define its chemical behavior and reactivity. Understanding its three-dimensional structure and conformational preferences is paramount for predicting its interaction with biological targets and for optimizing synthetic pathways. This guide elucidates these characteristics through a multi-faceted approach, combining computational modeling principles with established spectroscopic techniques.
| Property | Value | Source |
| CAS Number | 2729-37-5 | [1] |
| Molecular Formula | C₆H₄Cl₂FN | [3][4] |
| Molecular Weight | 180.01 g/mol | [1][3][4] |
| Purity | Typically ≥98% | [1] |
Molecular Geometry and Structural Parameters
The foundational structure of this compound consists of a benzene ring functionalized with an amino (-NH₂) group at position 1, chlorine atoms at positions 2 and 5, and a fluorine atom at position 4. The spatial arrangement of these substituents dictates the molecule's overall geometry, including bond lengths, bond angles, and dihedral angles.
The geometry is a direct consequence of the hybridization of the carbon atoms (sp²) and the nitrogen atom (approximately sp³), modified by the electronic nature of the substituents. The amino group acts as an electron-donating group through resonance, while the halogen atoms (Cl and F) are electron-withdrawing via the inductive effect. This electronic tug-of-war influences the aromatic system's electron density and bond characteristics. For instance, the C-N bond is expected to have some double-bond character, leading to a shorter bond length compared to a typical C-N single bond. Conversely, the C-Cl and C-F bonds are polarized due to the high electronegativity of the halogens.
Caption: Molecular structure of this compound with IUPAC numbering.
Conformational Analysis: The Amino Group Orientation
The most significant conformational variable in this compound is the rotation around the C1-N bond, which determines the orientation of the amino group's hydrogen atoms relative to the plane of the aromatic ring.
-
Steric Hindrance: The chlorine atom at the C2 (ortho) position imposes a significant steric barrier. This repulsion between the bulky chlorine atom and the amino hydrogens disfavors a planar conformation where the N-H bonds lie in the same plane as the ring. Consequently, the amino group is likely twisted out of the plane of the benzene ring.
-
Electronic Effects & Pyramidalization: The nitrogen atom of the amino group is not perfectly planar (sp² hybridized) but exhibits some degree of pyramidalization (sp³ character). The extent of this pyramidalization is influenced by the electronic push-pull between the electron-donating amino group and the electron-withdrawing ring.
-
Intramolecular Interactions: A potential weak intramolecular hydrogen bond (N-H···Cl) between one of the amino hydrogens and the ortho-chlorine atom could exist. Such an interaction would stabilize a specific rotational conformer, restricting the free rotation around the C1-N bond.
A definitive determination of the most stable conformer requires high-level computational modeling or precise crystallographic data, which are not publicly available for this specific isomer. However, based on related structures, a non-planar, twisted conformation of the amino group is the most probable low-energy state.[5]
Spectroscopic Characterization and Validation
Spectroscopic methods provide the empirical data necessary to confirm the molecule's structure and infer its conformational properties. A combined analytical approach using FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy yields a comprehensive molecular fingerprint.[6]
Vibrational Spectroscopy (FT-IR & FT-Raman)
Vibrational spectroscopy probes the stretching and bending modes of the molecule's chemical bonds. The combination of FT-IR and FT-Raman is powerful due to their complementary selection rules.[6]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3500 | Asymmetric and symmetric stretching of the amino group. Typically appears as two distinct bands.[7] |
| Aromatic C-H Stretch | 3000 - 3100 | Stretching of the C-H bonds on the benzene ring. |
| Aromatic C=C Stretch | 1400 - 1630 | In-plane stretching vibrations of the aromatic ring, often appearing as a set of sharp bands.[7] |
| C-N Stretch | 1250 - 1350 | Stretching of the bond between the aromatic ring and the amino group.[7] |
| C-F Stretch | 1100 - 1250 | A strong, characteristic absorption due to the highly polar C-F bond.[7] |
| C-Cl Stretch | 600 - 850 | Stretching of the C-Cl bonds. These bands are often found in the fingerprint region.[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.
-
¹H NMR: The spectrum is expected to show two signals for the two non-equivalent aromatic protons, with their chemical shifts and splitting patterns (coupling constants) determined by their neighboring substituents. The amino group protons may appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
-
¹³C NMR: The spectrum will display six distinct signals for the six unique carbon atoms of the benzene ring. The chemical shifts are heavily influenced by the attached substituents; carbons bonded to the electronegative halogens (C2, C4, C5) will be shifted downfield.
UV-Visible Spectroscopy
The UV-Vis spectrum reveals information about the electronic transitions within the molecule. Substituted anilines typically exhibit two main absorption bands (π → π* transitions) in the 200-400 nm range. The exact position of the maximum absorbance (λmax) is sensitive to the substitution pattern on the aromatic ring.[7]
The Role of Computational Chemistry
In the absence of single-crystal X-ray diffraction data, computational methods, particularly Density Functional Theory (DFT), are indispensable for a deeper understanding of the molecular structure and conformation.[8][9][10] DFT allows for the theoretical prediction of geometric parameters, vibrational frequencies, and NMR chemical shifts with a high degree of accuracy.[11][12][13]
A typical computational workflow involves:
-
Geometry Optimization: Calculating the lowest-energy three-dimensional arrangement of atoms.
-
Frequency Analysis: Confirming that the optimized structure is a true energy minimum and calculating the theoretical vibrational (IR and Raman) spectra.[14]
-
NMR Chemical Shift Calculation: Predicting the ¹H and ¹³C NMR spectra to compare with experimental data.
Caption: A standard workflow for the computational analysis of a molecule using DFT.
Experimental Protocols for Structural Validation
The following protocols describe standard, self-validating methodologies for acquiring the spectroscopic data essential for the structural elucidation of this compound.
Protocol 1: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Principle: This protocol uses the KBr pellet method to obtain a high-quality infrared spectrum of the solid-state sample. The hygroscopic nature of KBr necessitates a moisture-free environment to prevent interference from water absorption bands.
-
Methodology:
-
Sample Preparation: Finely grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar. The goal is a homogenous, fine powder.
-
Pellet Formation: Transfer the powder to a pellet-pressing die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Background Spectrum: Place the empty spectrometer sample holder in the beam path and record a background spectrum. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.
-
Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the FT-IR spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[15]
-
Validation: The final spectrum should be free of broad O-H stretching bands around 3400 cm⁻¹, indicating a dry sample and KBr.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: This protocol details the acquisition of ¹H and ¹³C NMR spectra in a deuterated solvent. The deuterated solvent is essential as it is "invisible" in the ¹H spectrum, and its deuterium signal is used by the spectrometer to lock the magnetic field frequency.
-
Methodology:
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[7]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which provides a reference signal at 0 ppm.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument is then tuned to the specific nucleus being observed (¹H or ¹³C), and the magnetic field is "locked" and "shimmed" to ensure homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include spectral width, number of scans (typically 16-64), and relaxation delay.[7]
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to produce a spectrum of singlets. A larger number of scans (1024 or more) is required due to the lower natural abundance of ¹³C.[7]
-
Validation: The solvent peak should be correctly identified, and the TMS peak should be sharp and precisely at 0.00 ppm.
-
Conclusion
The molecular architecture of this compound is defined by a substituted aromatic core with a conformationally flexible amino group. A comprehensive analysis, integrating the predictive power of computational chemistry with the empirical evidence from vibrational and nuclear magnetic resonance spectroscopy, is essential for a complete structural and conformational characterization. The steric hindrance from the ortho-chlorine substituent is the dominant factor influencing the non-planar orientation of the amino group. The methodologies and data presented in this guide provide a robust framework for scientists engaged in the research and development of molecules derived from this important chemical building block.
References
- 1. 2729-37-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. 2,6-Dichloro-4-fluoroaniline | C6H4Cl2FN | CID 2774008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. tdx.cat [tdx.cat]
- 9. A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Reactive Sites of 2,5-Dichloro-4-fluoroaniline
Introduction
2,5-Dichloro-4-fluoroaniline is a halogenated aromatic amine of significant interest in the chemical and pharmaceutical industries. Its unique substitution pattern—featuring an activating amino group and three deactivating halogen atoms—creates a nuanced reactivity profile that is crucial for synthetic chemists to understand. This molecule serves as a vital intermediate in the synthesis of agrochemicals, high-performance pigments, and pharmaceutical agents.[1][2][3] A comprehensive grasp of its reactive sites is paramount for leveraging this building block to its full potential in drug discovery and material science.
This guide provides a detailed exploration of the principal reactive centers of this compound: the nucleophilic amino group and the electron-rich aromatic ring. We will dissect the electronic interplay of its substituents to predict regioselectivity, detail key transformations with validated protocols, and offer insights into the causality behind experimental choices.
Molecular Structure and Electronic Landscape
The reactivity of this compound is dictated by the electronic contributions of its four substituents. Understanding their individual and collective effects is the key to predicting its chemical behavior.
-
Amino Group (-NH₂): This is a powerful activating group. Through resonance (+R effect), the nitrogen's lone pair donates electron density into the aromatic ring, primarily at the ortho and para positions. This effect strongly outweighs its weak inductive electron withdrawal (-I effect).[4]
-
Chlorine Atoms (-Cl): Halogens exhibit a dual nature. They are deactivating due to their strong inductive electron withdrawal (-I effect). However, through resonance (+R effect), their lone pairs can donate electron density to the ring. For chlorine, the inductive effect dominates, making the ring less reactive towards electrophiles than benzene. This resonance donation, though weaker, still directs incoming electrophiles to the ortho and para positions.[4]
-
Fluorine Atom (-F): Similar to chlorine, fluorine is inductively withdrawing (-I) and resonance donating (+R). As the most electronegative element, its -I effect is the strongest among the halogens, making it a powerful deactivator.[5]
The collective result is an aromatic ring that is deactivated overall compared to aniline but is highly polarized. The amino group is the dominant directing group, strongly activating the positions ortho and para to it (C3 and C6). The halogen atoms deactivate the ring but also direct ortho/para. The confluence of these effects makes the C6 position the most electron-rich and sterically accessible site for electrophilic attack.
Primary Reactive Site: The Amino Group (-NH₂)
The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile and a primary site for a variety of crucial chemical transformations.
Diazotization: Gateway to Diverse Functionalities
The conversion of the primary aromatic amine to a diazonium salt is one of its most valuable reactions. This process, known as diazotization, transforms the amino group into an excellent leaving group (N₂) and provides a versatile intermediate for introducing a wide range of substituents via Sandmeyer-type reactions.[6][7]
Mechanism: The reaction is typically performed in a strong acidic medium (e.g., sulfuric acid) with a nitrite source (e.g., sodium nitrite). The acid protonates the nitrite to form nitrous acid (HONO), which is then further protonated and loses water to generate the highly electrophilic nitrosonium ion (NO⁺). In concentrated sulfuric acid, this can exist as nitrosylsulfuric acid.[6][8] The nucleophilic amine attacks this electrophile, and after a series of proton transfers and water elimination, the stable arenediazonium salt is formed.[6][7][8]
Industrial Significance: This reaction is a cornerstone in the synthesis of the herbicide Dicamba, where the diazonium salt of 2,5-dichloroaniline is hydrolyzed to 2,5-dichlorophenol, a key precursor.[8][9][10]
View Detailed Experimental Protocol: Diazotization and Hydrolysis
Objective: To convert this compound to its corresponding diazonium salt, followed by hydrolysis to 2,5-Dichloro-4-fluorophenol.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Water (deionized)
-
Ice
-
Organic Solvent (e.g., Diethyl Ether or Dichloromethane)
Procedure:
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add this compound to a pre-chilled mixture of concentrated sulfuric acid and water, maintaining the temperature below 10°C. Stir until a fine slurry is formed.[6][8]
-
Diazotization: Cool the slurry to 0-5°C using an ice-salt bath. Prepare a solution of sodium nitrite in water and add it dropwise to the aniline slurry via the dropping funnel. The rate of addition should be controlled to maintain the temperature strictly between 0-5°C.[6]
-
Reaction Monitoring: Stir the mixture for an additional 30-60 minutes at 0-5°C after the addition is complete. The completion of diazotization can be checked by testing a drop of the reaction mixture with starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
Hydrolysis: To hydrolyze the diazonium salt, the reaction mixture is typically added slowly to boiling water or heated directly. The diazonium group is replaced by a hydroxyl group, releasing nitrogen gas.
-
Workup and Isolation: After cooling, the phenolic product can be extracted from the aqueous mixture using an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Amide Bond Formation (Acylation)
The amino group of this compound readily reacts with carboxylic acids and their derivatives (e.g., acid chlorides, anhydrides) to form stable amide bonds.[11] This reaction is fundamental in medicinal chemistry for synthesizing a vast array of bioactive molecules.[12][13]
Mechanism: The reaction typically requires activation of the carboxylic acid. Common coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 1-Hydroxybenzotriazole (HOBt), convert the carboxylic acid's hydroxyl group into a better leaving group.[14] The nucleophilic amine then attacks the activated carbonyl carbon, leading to the formation of the amide bond.
View General Protocol: EDC/HOBt Mediated Amide Coupling
Objective: To couple this compound with a generic carboxylic acid.
Materials:
-
This compound
-
Carboxylic Acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
Base (e.g., DIPEA or Triethylamine)
-
Solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
Procedure:
-
Activation: Dissolve the carboxylic acid, HOBt (1.1 eq), and a base like DIPEA (2.0 eq) in an anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., Nitrogen).
-
Coupling Reagent Addition: Add EDC (1.2 eq) to the mixture and stir at room temperature for 15-30 minutes to allow for the formation of the active ester.
-
Amine Addition: Add this compound (1.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.[14]
-
Workup: Once the reaction is complete, dilute the mixture with the solvent. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.[14]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by column chromatography or recrystallization.
Secondary Reactive Site: The Aromatic Ring
While deactivated by the halogens, the aromatic ring remains a key site for substitution reactions, with regioselectivity governed by the powerful directing effect of the amino group.
Electrophilic Aromatic Substitution (EAS)
In EAS reactions, an electrophile replaces a hydrogen atom on the aromatic ring.[15] The -NH₂ group is a powerful ortho, para-director, strongly favoring substitution at the C3 and C6 positions.[4]
-
The C3 position is ortho to the -NH₂ group but is flanked by two chlorine atoms, making it sterically hindered.
-
The C6 position is also ortho to the -NH₂ group and is significantly more sterically accessible.
Therefore, the C6 position is the overwhelmingly favored site for electrophilic aromatic substitution.
Common EAS reactions include:
-
Halogenation: Introduction of another halogen (e.g., Br₂ in acetic acid) would occur at C6.
-
Nitration: Reaction with a mixture of nitric and sulfuric acid introduces a nitro group (-NO₂), also at the C6 position.[16] It is often necessary to first protect the highly reactive amino group (e.g., by acetylation) to prevent oxidation and to moderate its activating effect.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions involve the displacement of a leaving group (typically a halide) on an aromatic ring by a nucleophile.[17] This reaction is generally difficult on electron-rich rings unless they are activated by strong electron-withdrawing groups (like -NO₂).[18]
In this compound, the ring is not strongly activated for SNAr. However, under forcing conditions (high temperature, strong nucleophile), substitution could potentially occur. The fluorine atom at C4 would be the most likely leaving group, as the C-F bond is highly polarized, and fluoride is a better leaving group than chloride in many SNAr contexts, particularly when the reaction proceeds via a concerted mechanism.[17][19] Displacement of the chlorine atoms is less probable.
Summary of Reactive Sites
The table below provides a consolidated overview of the reactivity of this compound.
| Reactive Site | Position(s) | Type of Reaction | Key Transformations | Causality |
| Amino Group | N1 | Nucleophilic Attack | Diazotization, Amide Formation, N-Alkylation | The lone pair of electrons on the nitrogen atom makes it a strong nucleophile and base. |
| Aromatic Ring | C6 | Electrophilic Substitution | Halogenation, Nitration, Sulfonation | The C6 position is strongly activated by the ortho-directing amino group and is the most sterically accessible of the activated positions. |
| Aromatic Ring | C4 | Nucleophilic Substitution | Displacement of Fluorine | The C-F bond is highly polarized, making C4 susceptible to nucleophilic attack under forcing conditions. |
Conclusion
This compound presents a well-defined yet versatile reactivity profile. The primary reactive center is the nucleophilic amino group, which is the site of foundational transformations like diazotization and amide bond formation. The secondary reactive center is the aromatic ring, where the powerful directing influence of the amino group channels electrophilic substitutions almost exclusively to the C6 position. While less common, the potential for nucleophilic substitution at the C4 position offers an additional, albeit more challenging, synthetic avenue. For researchers in drug development and materials science, a thorough understanding of these reactive pathways is essential for the rational design and efficient synthesis of novel, high-value molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,5-Dichloroaniline - Pigment Uses, Synthesis etc._Chemicalbook [chemicalbook.com]
- 3. 2,5-Dichloroaniline Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application [hdinresearch.com]
- 4. byjus.com [byjus.com]
- 5. nbinno.com [nbinno.com]
- 6. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. CN105873900A - Method for diazotizing 2,5-dichloroaniline - Google Patents [patents.google.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. Page loading... [wap.guidechem.com]
- 12. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. vanderbilt.edu [vanderbilt.edu]
commercial availability and suppliers of 2,5-Dichloro-4-fluoroaniline
An In-Depth Technical Guide to the Commercial Availability, Analysis, and Application of 2,5-Dichloro-4-fluoroaniline for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound (CAS No. 2729-37-5), a critical building block in modern medicinal chemistry and fine chemical synthesis. Moving beyond a simple supplier list, this document offers practical, field-proven insights into sourcing, quality verification, and safe handling of this reagent. The methodologies and rationale described herein are designed to empower researchers to make informed decisions, ensuring the integrity and success of their scientific endeavors.
The Strategic Importance of this compound in Synthesis
This compound is a substituted aniline that holds significant value as a synthetic intermediate. Its utility stems from the unique electronic and steric properties conferred by its halogen substituents. The fluorine atom, a common bioisostere for hydrogen, can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1][2][3] The strategic placement of chlorine and fluorine atoms modulates the reactivity of the aniline ring and the basicity of the amino group, providing a versatile scaffold for constructing complex pharmaceutical and agrochemical agents.[1][4]
The carbon-fluorine bond's strength increases the chemical and metabolic stability of resulting compounds.[1] Furthermore, fluorination can alter lipophilicity and membrane permeability, which are critical pharmacokinetic parameters in drug design.[1][3] Consequently, fluoroaniline derivatives are indispensable in the development of anticancer, anti-inflammatory, and central nervous system (CNS)-active drugs.[1]
Navigating the Supplier Landscape: From Bulk Manufacturing to Bench-Scale Quantities
The acquisition of this compound involves a supply chain that ranges from large-scale chemical manufacturers to specialized laboratory suppliers. For the end-user, it is crucial to understand this landscape to ensure a reliable and high-quality source.
Supplier Tiers and Sourcing Strategy
The commercial journey of a chemical like this compound can be visualized as a multi-tiered system. Discerning between these tiers is fundamental to strategic sourcing.
Caption: Supply chain for this compound.
Primary manufacturers produce the compound at a large scale. This material is then acquired by global distributors who repackage it and provide comprehensive quality control documentation. Specialized suppliers often source from these distributors or smaller manufacturers, catering specifically to the research and development community with smaller, readily available quantities.
Selected Commercial Suppliers
The following table summarizes key suppliers for this compound, offering a snapshot of typical purities and available quantities. It is essential to obtain lot-specific Certificates of Analysis (CoA) for detailed impurity profiles.
| Supplier | CAS Number | Typical Purity | Available Quantities |
| Sigma-Aldrich (Merck) | 2729-37-5 | Not specified | Custom inquiry |
| Apollo Scientific | 2729-37-5 | 98% | 1g, 5g, 10g |
| Ambeed, Inc. | 348-64-1 | 98% | 1g, 5g, 10g, 25g |
| BLD Pharm | 348-64-1 | Not specified | Custom inquiry |
*Note: Some suppliers list isomers under different CAS numbers. Always verify the structure and CAS number (2729-37-5 for this compound) before purchasing.
Quality Control and In-House Verification: A Mandate for Reproducibility
While suppliers provide a Certificate of Analysis, independent verification of incoming material is a cornerstone of experimental reproducibility. The presence of isomeric or process-related impurities can drastically alter reaction outcomes and biological activity.[5] A robust quality control workflow is therefore not a recommendation, but a requirement.
Analytical Verification Workflow
A multi-pronged analytical approach is necessary to confirm both the identity and purity of the received material.
Caption: Analytical workflow for incoming material validation.
Experimental Protocol 1: Purity Determination by HPLC
This protocol is adapted from established methods for analyzing halogenated anilines and is designed to quantify the purity of this compound effectively.[5][6]
-
Causality: A reverse-phase C18 column is chosen for its excellent retention and separation of moderately polar aromatic compounds. The mobile phase gradient, starting with high aqueous content, allows for the elution of polar impurities before ramping up the organic solvent (acetonitrile) concentration to elute the main analyte and any less polar impurities. UV detection at 254 nm is standard for aromatic compounds due to the strong absorbance of the benzene ring.
-
Methodology:
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: Hold at 80% B
-
30.1-35 min: Return to 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~25 mg of the sample and dissolve in 50 mL of a 50:50 acetonitrile/water mixture to create a 0.5 mg/mL stock solution. Dilute further to a final concentration of approximately 0.05 mg/mL for injection.[5]
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. For pharmaceutical development, a purity of ≥99.5% is often the target.[6]
-
Experimental Protocol 2: Identity Confirmation by NMR Spectroscopy
-
Causality: Nuclear Magnetic Resonance (NMR) is a definitive technique for structural elucidation. ¹H NMR confirms the proton environment on the aromatic ring, while ¹⁹F NMR provides a highly sensitive and specific signal for the fluorine atom, confirming its presence and chemical environment.
-
Methodology:
-
Instrumentation: High-resolution NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[6]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent in a standard NMR tube.[6]
-
Analysis: Acquire ¹H and ¹⁹F NMR spectra. The chemical shifts, coupling constants, and integration of the signals should be consistent with the structure of this compound. The presence of significant unexpected signals may indicate impurities.
-
Safe Handling, Storage, and Disposal
Substituted anilines require careful handling due to their potential toxicity. Reviewing the Safety Data Sheet (SDS) before use is mandatory.[7][8][9][10]
Key Safety and Handling Summary
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[8][11] | Work in a chemical fume hood.[11] Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.[7][11] |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[7][9] | Avoid contact with skin and eyes.[7] Ensure an eyewash station and safety shower are readily accessible.[10] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[8][10][11] | Avoid release to the environment.[8][11] Dispose of waste through a licensed professional waste disposal service.[11] |
| Storage | Store in a cool, dry, and well-ventilated place.[7][10] Keep the container tightly closed.[7][8] | Recommended storage is often under an inert atmosphere (e.g., Argon) at 2–8 °C.[12] |
Conclusion
This compound is a valuable reagent whose effective use in research and development hinges on more than just its synthesis. A comprehensive understanding of its commercial landscape, coupled with rigorous in-house analytical verification and stringent adherence to safety protocols, is paramount. By implementing the strategies and methodologies outlined in this guide, researchers can ensure the quality and integrity of their starting materials, thereby laying a solid foundation for successful and reproducible scientific outcomes.
References
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. One moment, please... [oxfordlabfinechem.com]
- 12. 2,6-DICHLORO-4-FLUOROANILINE CAS#: 344-19-4 [m.chemicalbook.com]
safety and handling precautions for 2,5-Dichloro-4-fluoroaniline
An In-depth Technical Guide to the Safe Handling of 2,5-Dichloro-4-fluoroaniline for Laboratory Professionals
Foreword: Proactive Safety in Pharmaceutical Research
In the fast-paced environment of drug discovery and development, the chemical building blocks we utilize are often novel compounds with incompletely characterized toxicological profiles. This compound, a halogenated aniline, belongs to a class of chemicals known for its utility in synthesis as well as its potential for significant health hazards. This guide is crafted for the discerning researcher and scientist, providing a framework for handling this compound with the respect and caution it demands. It is built on the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), moving beyond mere procedural lists to explain the rationale behind each safety recommendation. Our objective is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Section 1: Hazard Identification and Physicochemical Profile
1.1 Anticipated GHS Hazard Profile
The following hazard classifications are extrapolated from safety data sheets of closely related chemicals, including 2,5-dichloroaniline and other chloro-fluoro-anilines. This profile should be considered a conservative estimate of the potential hazards.
| Hazard Class | GHS Hazard Statement (Anticipated) | Basis for Classification |
| Acute Toxicity, Oral | H301: Toxic if swallowed | Data from analogous compounds like 2,5-dichloroaniline suggest high oral toxicity. |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin | Dermal absorption is a significant route of exposure for anilines, leading to systemic effects.[1] |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled | Dusts or vapors can be readily inhaled, posing a significant risk.[1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Direct contact can cause significant irritation.[2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Prolonged contact may lead to irritation.[3] |
| Specific Target Organ Toxicity | H373: May cause damage to organs through prolonged or repeated exposure | Anilines are known to affect the blood (methaemoglobinaemia), liver, and kidneys.[4] |
| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects | Halogenated aromatic compounds are often persistent and toxic to aquatic organisms. |
1.2 Physicochemical Characteristics
| Property | Value | Source/Comment |
| CAS Number | 2729-37-5 | [5] |
| Molecular Formula | C₆H₄Cl₂FN | [5] |
| Molecular Weight | 180.01 g/mol | [5] |
| Appearance | Solid (Anticipated) | Based on analogous dichloroanilines which are solids at room temperature.[4] |
| Solubility | Insoluble or slightly soluble in water. | A common characteristic of halogenated anilines.[4][6] |
| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place | [5] |
Section 2: The Pillars of Protection: Engineering Controls and Personal Protective Equipment (PPE)
The primary directive in handling this compound is to minimize all routes of exposure. This is achieved through a multi-layered approach, starting with robust engineering controls and supplemented by meticulous use of PPE.
2.1 Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[7] This is non-negotiable. The hood contains vapors and fine particulates, preventing their inhalation and contamination of the general laboratory space.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
-
Safety Stations: An operational safety shower and eyewash station must be immediately accessible.[7] Proximity is key; a delay of even a few seconds in initiating flushing can dramatically increase the severity of an injury.
2.2 Personal Protective Equipment (PPE): The Last Barrier
PPE is not a substitute for good engineering controls but is essential for protecting against direct contact.
-
Hand Protection: Due to the risk of dermal absorption, glove selection is critical. Nitrile gloves are often used in labs but may not provide sufficient protection for prolonged contact with anilines.[8] It is recommended to use double-gloving, with a heavier-duty glove (e.g., neoprene or butyl rubber) as the outer layer, especially when handling larger quantities or for extended periods.[8] Always consult the glove manufacturer's compatibility chart. Gloves must be removed and disposed of immediately after handling the compound.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[7] When there is a risk of splashing, a full-face shield should be worn in addition to goggles.
-
Body Protection: A fully fastened laboratory coat is required. For tasks with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: If there is a potential for dust or aerosol generation that cannot be controlled within a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[9] All personnel requiring a respirator must be part of a formal respiratory protection program, including medical clearance and fit-testing.[8]
Section 3: Standard Operating Procedures (SOPs) for Safe Handling
Adherence to detailed, validated protocols is the cornerstone of laboratory safety. The following SOPs provide a framework for common laboratory manipulations.
3.1 SOP: Weighing and Transferring Solid this compound
-
Preparation: Don all required PPE (double gloves, safety goggles, lab coat). Designate and label a specific area within the chemical fume hood for the weighing operation.
-
Tare Weighing: Place a weighing paper or vessel on the analytical balance and tare it.
-
Transfer: Retrieve the this compound container from its designated storage location (2-8°C, dark). Allow it to equilibrate to room temperature inside the fume hood to prevent moisture condensation.
-
Dispensing: Carefully open the container. Using a clean, dedicated spatula, gently transfer the approximate amount of solid onto the tared weighing paper. Avoid any actions that could generate dust. Do not tap the container or spatula.
-
Closure and Cleanup: Securely close the primary container. Use a small brush to sweep any stray particles on the balance into a waste container. Wipe the spatula and the weighing area with a solvent-dampened cloth (e.g., ethanol or isopropanol), placing the used cloth into a designated solid hazardous waste bag.
-
Final Weighing: Record the final weight.
-
Transport: If the weighed compound needs to be moved, place it in a secondary, sealed, and labeled container for transport within the laboratory.
3.2 SOP: Preparation of a Solution
-
Setup: In a chemical fume hood, place a stir plate and an appropriately sized beaker or flask containing a magnetic stir bar.
-
Solvent Addition: Add the calculated volume of the desired solvent to the flask.
-
Solute Addition: Carefully add the pre-weighed this compound to the solvent. This can be done by gently folding and tapping the weighing paper.
-
Dissolution: Begin stirring. If necessary, the vessel can be loosely covered with paraffin film or a watch glass to minimize vapor release during dissolution.
-
Transfer and Storage: Once dissolved, transfer the solution to a final, clearly labeled storage vessel with a secure cap. The label must include the chemical name, concentration, solvent, date, and hazard pictograms.
-
Decontamination: Rinse all glassware that was in contact with the chemical (beaker, stir bar, etc.) with a small amount of clean solvent. This rinseate should be collected and disposed of as liquid hazardous waste. Wash the glassware with soap and water.
Section 4: Emergency Response Protocols
Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.
4.1 Emergency Workflow Diagram
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. 2729-37-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. Benzenamine, 2-chloro-4-fluoro- | C6H5ClFN | CID 75013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ICSC 0142 - 2,5-DICHLOROANILINE [inchem.org]
- 5. 2729-37-5|this compound|BLD Pharm [bldpharm.com]
- 6. aarti-industries.com [aarti-industries.com]
- 7. fishersci.com [fishersci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. fishersci.com [fishersci.com]
electrophilic aromatic substitution of 2,5-Dichloro-4-fluoroaniline
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 2,5-Dichloro-4-fluoroaniline
Abstract
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of this compound, a polysubstituted aromatic compound of significant interest in the synthesis of pharmaceuticals and advanced materials. We delve into the complex interplay of the directing effects of the amino, chloro, and fluoro substituents, which collectively govern the regioselectivity of these reactions. This document offers a predictive framework for reaction outcomes and provides field-proven, step-by-step protocols for key transformations including halogenation, nitration, and sulfonation. The inherent challenges associated with Friedel-Crafts reactions on this substrate are also critically examined. Through mechanistic diagrams, data tables, and detailed experimental procedures, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to functionalize this versatile chemical scaffold.
Introduction: The this compound Scaffold
This compound is a highly functionalized aromatic amine. Its unique substitution pattern, featuring both electron-donating and electron-withdrawing groups, presents a compelling challenge and a synthetic opportunity. Understanding the principles that govern its reactivity is paramount for its effective utilization as a building block in medicinal chemistry and materials science. This guide will dissect the electronic and steric factors that control electrophilic attack on this ring system, providing a logical foundation for synthetic planning.
Core Principles: Analyzing Regioselectivity and Reactivity
The outcome of any electrophilic aromatic substitution reaction is determined by the substituents already present on the ring. These groups influence both the rate of reaction (activation/deactivation) and the position of attack (regioselectivity). In this compound, we must consider the combined effects of three distinct types of substituents.
-
Amino Group (-NH₂): As a powerful electron-donating group (EDG), the amino group activates the aromatic ring towards electrophilic attack.[1][2] It donates electron density via a strong positive mesomeric (+M) or resonance effect, which particularly enriches the ortho and para positions.[2][3] This makes the -NH₂ group a potent ortho, para-director.
-
Chloro Groups (-Cl): Halogens exhibit a dual nature. They are electron-withdrawing through the inductive (-I) effect due to their electronegativity, which deactivates the ring and slows the reaction rate.[4][5] However, they possess lone pairs of electrons that can be donated into the ring via the resonance (+M) effect. This resonance effect, while weaker than the inductive effect, directs incoming electrophiles to the ortho and para positions.[4][6][7] Thus, chlorine is a deactivating, ortho, para-director.
-
Fluoro Group (-F): Similar to chlorine, fluorine is an inductively withdrawing (-I) but resonance-donating (+M) substituent.[8][9] Fluorine is the most electronegative element, resulting in a strong -I effect. However, its 2p orbitals have excellent size-match for overlap with the carbon 2p orbitals of the benzene ring, leading to a relatively significant +M effect compared to other halogens.[8] In some reactions, this can lead to the para position being activated relative to benzene.[8][10] Like chlorine, fluorine is a deactivating, ortho, para-director.
Predictive Analysis of the Substitution Pattern
To predict the site of electrophilic attack, we must analyze the cumulative directing influence of all four substituents on the two available positions: C3 and C6.
-
Position C6: This position is ortho to the powerfully activating amino group and ortho to the C5-chloro group. The amino group provides strong activation at this site.
-
Position C3: This position is ortho to the C2-chloro group and ortho to the C4-fluoro group. It is also meta to the amino group.
The hierarchy of directing group strength is well-established: the amino group is one of the most potent activating and directing groups. Its influence will overwhelmingly dominate the deactivating halogens. Therefore, the primary site of electrophilic attack is predicted to be position C6 , which is ortho to the amino group.
Diagram 1: Directing Effects in this compound
Caption: Competing directing effects on the this compound ring.
Halogenation: A Case Study in Regioselective Bromination
Halogenation is a fundamental EAS reaction.[11][12] Due to the activating effect of the amino group, direct bromination can often proceed without a Lewis acid catalyst, typically using bromine in a polar solvent like acetic acid.
Mechanism and Predicted Outcome
The reaction proceeds via the standard mechanism for electrophilic aromatic substitution. The electron-rich aromatic ring attacks the bromine molecule, displacing a bromide ion and forming a resonance-stabilized carbocation intermediate known as the sigma complex or Wheland intermediate. A base then removes the proton from the site of attack, restoring aromaticity and yielding the final product.
Based on our analysis, substitution will occur at C6.
Product: 6-Bromo-2,5-dichloro-4-fluoroaniline.
Diagram 2: Mechanism of Bromination at C6
Caption: Simplified workflow for the bromination of this compound.
Experimental Protocol: Bromination
Warning: This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolution: Dissolve this compound (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Reagent Preparation: In the dropping funnel, prepare a solution of bromine (1.05 eq) in glacial acetic acid.
-
Reaction: Cool the flask containing the aniline solution to 0-5 °C in an ice bath. Add the bromine solution dropwise over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, pour the reaction mixture slowly into a beaker of ice water containing a solution of sodium bisulfite to quench any excess bromine.
-
Isolation: The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purification: Dry the crude product. If necessary, recrystallize from a suitable solvent such as ethanol/water to obtain the pure 6-bromo-2,5-dichloro-4-fluoroaniline.
| Parameter | Condition |
| Electrophile | Br₂ |
| Solvent | Glacial Acetic Acid |
| Temperature | 0-10 °C |
| Stoichiometry | ~1.05 eq of Br₂ |
| Workup | Aqueous NaHSO₃ quench, filtration |
| Expected Product | 6-Bromo-2,5-dichloro-4-fluoroaniline |
| Table 1: Summary of Bromination Reaction Conditions. |
Nitration: The Critical Role of Reaction Conditions
Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro (-NO₂) group onto the aromatic ring.[13] With anilines, this reaction is complicated by the basicity of the amino group.
Pathway A: Direct Nitration under Strongly Acidic Conditions
In a strong acid medium (H₂SO₄), the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is no longer an activator; it is a powerful electron-withdrawing, deactivating group due to the positive charge, and it directs incoming electrophiles to the meta position.[14]
-
Directing Effects of -NH₃⁺: Directs to C3 and C5 (C5 is blocked).
-
Combined Effect: The -NH₃⁺, C2-Cl, and C4-F groups all direct towards C3. The reaction, though slow due to the heavily deactivated ring, will be highly regioselective for the C3 position.
Product: 3-Nitro-2,5-dichloro-4-fluoroaniline.
Pathway B: Nitration with a Protecting Group
To preserve the ortho, para-directing influence of the nitrogen substituent, the amino group must be protected. A common strategy is to convert it to an acetanilide (-NHCOCH₃) by reacting the aniline with acetic anhydride. The acetamido group is still a potent ortho, para-director but is significantly less basic and does not protonate under nitrating conditions.[14]
-
Protection: this compound is first converted to N-(2,5-dichloro-4-fluorophenyl)acetamide.
-
Nitration: The protected compound is then subjected to nitration. The powerful ortho, para-directing acetamido group will direct substitution to C6.
-
Deprotection: The acetyl group is removed by acid or base hydrolysis to reveal the amino group.
Final Product: 6-Nitro-2,5-dichloro-4-fluoroaniline.
This two-pathway scenario is a classic example of how experimental design dictates reaction outcomes in organic synthesis. The choice of whether to use a protecting group is a deliberate decision to control regioselectivity.
Diagram 3: Controlling Regioselectivity in Nitration
Caption: Divergent outcomes of nitration based on reaction strategy.
Other Electrophilic Aromatic Substitutions
Sulfonation
Sulfonation with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group. Similar to nitration, the highly acidic conditions will protonate the amino group, leading to substitution primarily at the C3 position . A patent describing the sulfonation of 2,5-dichloroaniline indicates that high temperatures may be required to drive the reaction to completion on the deactivated ring.[15]
| Parameter | Condition |
| Electrophile | SO₃ (from fuming H₂SO₄) |
| Conditions | High Temperature (e.g., 180-195 °C)[15] |
| Intermediate State | Anilinium salt (-NH₃⁺) |
| Expected Product | 3-Amino-2,5-dichloro-6-fluorobenzenesulfonic acid |
| Table 2: Summary of Sulfonation Reaction Conditions. |
Friedel-Crafts Alkylation and Acylation
Friedel-Crafts reactions are generally not viable for anilines or other strongly deactivated aromatic rings.[16][17] There are two primary reasons for failure with this compound:
-
Lewis Base Interaction: The lone pair on the amino group acts as a Lewis base and will coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[14][16] This forms a complex that places a positive charge on the nitrogen, profoundly deactivating the entire ring system.
-
Cumulative Deactivation: Even if the amino group is protected as an acetamide, the aromatic ring is still substituted with three deactivating halogen atoms. The combined electron-withdrawing effect of these groups makes the ring too electron-poor (not nucleophilic enough) to attack the carbocation or acylium ion intermediates of the Friedel-Crafts reaction.
Therefore, direct Friedel-Crafts alkylation or acylation of this compound is not a recommended synthetic route.
Conclusion
The electrophilic aromatic substitution of this compound is a nuanced process governed by the powerful activating and ortho, para-directing nature of its amino group, which overrides the deactivating effects of the three halogen substituents. Under neutral or mildly acidic conditions, electrophilic attack is predicted to occur selectively at the C6 position. However, under the strongly acidic conditions required for nitration and sulfonation, protonation of the amino group fundamentally alters its electronic character, transforming it into a meta-directing deactivator and redirecting substitution to the C3 position. This reactivity dichotomy can be exploited through the use of protecting group strategies to achieve the desired regiochemical outcome. Conversely, the substrate's high degree of deactivation, particularly in the presence of a Lewis acid, renders it unsuitable for Friedel-Crafts reactions. This guide provides the foundational principles and practical methodologies for scientists to confidently and effectively utilize this valuable building block in complex molecule synthesis.
References
- 1. brainly.com [brainly.com]
- 2. scispace.com [scispace.com]
- 3. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Although chlorine is an electron withdrawing group class 11 chemistry CBSE [vedantu.com]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. shaalaa.com [shaalaa.com]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 9. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. total-synthesis.com [total-synthesis.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. SU1122648A1 - Process for preparing 2,5-dichloroaniline-4-sulfonic acid - Google Patents [patents.google.com]
- 16. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 17. 傅-克酰基化反应 [sigmaaldrich.com]
Methodological & Application
Application Notes & Protocols: 2,5-Dichloro-4-fluoroaniline as a Strategic Building Block for Advanced Agrochemical Synthesis
Introduction: The Imperative for Complex Scaffolds in Modern Crop Protection
The relentless evolution of resistance in pests, weeds, and fungi necessitates a continuous search for novel agrochemical active ingredients. A pivotal strategy in modern chemical design involves the use of highly functionalized building blocks to create molecules with enhanced efficacy, metabolic stability, and target specificity. Halogenated aromatic compounds, particularly those containing fluorine, are central to this endeavor. The introduction of fluorine can dramatically alter a molecule's physicochemical properties—such as lipophilicity, pKa, and metabolic stability—often leading to improved biological performance.[1][2]
2,5-Dichloro-4-fluoroaniline (CAS No. 2729-37-5) represents a uniquely substituted synthon. The presence of three halogen atoms on the aniline ring provides a powerful tool for chemists. The chlorine atoms offer steric bulk and electronic effects that can enhance binding to target proteins, while the fluorine atom at the 4-position imparts properties characteristic of organofluorine compounds. This application note details the strategic use of this compound as a precursor for synthesizing complex heterocyclic scaffolds, specifically focusing on 1,2,4-triazole derivatives, a class of compounds known for a wide spectrum of biological activities, including fungicidal and insecticidal properties.[3]
Physicochemical Properties & Safe Handling Protocols
Prior to any experimental work, a thorough understanding of the reagent's properties and safety requirements is mandatory.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 2729-37-5 | [4] |
| Molecular Formula | C₆H₄Cl₂FN | [4] |
| Molecular Weight | 180.01 g/mol | [4] |
| Appearance | Solid | [4] |
| Purity | ≥98% (Typical) | [4] |
| Hazard Statement | H319: Causes serious eye irritation | [4] |
Safety & Handling Protocol:
This compound is a hazardous chemical and must be handled with appropriate precautions.
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE) :
-
Hand Protection : Wear compatible, chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection : Use chemical safety goggles or a face shield.
-
Skin and Body Protection : Wear a lab coat and closed-toe shoes.
-
-
Handling : Avoid creating dust. Do not breathe dust or vapor. Avoid contact with skin, eyes, and clothing.[4]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Core Application: Synthesis of 1,2,4-Triazole-Based Heterocycles
The aniline functional group of this compound is a versatile handle for a variety of chemical transformations. A particularly valuable application is its use as a precursor for building nitrogen-containing heterocyclic systems, which form the core of many successful agrochemicals. The following sections outline a representative, multi-step synthesis of a 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine scaffold, demonstrating the utility of this building block. This synthetic pathway is adapted from established methodologies for preparing such heterocyclic systems.[3]
Rationale for Experimental Design:
The goal is to convert the aniline into a more complex heterocyclic system that can serve as a scaffold for further derivatization in an agrochemical discovery program.
-
Step 1 (Diazotization & Sandmeyer Reaction) : The primary amine of the aniline is not directly used for the triazole ring formation in this pathway. Instead, the aniline serves as a precursor to the corresponding benzoic acid via well-established reactions. This is a common strategic conversion in medicinal and agrochemical synthesis.
-
Step 2 (Amide/Hydrazide Formation) : The resulting benzoic acid derivative is activated and reacted with hydrazine to form a benzohydrazide. This is a critical step that introduces the N-N bond necessary for the subsequent triazole formation.
-
Step 3 (Triazole-thiol Formation) : The benzohydrazide is cyclized in the presence of a carbon disulfide source (CS₂) under basic conditions. This reaction builds the 5-mercapto-1,2,4-triazole ring, a key intermediate. The choice of CS₂ and a strong base like potassium hydroxide is standard for this type of cyclization, providing the necessary carbon and sulfur atoms and driving the condensation.
-
Step 4 (Thiadiazine Ring Formation) : The final heterocyclic ring is formed by reacting the triazole-thiol with a substituted phenacyl bromide. This is an S-alkylation followed by a cyclocondensation reaction, which is a reliable method for constructing the fused thiadiazine ring system.
Below is a diagram illustrating the overall workflow from the starting aniline to the final complex heterocyclic product.
Caption: General workflow for synthesizing triazole-based heterocycles.
Experimental Protocol: Synthesis of a 3-(2,4-dichloro-5-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine Derivative
This protocol details the synthesis of a key triazole-thiol intermediate from its corresponding benzohydrazide, followed by its conversion to a final thiadiazine product.[3]
Part A: Synthesis of 3-(2,4-dichloro-5-fluorophenyl)-1,2,4-triazol-5-thiol
-
Reagents & Equipment :
-
2,4-Dichloro-5-fluorobenzohydrazide (1.0 eq)
-
Potassium hydroxide (KOH) (2.0 eq)
-
Carbon disulfide (CS₂) (1.5 eq)
-
Ethanol (solvent)
-
Water
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
-
Procedure :
-
To a round-bottom flask, add 2,4-dichloro-5-fluorobenzohydrazide (1.0 eq) and ethanol. Stir until dissolved.
-
Add a solution of potassium hydroxide (2.0 eq) in water to the flask.
-
Slowly add carbon disulfide (1.5 eq) to the reaction mixture at room temperature.
-
Causality Note: The reaction is exothermic. Slow addition helps control the temperature. The strong base (KOH) deprotonates the hydrazide and facilitates the nucleophilic attack on the carbon disulfide.
-
-
Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.
-
Add water to the residue and stir. Filter the solution to remove any insoluble impurities.
-
Cool the clear filtrate in an ice bath and acidify by slowly adding dilute HCl until the pH is ~5-6.
-
Causality Note: Acidification protonates the thiolate intermediate, causing the desired triazole-thiol product to precipitate out of the aqueous solution.
-
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly to yield the title compound.
-
Part B: Synthesis of 3-(2,4-dichloro-5-fluorophenyl)-6-phenyl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine
-
Reagents & Equipment :
-
3-(2,4-dichloro-5-fluorophenyl)-1,2,4-triazol-5-thiol (from Part A) (1.0 eq)
-
Phenacyl bromide (1.0 eq)
-
Anhydrous ethanol (solvent)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
-
Procedure :
-
Suspend the triazole-thiol (1.0 eq) in anhydrous ethanol in a round-bottom flask.
-
Add phenacyl bromide (1.0 eq) to the suspension.
-
Heat the mixture to reflux for 4-6 hours. The suspension should gradually become a clear solution as the reaction proceeds. Monitor by TLC.
-
Causality Note: This reaction proceeds via an initial S-alkylation of the thiol by the phenacyl bromide, followed by an intramolecular cyclization (condensation) between the secondary amine of the triazole ring and the ketone of the phenacyl group, eliminating water and forming the fused thiadiazine ring.
-
-
After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solution under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure title compound.
-
The following diagram illustrates the specific chemical transformation described in the protocol.
Caption: Key reaction steps for the synthesis protocol.
Conclusion
This compound is a high-value, strategically substituted building block for the synthesis of complex molecules relevant to agrochemical research. Its utility extends beyond a simple aniline to being a precursor for highly functionalized heterocyclic scaffolds like the 1,2,4-triazole system demonstrated here. The dense halogenation pattern offers a powerful lever for chemists to modulate steric and electronic properties, potentially leading to the discovery of next-generation active ingredients with improved performance and novel modes of action. The protocols provided serve as a validated starting point for researchers aiming to incorporate this versatile synthon into their discovery pipelines.
References
- 1. Halogenated Aromatic Intermediates for Agrochemicals (64) [myskinrecipes.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. 2729-37-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Application Note: 2,5-Dichloro-4-fluoroaniline as a Versatile Precursor for the Synthesis of Novel Heterocycles in Drug Discovery
Abstract
This application note provides a detailed guide for medicinal chemists, researchers, and drug development professionals on the strategic use of 2,5-dichloro-4-fluoroaniline as a versatile starting material for the synthesis of novel heterocyclic compounds. The unique substitution pattern of this aniline—featuring two chloro groups for selective functionalization or cyclization and a fluorine atom to enhance metabolic stability and binding affinity—makes it an invaluable scaffold in modern drug discovery.[1][2] We present detailed, field-proven protocols for the synthesis of medicinally relevant benzimidazole and quinoline cores. The methodologies are designed to be robust and adaptable, with explanations for key experimental choices and comprehensive characterization guidelines.
Introduction: The Strategic Value of this compound
Heterocyclic compounds form the structural backbone of a vast majority of pharmaceuticals.[3][4][5] The incorporation of fluorine into these scaffolds is a widely adopted strategy in medicinal chemistry to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity (pKa).[1] this compound emerges as a highly strategic building block due to its trifecta of functional handles.
-
Amino Group: Serves as the primary nucleophile for initial bond formation, enabling condensation and cyclization reactions.
-
Chlorine Atoms: Act as leaving groups for palladium-catalyzed cross-coupling reactions or can direct cyclization pathways. Their differential reactivity can potentially be exploited for sequential functionalization.
-
Fluorine Atom: A bioisostere for hydrogen that can significantly enhance the pharmacological profile of the final compound.[1]
This guide focuses on leveraging these features to construct novel benzimidazole and quinoline derivatives, two classes of heterocycles with broad and significant biological activities.[6]
Figure 1: Synthetic potential of this compound.
Synthesis of Novel Benzimidazole Derivatives
The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in drugs such as proton pump inhibitors and anthelmintics. The following multi-step protocol outlines a robust pathway from this compound to a functionalized o-phenylenediamine precursor, which is then cyclized to form the target benzimidazole. This strategy is adapted from established methods for synthesizing substituted benzimidazoles.[7][8]
Mechanistic Rationale
The synthesis begins with the protection of the aniline via acetylation, followed by regioselective nitration directed by the existing substituents. The nitro group is crucial as it is subsequently reduced to an amine, creating the necessary 1,2-diamine functionality for benzimidazole formation. The final step involves condensation with an aldehyde and in-situ reductive cyclization, a common and effective method for generating 2-substituted benzimidazoles.[7][8]
Figure 2: Workflow for the synthesis of benzimidazole derivatives.
Experimental Protocol: Synthesis of 2-Aryl-5,8-dichloro-7-fluoro-1H-benzo[d]imidazole
Step 1: N-(2,5-Dichloro-4-fluorophenyl)acetamide
-
In a 250 mL round-bottom flask, add this compound (10.0 g, 55.5 mmol) to acetic anhydride (30 mL) portion-wise over 15 minutes with stirring.
-
Stir the resulting mixture at room temperature for 2 hours.
-
Pour the reaction mixture into 200 mL of ice-cold water.
-
Collect the precipitated white solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize from ethanol to afford the pure N-acetylated product.
Step 2: N-(2,5-Dichloro-4-fluoro-6-nitrophenyl)acetamide
-
Carefully dissolve the N-acetylated product (10.0 g, 45.0 mmol) in 40 mL of concentrated sulfuric acid at 0 °C (ice bath).
-
Add a nitrating mixture (10 mL of concentrated sulfuric acid and 10 mL of fuming nitric acid) dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Pour the mixture onto 300 g of crushed ice and collect the yellow precipitate by filtration.
-
Wash the solid with copious amounts of water until the filtrate is neutral, then dry.
Step 3: 2,5-Dichloro-4-fluoro-6-nitroaniline
-
To a solution of the nitro-acetylated intermediate (10.0 g, 37.4 mmol) in 100 mL of ethanol, add 25 mL of concentrated hydrochloric acid.[7]
-
Reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the nitro-diamine precursor.
Step 4: 2-Aryl-5,8-dichloro-7-fluoro-1H-benzo[d]imidazole
-
Dissolve the 2,5-dichloro-4-fluoro-6-nitroaniline (2.0 g, 8.88 mmol) and a substituted benzaldehyde (1.1 eq, 9.77 mmol) in 50 mL of ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq, 44.4 mmol) to the mixture.[8]
-
Stir the reaction at room temperature for 12 hours. The reaction progress can be monitored by TLC.[8]
-
Upon completion, pour the reaction mixture into water and basify with a 10% NaOH solution.
-
Extract with ethyl acetate (3 x 50 mL), dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the final benzimidazole derivative.
Data and Characterization
| Step | Product Name | Expected Yield (%) | Key Spectroscopic Features (Expected) |
| 1 | N-(2,5-Dichloro-4-fluorophenyl)acetamide | >90 | ¹H NMR: Singlet for acetyl group (~2.2 ppm), aromatic protons. IR (cm⁻¹): N-H stretch (~3280), C=O stretch (~1670). MS (m/z): M⁺ peak corresponding to C₈H₆Cl₂FNO. |
| 2 | N-(2,5-Dichloro-4-fluoro-6-nitrophenyl)acetamide | 75-85 | ¹H NMR: Downfield shift of aromatic proton. IR (cm⁻¹): Asymmetric and symmetric NO₂ stretches (~1530, ~1350). MS (m/z): M⁺ peak corresponding to C₈H₅Cl₂FN₂O₃. |
| 3 | 2,5-Dichloro-4-fluoro-6-nitroaniline | >90 | ¹H NMR: Appearance of broad NH₂ signal. IR (cm⁻¹): Disappearance of C=O stretch, appearance of NH₂ stretches (~3400, ~3300). MS (m/z): M⁺ peak corresponding to C₆H₃Cl₂FN₂O₂. |
| 4 | 2-Aryl-5,8-dichloro-7-fluoro-1H-benzo[d]imidazole | 60-80 | ¹H NMR: Broad NH signal (~12-13 ppm), characteristic aromatic signals for the benzimidazole core and the aryl substituent. MS (m/z): M⁺ peak corresponding to the final product.[9] |
Synthesis of Novel Quinoline Derivatives
The quinoline ring is another cornerstone of medicinal chemistry, present in antimalarial, antibacterial, and anticancer agents.[6][10] A classic and direct approach to quinoline synthesis is the Combes synthesis, which involves the acid-catalyzed reaction of an aniline with a 1,3-dicarbonyl compound.[11] This method is directly applicable to this compound.
Mechanistic Rationale
The Combes synthesis proceeds via the initial formation of an enamine intermediate from the reaction of the aniline with one of the carbonyl groups of the 1,3-dicarbonyl compound. Under strong acid catalysis, this intermediate undergoes intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration to yield the fully aromatic quinoline core.
Figure 3: Workflow for the Combes synthesis of quinoline derivatives.
Experimental Protocol: Synthesis of 5,8-Dichloro-7-fluoro-2,4-dimethylquinoline
-
In a 100 mL flask, slowly add concentrated sulfuric acid (20 mL) to this compound (5.0 g, 27.8 mmol) with cooling in an ice bath.
-
To this solution, add acetylacetone (2,4-pentanedione) (3.1 mL, 30.5 mmol, 1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 24 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice.
-
Basify the aqueous solution to pH 8-9 by the slow addition of concentrated ammonium hydroxide solution.
-
Extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography to yield the target quinoline.
Data and Characterization
| Product Name | Expected Yield (%) | Key Spectroscopic Features (Expected) |
| 5,8-Dichloro-7-fluoro-2,4-dimethylquinoline | 50-70 | ¹H NMR: Two singlets for the methyl groups (~2.5-2.7 ppm), characteristic aromatic signals. ¹³C NMR: Resonances for two methyl carbons and the quinoline core. MS (m/z): M⁺ peak corresponding to C₁₁H₈Cl₂FN. |
Palladium-Catalyzed Routes to Fused Heterocycles
The chloro-substituents on the aniline ring are ideal handles for palladium-catalyzed reactions, which are powerful tools for C-C and C-N bond formation.[12][13][14] Intramolecular cyclization reactions, such as the Buchwald-Hartwig amination or Heck reaction, can be employed to synthesize more complex, fused heterocyclic systems like carbazoles from appropriately designed precursors.[15][16][17]
A general strategy involves an initial N-arylation of this compound with a suitable partner (e.g., 2-bromostyrene or 2-chlorobromobenzene), followed by a second, intramolecular Pd-catalyzed cyclization to form the fused ring system. The choice of ligand is often critical in directing the regioselectivity of the cyclization.[15][16]
This approach offers a sophisticated route to diverse heterocyclic cores, though it requires more extensive optimization of reaction conditions (catalyst, ligand, base, solvent) compared to classical condensation methods.[13][15]
Conclusion
This compound is a readily available and highly valuable precursor for the synthesis of diverse and novel heterocyclic compounds. Its unique electronic and structural features provide multiple avenues for synthetic exploration. This application note has provided detailed, step-by-step protocols for the construction of benzimidazole and quinoline derivatives, demonstrating the practical application of this building block. The outlined methodologies are robust and serve as a solid foundation for researchers in medicinal chemistry and drug discovery to generate novel molecular entities with significant therapeutic potential.
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. sparrow-chemical.com [sparrow-chemical.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. New quinoline derivatives: synthesis and investigation of antibacterial and antituberculosis properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. html.rhhz.net [html.rhhz.net]
- 9. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 12. Report: Synthesis of Heterocycles by Palladium-Catalyzed [2+2+2] Cyclizations (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 13. Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 15. Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines [dspace.mit.edu]
- 17. Synthesis of heterocycles via Pd-ligand controlled cyclization of 2-chloro-N-(2-vinyl)aniline: preparation of carbazoles, indoles, dibenzazepines, and acridines. | Semantic Scholar [semanticscholar.org]
Application Note & Protocol: N-Acylation of 2,5-Dichloro-4-fluoroaniline
Abstract
This document provides a comprehensive guide for the N-acylation of 2,5-dichloro-4-fluoroaniline, a critical transformation for synthesizing advanced intermediates in the pharmaceutical and agrochemical sectors. N-acylated halogenated anilines serve as versatile building blocks, where the amide functionality modulates biological activity and the halogen atoms provide reactive sites for further molecular elaboration, such as cross-coupling reactions.[1] This guide offers a detailed, field-tested protocol for the N-acetylation of this compound using acetic anhydride. It delves into the underlying chemical principles, reaction mechanism, safety considerations, and analytical characterization techniques. The protocol is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for this essential synthesis.
Scientific Principles and Mechanistic Insights
The N-acylation of amines is a cornerstone reaction in organic synthesis, leading to the formation of a stable amide bond.[2][3] This transformation is frequently employed to protect amine groups during multi-step syntheses or to install a functional moiety that is integral to the final molecule's structure and activity.[4][5]
The reaction between an aniline and an acid anhydride, such as acetic anhydride, proceeds via a nucleophilic acyl substitution mechanism. The core steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the acetic anhydride.[6]
-
Tetrahedral Intermediate Formation: This attack results in the formation of a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling an acetate ion, which is a good leaving group.
-
Deprotonation: The acetate ion then acts as a base, abstracting a proton from the positively charged nitrogen atom to yield the final N-acylated product (an amide) and a molecule of acetic acid as a byproduct.[7]
The substrate, this compound, possesses three electron-withdrawing halogen substituents. These groups decrease the electron density of the aromatic ring and, by extension, reduce the nucleophilicity of the amino group. This deactivation means that the reaction may require slightly more forcing conditions or longer reaction times compared to the acylation of unsubstituted aniline.[8] The use of a base like sodium acetate is crucial; it not only neutralizes the strong acid (HCl) used to dissolve the aniline but also neutralizes the acetic acid byproduct, driving the equilibrium towards the product.[9]
Plausible Reaction Mechanism Diagram
Caption: Mechanism of N-acetylation of an aniline with acetic anhydride.
Detailed Experimental Protocol: N-Acetylation
This protocol provides a step-by-step method for the N-acetylation of this compound.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| This compound (>95%) | 125 mL Erlenmeyer flask |
| Acetic Anhydride (≥98%) | Magnetic stirrer and stir bar |
| Sodium Acetate Trihydrate (ACS Grade) | Graduated cylinders (10 mL, 50 mL) |
| Concentrated Hydrochloric Acid (37%) | Beakers (50 mL, 100 mL) |
| Deionized Water | Büchner funnel and filter flask |
| Ethanol (95% or Absolute) | Vacuum source |
| Dichloromethane (DCM, HPLC Grade) | Rotary evaporator |
| Ethyl Acetate (HPLC Grade) | TLC plates (Silica gel 60 F254) |
| Hexanes (HPLC Grade) | Melting point apparatus |
Step-by-Step Procedure
The general workflow for this protocol is outlined in the diagram below.
Caption: Experimental workflow for the N-acetylation of this compound.
-
Dissolution of Aniline: In a 125 mL Erlenmeyer flask, combine 1.0 g of this compound with 25 mL of deionized water. While stirring, cautiously add 1.0 mL of concentrated hydrochloric acid. Stir the mixture until the aniline fully dissolves to form its hydrochloride salt, resulting in a clear solution.[1][5][9]
-
Reagent Preparation: In a separate beaker, prepare a solution of 1.6 g of sodium acetate trihydrate in 10 mL of deionized water.[5] In a fume hood, measure 1.2 mL of acetic anhydride into a small graduated cylinder.
-
Acylation Reaction: To the stirring solution of the aniline hydrochloride, add the 1.2 mL of acetic anhydride in one portion. Immediately follow this by adding the entire sodium acetate solution.[5] A voluminous white precipitate of the N-acetylated product should form rapidly.
-
Isolation: Continue to stir the mixture for 15-20 minutes. Cool the flask in an ice bath for at least 30 minutes to ensure complete precipitation of the product.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel.[10] Wash the filter cake with two portions of cold deionized water (2x 20 mL) to remove any unreacted salts and acetic acid.
-
Purification (Recrystallization): Transfer the crude solid to a beaker. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. If needed, add hot water dropwise until the solution becomes slightly turbid, then add a few drops of ethanol to redissolve the precipitate. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Drying: Dry the final product in a vacuum oven at 50-60 °C to a constant weight.
Reaction Monitoring and Product Characterization
A self-validating protocol requires rigorous analytical monitoring and characterization.
Quantitative Data & Reaction Parameters
The following table summarizes typical conditions for N-acetylation of anilines. Yields for this compound are expected to be high under the optimized protocol.
| Parameter | Condition / Reagent | Rationale |
| Acylating Agent | Acetic Anhydride | Highly reactive, cost-effective, and readily available.[11] |
| Base | Sodium Acetate | Neutralizes acid, buffering the reaction and driving it to completion.[5] |
| Solvent | Water | Economical, non-flammable, and allows for easy precipitation of the organic product. |
| Temperature | Room Temperature / Ice Bath | The reaction is typically fast at room temperature; cooling aids precipitation. |
| Typical Yield | > 85% | High yields are expected due to the efficient nature of the reaction. |
Analytical Methods
-
Thin-Layer Chromatography (TLC): Monitor the reaction progress by spotting the reaction mixture against the starting aniline on a silica gel plate.
-
Mobile Phase: A mixture like 3:1 Hexanes:Ethyl Acetate is a good starting point.
-
Observation: The product, being more polar than the starting aniline but still relatively non-polar, will have a distinct Rf value. The disappearance of the starting material spot indicates reaction completion.
-
-
Melting Point (MP): A sharp melting point range for the recrystallized product is indicative of high purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent tool for confirming the identity and purity of the product.[12][13] The mass spectrum should show a molecular ion peak corresponding to the mass of N-(2,5-dichloro-4-fluorophenyl)acetamide. Derivatization by acylation increases volatility, making the product suitable for GC analysis.[14][15]
-
Infrared (IR) Spectroscopy: Compare the IR spectrum of the product with the starting material. Key changes to observe in the product spectrum include:
-
Appearance of a strong carbonyl (C=O) stretch (Amide I band) around 1660-1690 cm⁻¹.
-
Appearance of an N-H bending band (Amide II band) around 1520-1550 cm⁻¹.
-
A distinct N-H stretching band around 3250-3300 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see a new singlet in the aliphatic region (~2.2 ppm) corresponding to the three protons of the acetyl (CH₃) group. A broad singlet in the downfield region (8-10 ppm) will correspond to the amide (N-H) proton. The aromatic protons will show characteristic splitting patterns.
-
¹³C NMR: The appearance of a carbonyl carbon signal around 168-172 ppm and a methyl carbon signal around 24 ppm confirms the acetylation.
-
Safety, Handling, and Waste Disposal
Researcher safety is paramount. A thorough risk assessment must be conducted before beginning this procedure.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant laboratory coat, nitrile gloves, and tightly fitting safety goggles.[16]
-
Ventilation: All operations, especially those involving acetic anhydride and concentrated hydrochloric acid, must be performed in a certified chemical fume hood to avoid inhalation of corrosive and harmful vapors.[17][18]
Reagent-Specific Hazards
-
This compound: This compound is toxic if swallowed, in contact with skin, or if inhaled. Avoid creating dust. In case of contact, wash the affected area immediately with plenty of water.[19]
-
Acetic Anhydride: Acetic anhydride is a flammable, corrosive liquid and vapor that is fatal if inhaled and causes severe skin burns and eye damage.[16][18] It reacts violently with water to form acetic acid, releasing heat.[20] Store away from moisture, heat, sparks, and open flames.[20][21]
-
Concentrated Hydrochloric Acid: Highly corrosive and can cause severe burns. Handle with extreme care.
Spill and Waste Management
-
Spills: In case of a spill, evacuate the area. For small spills inside a fume hood, use an inert absorbent material (e.g., sand or sodium bicarbonate for acids) to contain and clean up the spill.[17] Do not use combustible materials like paper towels to absorb acetic anhydride.
-
Waste Disposal: All liquid and solid chemical waste must be collected in appropriately labeled hazardous waste containers. Dispose of contents and containers in accordance with all local, regional, and national regulations.[18] Do not pour any chemical waste down the drain.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sunlight-driven N-acetylation of anilines: a green chemistry approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. studylib.net [studylib.net]
- 7. quora.com [quora.com]
- 8. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 14. labinsights.nl [labinsights.nl]
- 15. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test (Journal Article) | OSTI.GOV [osti.gov]
- 16. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]
- 17. SDS for Acetic Anhydride: A Guide to Chemical Safety – KHA Online-SDS Management [kha.com]
- 18. ineos.com [ineos.com]
- 19. assets.thermofisher.com [assets.thermofisher.com]
- 20. nj.gov [nj.gov]
- 21. valudor.com [valudor.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2,5-Dichloro-4-fluoroaniline
Introduction: Navigating the Challenges of Polychlorinated Aniline Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides detailed application notes and protocols specifically for the Suzuki coupling of 2,5-dichloro-4-fluoroaniline, a substrate of significant interest in the development of pharmaceuticals and advanced materials. The presence of multiple halogen substituents and an electron-donating aniline group presents unique challenges, including catalyst deactivation and competing side reactions. This document offers researchers, scientists, and drug development professionals a comprehensive resource to successfully navigate these challenges and achieve high-yielding, selective couplings.
This compound is a sterically hindered and electron-rich aryl chloride. The electron-donating nature of the aniline can complicate the oxidative addition step of the catalytic cycle, while the steric bulk around the reaction centers can impede both oxidative addition and the subsequent transmetalation.[3][4] Furthermore, the presence of two chlorine atoms raises the potential for selective mono- or di-coupling reactions. The protocols and insights provided herein are designed to address these specific complexities.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6][7] Understanding this mechanism is crucial for optimizing reaction conditions.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex. This is often the rate-determining step, particularly with less reactive aryl chlorides.[6]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][8][9][10]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[5][8]
Key Parameters for Successful Coupling of this compound
Optimizing the following parameters is critical for achieving high yields and selectivity in the Suzuki coupling of this challenging substrate.
Choice of Palladium Catalyst and Precatalyst
For sterically hindered and electron-rich aryl chlorides, conventional catalysts like Pd(PPh₃)₄ may exhibit low activity. More robust catalyst systems are generally required.
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts that are reduced in situ to the active Pd(0) species.
-
Ligands: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, are highly effective for coupling deactivated aryl chlorides.[11][12][13] These ligands promote both the oxidative addition and reductive elimination steps. N-heterocyclic carbenes (NHCs) are also excellent ligands for this type of transformation due to their strong σ-donating ability and steric bulk.[8][14][15]
| Ligand Type | Examples | Key Advantages for this Application |
| Buchwald Ligands | SPhos, XPhos, RuPhos | High activity for aryl chlorides, promotes coupling of sterically hindered substrates.[11][12][13][16] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, thermally stable, effective for challenging couplings.[8][14][15] |
| Other Phosphines | P(t-Bu)₃, PCy₃ | Bulky and electron-rich, can be effective for some systems.[10] |
The Critical Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura coupling.[1][8] Its primary function is to activate the organoboron reagent by forming a boronate complex, which enhances its nucleophilicity and facilitates transmetalation.[9][10] The choice of base can significantly impact reaction rates and yields.
-
Inorganic Bases: Strong inorganic bases are generally preferred for coupling aryl chlorides.
-
Potassium Phosphate (K₃PO₄): An excellent choice for many challenging Suzuki couplings, offering a good balance of reactivity and functional group tolerance.
-
Cesium Carbonate (Cs₂CO₃): A strong and effective base, often used for difficult couplings.
-
Potassium Carbonate (K₂CO₃): A milder base that can be effective in some cases.
-
-
Fluoride Sources: Potassium fluoride (KF) can also be used, particularly when base-sensitive functional groups are present.[10]
Solvent Selection
The choice of solvent can influence catalyst solubility, reaction kinetics, and product isolation. Aprotic polar solvents are commonly employed.
-
Ethers: Dioxane, tetrahydrofuran (THF), and 2-methyltetrahydrofuran (2-MeTHF) are widely used and effective solvents for Suzuki couplings.
-
Aromatic Hydrocarbons: Toluene can be a good choice, especially for reactions at higher temperatures.
-
Biphasic Systems: A mixture of an organic solvent and water is often used, as water can help to dissolve the inorganic base and facilitate the formation of the active boronate species.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials and Reagents
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Buchwald ligand (e.g., SPhos) (2-10 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of dioxane and water) to the reaction vessel via syringe.
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) and add them to the reaction vessel under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Use a more active ligand (e.g., a different Buchwald ligand or an NHC).- Switch to a stronger base (e.g., Cs₂CO₃).- Increase the reaction temperature. |
| Formation of Side Products (e.g., Homocoupling) | - Presence of oxygen- Catalyst decomposition | - Ensure the reaction is performed under a strictly inert atmosphere.- Use a more stable ligand or a pre-formed catalyst. |
| Protodeboronation of Boronic Acid | - Presence of excess water- Prolonged reaction times at high temperatures | - Use anhydrous solvents.- Minimize reaction time once the starting material is consumed. |
| Low Yields with Sterically Hindered Boronic Acids | - Steric hindrance impeding transmetalation | - Use a bulkier, more electron-rich ligand to facilitate the transmetalation step.[3][4]- Increase the reaction temperature and/or time. |
Conclusion
The Suzuki-Miyaura coupling of this compound, while challenging, can be successfully achieved with careful consideration of the reaction parameters. The use of highly active palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, in conjunction with a strong inorganic base, is crucial for overcoming the inherent difficulties associated with this substrate. The protocols and guidelines presented in this document provide a robust starting point for researchers to develop efficient and high-yielding synthetic routes to valuable compounds derived from this important building block.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portal.fis.tum.de [portal.fis.tum.de]
- 15. Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand [organic-chemistry.org]
- 16. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
Application Notes and Protocols: Synthesis of High-Performance Azo Dyes Utilizing 2,5-Dichloro-4-fluoroaniline
Introduction: Strategic Use of 2,5-Dichloro-4-fluoroaniline in Modern Dye Chemistry
This compound is a key aromatic amine intermediate in the synthesis of high-performance azo dyes.[1] The strategic incorporation of chlorine and fluorine atoms onto the aniline ring imparts unique and desirable properties to the resulting colorants, including enhanced stability, superior lightfastness, and specific color shades.[2] This application note provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of azo dyes using this compound as the diazo component.
The synthesis of azo dyes is a well-established two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile, such as a phenol or an aromatic amine.[2][3] The resulting azo compounds, characterized by the –N=N– functional group, form the largest and most versatile class of synthetic colorants.[2]
The presence of two chlorine atoms and a fluorine atom in this compound has a significant electronic influence on the molecule. These electron-withdrawing groups decrease the basicity of the amino group, which can necessitate adjustments to the diazotization protocol. However, they also stabilize the resulting diazonium salt and enhance the electrophilicity of the diazonium ion, leading to efficient coupling reactions. Furthermore, the halogen substituents can improve the affinity of the final dye for hydrophobic synthetic fibers like polyester and enhance properties such as sublimation fastness, which is critical for high-temperature dyeing processes.[2]
This document will detail the synthesis of a representative monoazo disperse dye, providing step-by-step protocols, discussing the causality behind experimental choices, and presenting typical characterization data.
General Synthetic Pathway
The synthesis of azo dyes from this compound follows a two-stage reaction pathway:
-
Diazotization: this compound is converted into a highly reactive 2,5-dichloro-4-fluorobenzenediazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0–5 °C).[2]
-
Azo Coupling: The freshly prepared diazonium salt solution is then immediately reacted with a coupling component. The coupling component is an electron-rich aromatic compound, such as a phenol, naphthol, or an aromatic amine. This electrophilic aromatic substitution reaction forms the stable azo bridge (–N=N–) and yields the final dye molecule.[2]
Caption: General Workflow for Azo Dye Synthesis.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a representative disperse azo dye from this compound.
Protocol 1: Diazotization of this compound
This protocol details the conversion of this compound to its corresponding diazonium salt. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.[3]
Materials:
-
This compound (1.78 g, 0.01 mol)
-
Concentrated Hydrochloric Acid (3 mL)
-
Deionized Water
-
Sodium Nitrite (0.70 g, 0.01 mol)
-
Ice-salt bath
-
Magnetic stirrer and stir bar
-
250 mL Beaker
-
100 mL Beaker
Procedure:
-
Preparation of Amine Salt Suspension: In a 250 mL beaker, add 1.78 g (0.01 mol) of this compound to a mixture of 3 mL of concentrated hydrochloric acid and 20 mL of deionized water. Stir the mixture to form a fine suspension.
-
Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0–5 °C with continuous magnetic stirring. It is critical to maintain this temperature throughout the diazotization process to ensure the stability of the diazonium salt.[2]
-
Preparation of Nitrite Solution: In a separate 100 mL beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water.
-
Nitrite Addition: Add the sodium nitrite solution dropwise to the cold aniline suspension over 15–20 minutes using a dropping funnel. Maintain vigorous stirring and ensure the temperature does not rise above 5 °C. The formation of a clear solution indicates the conversion of the aniline to its soluble diazonium salt.[2]
-
Completion of Reaction: Continue stirring the diazonium salt solution in the ice bath for an additional 20 minutes to ensure the diazotization is complete. The freshly prepared, cold diazonium salt solution is now ready for the coupling reaction.
Protocol 2: Azo Coupling with a Substituted Aniline Derivative
This protocol describes the coupling of the 2,5-dichloro-4-fluorobenzenediazonium salt with a substituted aniline derivative to form a disperse dye, as adapted from a patented synthesis.
Materials:
-
Freshly prepared 2,5-dichloro-4-fluorobenzenediazonium salt solution (from Protocol 1)
-
N-ethyl-N-cyanomethoxycarbonylethylaniline (2.1 g, 0.01 mol)
-
Methanol (100 mL)
-
Ice bath
-
Magnetic stirrer and stir bar
-
400 mL Beaker
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Preparation of Coupling Component Solution: In a 400 mL beaker, dissolve 2.1 g (0.01 mol) of N-ethyl-N-cyanomethoxycarbonylethylaniline in 100 mL of methanol.
-
Cooling: Cool this solution to 0–5 °C in an ice bath with vigorous stirring.
-
Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold coupling component solution with continuous and efficient stirring. A colored precipitate of the azo dye will form immediately.[2]
-
Maintaining Conditions: Maintain the temperature below 5 °C and continue stirring for at least 30 minutes to ensure the coupling reaction goes to completion.[2]
-
Isolation of the Dye: Isolate the crude dye by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the filter cake with several portions of cold deionized water until the filtrate is neutral to remove any unreacted salts and acids.[2]
-
Drying: Dry the purified dye product in a vacuum oven at 60 °C to a constant weight.
Caption: Detailed Experimental Workflow for Azo Dye Synthesis.
Data Presentation: Properties of Halogenated Azo Dyes
The properties of azo dyes are highly dependent on the specific diazo and coupling components used. The following tables provide typical data for azo dyes derived from substituted anilines, which can be used as a reference for dyes synthesized from this compound.
Table 1: Synthesis and Physical Properties of Representative Azo Dyes
| Diazo Component | Coupling Component | Color | Yield (%) | Melting Point (°C) |
| 3-Chloro-4-fluoroaniline | 2-Naphthol | Red | 85-95 | 165-168 |
| 3-Chloro-4-fluoroaniline | Phenol | Yellow-Orange | 80-90 | 142-145 |
| 3-Chloro-4-fluoroaniline | N,N-dimethylaniline | Orange | 88-96 | 155-159 |
Data adapted from analogous syntheses for illustrative purposes.[2]
Table 2: Spectroscopic and Fastness Properties of Representative Azo Dyes
| Dye (from 3-Chloro-4-fluoroaniline) | λmax (nm) in DMF | Light Fastness (1-8)¹ | Wash Fastness (1-5)² | Rubbing Fastness (1-5)³ |
| Coupled with 2-Naphthol | 485 | 6-7 | 4-5 | 4 |
| Coupled with Phenol | 410 | 5-6 | 4 | 4-5 |
| Coupled with N,N-dimethylaniline | 450 | 6 | 4-5 | 4 |
¹ Light Fastness assessed on a scale of 1 (poor) to 8 (excellent).[2] ² Wash and Rubbing Fastness assessed on a scale of 1 (poor) to 5 (excellent).[2] Data adapted from analogous syntheses for illustrative purposes.[2]
Applications in Dyes and Pigments
Azo dyes derived from halogenated anilines like this compound are primarily used as disperse dyes for synthetic fibers such as polyester, nylon, and cellulose acetate.[2] The halogen substituents enhance the dye's affinity for these hydrophobic fibers and can significantly improve properties like sublimation fastness, a crucial factor for high-temperature dyeing processes.[2]
-
Textile Industry: These dyes can produce a range of yellow, orange, and red shades with good to excellent fastness properties, making them suitable for apparel, home textiles, and automotive fabrics.
-
Pigments: By modifying the molecular structure to increase molecular weight and reduce solubility, these azo compounds can be converted into high-performance pigments for use in plastics, paints, and printing inks.[2]
Conclusion
This compound is a valuable intermediate for the synthesis of high-performance azo dyes. The presence of multiple halogen substituents provides a route to colorants with enhanced stability and fastness properties. The protocols outlined in this application note provide a solid framework for the laboratory-scale synthesis and characterization of novel azo dyes based on this versatile building block. Further research can explore a wider range of coupling components to expand the palette of colors and functionalities achievable with this precursor.
References
Application Notes and Protocols for the Development of Kinase Inhibitors from 2,5-Dichloro-4-fluoroaniline
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 2,5-Dichloro-4-fluoroaniline in Kinase Inhibitor Scaffolding
In the landscape of modern medicinal chemistry, the pursuit of novel kinase inhibitors remains a cornerstone of targeted therapy, particularly in oncology. The strategic selection of starting materials is paramount to the successful development of potent and selective inhibitors. This compound is a halogenated aromatic amine that presents a unique and advantageous scaffold for the synthesis of a diverse array of kinase inhibitors. Its distinct substitution pattern, featuring both chlorine and fluorine atoms on the aniline ring, offers a versatile platform for constructing complex molecular architectures with desirable pharmacological properties.
The aniline moiety is a well-established "hinge-binder" in a multitude of approved kinase inhibitors, forming critical hydrogen bond interactions with the kinase hinge region of the ATP-binding site. The presence and positioning of the halogen atoms in this compound can significantly influence the compound's physicochemical properties, including its pKa, lipophilicity, and metabolic stability. Furthermore, these halogens can engage in specific halogen bonding interactions within the ATP-binding pocket, potentially enhancing binding affinity and selectivity for the target kinase. The fluorine atom, in particular, is a common feature in many kinase inhibitors, often contributing to improved metabolic stability and cell permeability.
This guide provides a comprehensive overview of the synthetic strategies and biological evaluation protocols for developing novel kinase inhibitors derived from this compound. We will delve into the causality behind experimental choices, present detailed, step-by-step methodologies, and offer insights into the interpretation of the resulting data.
Synthetic Strategy: Nucleophilic Aromatic Substitution for Scaffold Elaboration
The primary synthetic route for incorporating the this compound moiety into a kinase inhibitor scaffold is through a nucleophilic aromatic substitution (SNAr) reaction. In this approach, the aniline nitrogen acts as a nucleophile, displacing a leaving group, typically a halogen, on an electron-deficient heterocyclic core. Pyrimidine and quinazoline scaffolds are common choices for the heterocyclic core due to their prevalence in clinically approved kinase inhibitors.
The following protocol details a general yet robust method for the synthesis of a hypothetical kinase inhibitor, GEM-KI-1 , by reacting this compound with a 2,4-dichloropyrimidine derivative. This reaction is analogous to synthetic routes used for established kinase inhibitors.
Experimental Protocol: Synthesis of N-(2,5-dichloro-4-fluorophenyl)-5-substituted-2-chloropyrimidin-4-amine (GEM-KI-1 Core)
This protocol outlines the synthesis of a core scaffold that can be further elaborated to generate a library of potential kinase inhibitors.
Materials:
-
This compound
-
2,4-Dichloro-5-substituted-pyrimidine (e.g., 2,4-dichloro-5-fluoropyrimidine)
-
Isopropanol (iPrOH) or n-Butanol
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 2,4-dichloro-5-substituted-pyrimidine (1.0 eq). Dissolve the pyrimidine in isopropanol or n-butanol (approximately 10 mL per mmol of pyrimidine).
-
Addition of Aniline and Base: To the stirred solution, add this compound (1.1 eq) followed by the addition of DIPEA (2.0 eq).
-
Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 82°C for isopropanol, 118°C for n-butanol).
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC. A typical mobile phase would be a mixture of hexanes and ethyl acetate. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue can be purified by column chromatography on silica gel. The appropriate eluent system should be determined by TLC analysis. The fractions containing the desired product are collected and the solvent is evaporated to yield the purified N-(2,5-dichloro-4-fluorophenyl)-5-substituted-2-chloropyrimidin-4-amine.
Rationale for Experimental Choices:
-
Solvent: Isopropanol and n-butanol are commonly used solvents for SNAr reactions as they are polar enough to dissolve the reactants and can be heated to the temperatures required for the reaction to proceed at a reasonable rate.
-
Base: DIPEA is a non-nucleophilic base used to neutralize the HCl that is generated during the reaction. This prevents the protonation of the aniline starting material, which would render it non-nucleophilic.
-
Stoichiometry: A slight excess of the aniline is used to ensure the complete consumption of the more valuable dichloropyrimidine starting material. A larger excess of the base is used to ensure that the reaction medium remains basic throughout the course of the reaction.
Visualization of the Synthetic Workflow:
Caption: Synthetic workflow for the GEM-KI-1 core scaffold.
Biological Evaluation: In Vitro Assays for Kinase Inhibition and Cellular Activity
Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. This typically involves a multi-tiered approach, starting with in vitro biochemical assays to determine the direct inhibitory effect on the target kinase, followed by cell-based assays to assess the compound's activity in a more physiologically relevant context.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for EGFR or VEGFR-2)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. This example uses a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
Test compounds dissolved in Dimethyl sulfoxide (DMSO)
-
384-well white microplates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Kinase Reaction:
-
Add 2.5 µL of the kinase solution (at 2x the final concentration) to each well of a 384-well plate.
-
Add 0.5 µL of the serially diluted test compound or DMSO (for control wells) to the respective wells.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP (at 2.5x the final concentration).
-
Incubate the reaction for 1 hour at room temperature.
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The data is typically normalized to the control wells (DMSO only for 0% inhibition and a known potent inhibitor for 100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[1]
-
Visualization of the Kinase Inhibition Assay Workflow:
Caption: Workflow for the in vitro kinase inhibition assay.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic or cytostatic effects of the synthesized compounds on cancer cell lines.[2][3]
Materials:
-
Cancer cell line of interest (e.g., A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (growth inhibition 50) or IC50 value using a non-linear regression curve fit.[4][5]
-
Signaling Pathway Context: Targeting Key Kinase-Driven Pathways in Cancer
Kinase inhibitors derived from this compound are likely to target key signaling pathways that are frequently dysregulated in cancer. The specific target will depend on the overall structure of the final molecule, but common targets for aniline-based inhibitors include the EGFR and VEGFR signaling pathways.
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[6] Overexpression or activating mutations of EGFR are common in various cancers, leading to uncontrolled cell growth. Inhibitors targeting EGFR block the downstream signaling cascade, which includes the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
VEGFR Signaling Pathway: The Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, is the primary mediator of angiogenesis, the formation of new blood vessels.[7] Tumors require a blood supply to grow and metastasize, making VEGFR-2 a critical target for anti-cancer therapy. Inhibitors of VEGFR-2 block the signaling pathways that lead to endothelial cell proliferation, migration, and survival.
Visualization of a Simplified Kinase Signaling Pathway and Point of Inhibition:
Caption: Simplified kinase signaling pathway and point of inhibition.
Conclusion and Future Directions
This compound represents a valuable and versatile starting material for the development of novel kinase inhibitors. The synthetic accessibility of derivatives through nucleophilic aromatic substitution, coupled with the favorable physicochemical properties imparted by the halogenated aniline scaffold, provides a robust platform for generating diverse chemical libraries. The protocols outlined in this guide offer a solid foundation for the synthesis and biological evaluation of these compounds.
Future work in this area could focus on exploring a wider range of heterocyclic cores to react with this compound, thereby expanding the accessible chemical space and potentially identifying inhibitors with novel kinase selectivity profiles. Furthermore, detailed structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of lead compounds. The integration of computational modeling and structure-based drug design can further guide the rational design of next-generation inhibitors with improved efficacy and safety profiles.
References
- 1. Structure-activity relationship study of 2,4-diaminothiazoles as cdk5/p25 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Kinase inhibitor - Patent US-9499486-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. WO2018215668A1 - Novel inhibitors of map4k1 - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dichloro-4-fluoroaniline
Disclaimer: The synthesis of halogenated anilines involves hazardous materials and reactions. All experimental work should be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE) and safety protocols. This guide is for informational purposes only.
Introduction
2,5-Dichloro-4-fluoroaniline is a key building block in the synthesis of various high-value chemical entities, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern makes it a crucial intermediate for creating complex molecular architectures. However, achieving high yields and purity can be challenging due to potential side reactions and purification difficulties.
This technical support guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during the synthesis of this compound. The content is structured in a question-and-answer format to directly address specific experimental challenges.
Primary Synthetic Pathway: An Overview
The most industrially viable and commonly reported method for synthesizing this compound is the catalytic hydrogenation of its nitro precursor, 1,4-dichloro-2-fluoro-5-nitrobenzene . This route is favored for its high conversion rates and selectivity. The overall transformation involves the reduction of the nitro group (-NO₂) to an amine group (-NH₂) while preserving the halogen substituents.
Technical Support Center: Nitration of Dichlorofluorobenzene
Welcome to the technical support center for the nitration of dichlorofluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you mitigate common side reactions and optimize your synthesis.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter. The solutions provided are based on established chemical principles and practical laboratory experience.
Q1: My yield of the desired nitrodichlorofluorobenzene isomer is unexpectedly low. What are the likely causes?
Low yields in the nitration of dichlorofluorobenzene can often be attributed to a combination of factors, primarily the formation of unwanted side products and suboptimal reaction conditions.
Possible Cause 1: Dinitration
The introduction of a second nitro group onto the aromatic ring is a common side reaction, especially under harsh conditions. The initial nitro group is strongly deactivating, making the second substitution more difficult but not impossible with excess nitrating agent or elevated temperatures.[1]
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratio of the nitrating agent (typically a mixture of nitric acid and sulfuric acid) to the dichlorofluorobenzene substrate. Use a slight excess of the nitrating agent, but avoid large excesses.
-
Temperature Management: Maintain a low reaction temperature, typically between 0°C and 10°C, to disfavor the higher activation energy pathway of dinitration.[2] A rise in temperature can significantly increase the rate of dinitration.[2]
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, TLC) and quench the reaction as soon as the starting material is consumed to prevent further nitration of the product.
-
Possible Cause 2: Isomer Formation
The directing effects of the two chlorine atoms and one fluorine atom on the benzene ring will lead to the formation of multiple regioisomers. The specific isomer of dichlorofluorobenzene used will dictate the expected major and minor products. Halogens are ortho-, para-directing, but also deactivating. You must consider the combined directing effects of all three substituents.[3]
-
Troubleshooting Steps:
-
Predict Isomer Distribution: Before starting the experiment, analyze the directing effects of the substituents on your specific dichlorofluorobenzene isomer to predict the likely major product.
-
Analytical Characterization: Use techniques like NMR spectroscopy or GC-MS to identify and quantify the different isomers formed.
-
Purification Strategy: Develop a robust purification strategy, such as fractional crystallization or column chromatography, to isolate the desired isomer from the others.[4][5]
-
Q2: I'm observing an unexpected peak in my GC-MS analysis that doesn't correspond to any of the expected nitro-isomers. What could it be?
An unexpected peak could indicate the presence of byproducts from less common side reactions, such as hydroxylation or oxidation.
Possible Cause: Hydroxylation (Phenol Formation)
Under certain conditions, particularly with highly concentrated sulfuric acid or in the presence of nitrous acid, hydroxylation of the aromatic ring can occur, leading to the formation of nitrodichlorofluorophenols.[6][7][8][9]
-
Troubleshooting Steps:
-
Acid Quality: Use fresh, high-purity nitric and sulfuric acids to minimize the presence of nitrous acid, which can promote hydroxylation.
-
Temperature Control: Strict temperature control is crucial, as higher temperatures can favor oxidation and hydroxylation pathways.
-
Quenching Procedure: Quench the reaction by slowly adding the reaction mixture to ice-water. This helps to rapidly dilute the acid and dissipate heat, minimizing the potential for side reactions during workup.
-
Q3: The separation of my desired nitro-isomer from the other isomers is proving difficult. What purification techniques are most effective?
The separation of regioisomers of nitrated dichlorofluorobenzene can be challenging due to their similar physical properties.
Recommended Purification Protocol: Fractional Crystallization
For many dichloronitrobenzene isomers, fractional crystallization is an effective and scalable purification method.[4]
-
Step-by-Step Protocol:
-
Solvent Selection: Choose a solvent system in which the desired isomer has significantly different solubility compared to the other isomers at different temperatures. Common solvents include ethanol, methanol, or hexane.
-
Dissolution: Dissolve the crude product mixture in a minimal amount of the chosen solvent at an elevated temperature to ensure complete dissolution.
-
Cooling: Slowly cool the solution to allow for the selective crystallization of the less soluble isomer. A slower cooling rate generally results in higher purity crystals.
-
Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent to remove any adhering mother liquor.
-
Purity Analysis: Analyze the purity of the crystals and the mother liquor by GC-MS or HPLC. Repeat the crystallization process if necessary to achieve the desired purity.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions to minimize side reactions in the nitration of dichlorofluorobenzene?
Optimizing reaction conditions is key to maximizing the yield of the desired product and minimizing byproducts.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 - 10 °C | Minimizes dinitration and other side reactions like hydroxylation. |
| Nitrating Agent | Mixed Acid (HNO₃/H₂SO₄) | Sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), the active electrophile.[2][10][11] |
| Molar Ratio | Slight excess of HNO₃ | Ensures complete conversion of the starting material without promoting excessive dinitration. |
| Reaction Time | Monitored (typically 1-4 hours) | Quenching the reaction upon completion prevents the formation of byproducts. |
| Agitation | Vigorous stirring | Ensures homogeneity in the reaction mixture, promoting consistent reaction rates and minimizing localized overheating. |
Q2: How does the position of the substituents on the dichlorofluorobenzene ring affect the regioselectivity of nitration?
The regioselectivity of the nitration is governed by the directing effects of the chlorine and fluorine atoms. All are ortho-, para-directors, but they also deactivate the ring towards electrophilic substitution. The positions of the incoming nitro group will be a result of the cumulative activating/deactivating and directing effects of all three halogens.[3]
-
1,2-Dichloro-4-fluorobenzene: The positions ortho and para to the fluorine are activated relative to the chlorine-substituted positions. However, steric hindrance from the adjacent chlorine atoms may influence the final isomer distribution.
-
1,3-Dichloro-5-fluorobenzene: The positions ortho to the fluorine and meta to the chlorines (C2, C4, C6) are the most likely sites for nitration.
-
1,4-Dichloro-2-fluorobenzene: The positions ortho to the fluorine are also ortho to a chlorine atom, leading to a complex interplay of directing effects.
Q3: What analytical methods are best for identifying and quantifying the products and byproducts of this reaction?
A combination of chromatographic and spectroscopic techniques is generally required for a comprehensive analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating the volatile isomers and byproducts and providing their mass-to-charge ratio for identification.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating less volatile byproducts and for quantitative analysis of the product mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information for the definitive identification of the different isomers and byproducts.
Q4: Are there any safety precautions I should be aware of during the nitration of dichlorofluorobenzene?
Yes, this reaction requires strict adherence to safety protocols.
-
Highly Corrosive and Oxidizing Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
Exothermic Reaction: The nitration reaction is highly exothermic.[12][13] It is crucial to control the rate of addition of the nitrating agent and to have an efficient cooling system (e.g., an ice bath) in place to prevent the reaction from running away.
-
Quenching: The quenching of the reaction by adding the acid mixture to water should be done slowly and with caution, as this process is also highly exothermic.
Visualizing the Nitration Workflow
Caption: A typical workflow for the nitration of dichlorofluorobenzene.
References
- 1. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. US3480681A - Process for the preparation and purification of p-nitrobenzenes - Google Patents [patents.google.com]
- 5. US5382725A - Process for the purification of 1,3-dihalobenzene from an isomeric mixture of dihalobenzenes - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Aromatic hydroxylation and nitration of phenylalanine and tyrosine by peroxynitrite. Evidence for hydroxyl radical production from peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 9. 169. The nitration and hydroxylation of aromatic compounds by pernitrous acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of 2,5-Dichloro-4-fluoroaniline
Welcome to our dedicated technical support center for optimizing catalyst loading in cross-coupling reactions involving 2,5-dichloro-4-fluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our aim is to equip you with the knowledge to navigate the complexities of this challenging substrate and achieve optimal reaction outcomes.
Introduction: The unique challenges of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its electronic and steric properties present significant hurdles in palladium-catalyzed cross-coupling reactions. The presence of two deactivating chloro groups, an electron-withdrawing fluoro group, and a coordinating aniline moiety all contribute to its low reactivity and propensity for side reactions. This guide will provide a structured approach to overcoming these challenges, with a focus on optimizing catalyst loading to maximize efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound failing or giving very low yields?
A1: Low or no conversion with this substrate is a common issue and can stem from several factors:
-
High Activation Barrier of the C-Cl Bond: The carbon-chlorine bond is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle the rate-limiting step.[1] The electron-withdrawing nature of the fluorine and the other chlorine atom further strengthens these bonds.
-
Catalyst Inhibition by the Aniline Group: The lone pair of electrons on the aniline's nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.
-
Poor Solubility: The substrate or the palladium complex may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and inefficient catalysis.
-
Suboptimal Ligand Choice: Standard phosphine ligands may not be sufficiently electron-rich or sterically bulky to promote the challenging oxidative addition step or stabilize the active catalytic species.
Q2: Which of the two chloro groups on this compound is more likely to react?
A2: Predicting the regioselectivity of cross-coupling reactions on polyhalogenated aromatics can be complex. Generally, oxidative addition is favored at the more electron-deficient and less sterically hindered position. In the case of this compound, the C2-Cl bond is flanked by the aniline group, while the C5-Cl bond is situated between a chlorine and a fluorine atom. The electronic effects of the substituents and the steric hindrance around each chlorine atom will influence which one reacts preferentially. It is crucial to perform careful analysis of the product mixture to determine the regioselectivity under your specific reaction conditions. A general guide for predicting regioselectivity in polyhaloheteroaromatics is based on the 1H NMR chemical shift values of the parent non-halogenated heteroaromatics.[2]
Q3: I'm observing significant formation of side products. What are they and how can I minimize them?
A3: Common side reactions in the cross-coupling of halogenated anilines include:
-
Hydrodehalogenation: This is the replacement of a chlorine atom with a hydrogen atom, leading to the formation of mono-chloroaniline or 4-fluoroaniline. This can be caused by the presence of trace amounts of water or other proton sources.
-
Homocoupling: Dimerization of the starting aniline or the coupling partner (e.g., boronic acid in a Suzuki coupling) can occur, especially at higher catalyst loadings or in the presence of oxygen.
-
Protodeboronation (in Suzuki Coupling): The boronic acid coupling partner can be converted back to the corresponding arene, reducing the amount available for the desired cross-coupling. This is often promoted by excess base or water.[1]
To minimize these side reactions, it is essential to use anhydrous solvents, rigorously degas the reaction mixture, and carefully control the stoichiometry of the reagents.
Troubleshooting Guides
Issue 1: Low or No Product Conversion
This is the most frequent challenge. The following workflow will help you systematically troubleshoot the problem.
Diagram: Troubleshooting Workflow for Low Conversion
Caption: A step-by-step guide to diagnosing and resolving low reaction yields.
Detailed Troubleshooting Steps:
-
Verify Reagent Quality:
-
This compound: Ensure it is pure and free from any acidic impurities.
-
Coupling Partner: For Suzuki reactions, boronic acids can degrade over time. Use a fresh, high-purity batch.
-
Solvents and Base: Use anhydrous solvents and ensure the base is finely ground and dry. For Suzuki couplings with challenging aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often necessary.[1]
-
-
Ensure a Strictly Inert Atmosphere:
-
Oxygen can deactivate the palladium catalyst.[3]
-
Thoroughly degas all solvents using techniques like freeze-pump-thaw or by sparging with an inert gas (argon or nitrogen) for an extended period.
-
Assemble the reaction under a positive pressure of an inert gas or in a glovebox.
-
-
Evaluate and Optimize the Catalyst System:
-
Palladium Precatalyst: Use a well-defined, air-stable palladium precatalyst (e.g., a palladacycle) to ensure the efficient generation of the active Pd(0) species.
-
Ligand Selection: For electron-deficient and sterically hindered aryl chlorides, bulky and electron-rich phosphine ligands are often required. Consider screening a panel of "Buchwald-type" ligands such as SPhos, XPhos, or RuPhos.[4] N-heterocyclic carbene (NHC) ligands can also be effective.
-
-
Optimize Reaction Conditions:
-
Temperature: Due to the strength of the C-Cl bond, higher reaction temperatures (typically 100-120 °C) are often required to facilitate oxidative addition.[1]
-
Base: The choice of base is critical. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are generally effective. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are commonly used.
-
Solvent: Aprotic polar solvents like dioxane, toluene, or DMF are typically used. A co-solvent system, such as dioxane/water, can sometimes be beneficial for Suzuki couplings.
-
-
Adjust Catalyst Loading:
-
If all other parameters have been optimized and conversion is still low, a careful increase in the catalyst loading may be necessary. Start with a typical loading of 1-2 mol% and incrementally increase it to 5 mol%. Be aware that higher catalyst loadings can sometimes lead to an increase in side reactions.
-
Issue 2: Poor Regioselectivity
If your reaction yields a mixture of isomers due to reaction at both C2 and C5, consider the following strategies:
-
Ligand Modification: The steric and electronic properties of the ligand can influence the regioselectivity of the oxidative addition. Screening a diverse set of ligands is the most effective approach to finding one that favors the desired isomer.
-
Temperature Optimization: Running the reaction at a lower temperature may enhance the kinetic selectivity for one of the C-Cl bonds.
-
Protecting Group Strategy: In some cases, temporarily protecting the aniline nitrogen with a bulky group (e.g., Boc) can alter the steric environment around the C2-Cl bond and influence regioselectivity.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established methods for the coupling of challenging aryl chlorides and serves as a robust starting point for optimization.[1]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst (e.g., XPhos Pd G3)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the SPhos ligand (0.04 mmol, 4 mol%).
-
Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Under a positive pressure of inert gas, add the catalyst/ligand mixture to the Schlenk tube.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Place the Schlenk tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Starting Point for Catalyst Loading Optimization
| Catalyst Component | Loading (mol%) | Rationale |
| Palladium Precursor | 1 - 3 | A good starting range for challenging substrates. |
| Ligand | 2 - 6 | A slight excess of ligand can help stabilize the catalyst. |
Diagram: Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified representation of the key steps in the Suzuki-Miyaura catalytic cycle.
Conclusion
Optimizing catalyst loading for the cross-coupling of this compound requires a systematic and informed approach. By understanding the inherent challenges of this substrate and methodically troubleshooting issues related to reagent quality, reaction atmosphere, and the catalyst system itself, researchers can significantly improve their chances of success. This guide provides a foundational framework for developing robust and efficient protocols for the synthesis of valuable derivatives from this challenging yet important building block.
References
Technical Support Center: Strategies for Preventing Byproduct Formation in Reactions of 2,5-Dichloro-4-fluoroaniline
Welcome to the Technical Support Center for 2,5-Dichloro-4-fluoroaniline. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a core focus on preventing the formation of unwanted byproducts. Our approach is rooted in a deep understanding of reaction mechanisms and extensive field-proven experience.
Introduction: The Unique Reactivity of this compound
This compound is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its unique substitution pattern, featuring two electron-withdrawing chlorine atoms and a fluorine atom on the aniline ring, significantly influences its reactivity. While these features can be advantageous for directing certain transformations, they also predispose the molecule to specific side reactions. This guide will equip you with the knowledge to anticipate and mitigate these challenges, ensuring the purity and yield of your desired products.
Troubleshooting Guide & FAQs
This section is structured to address common issues encountered in key reactions involving this compound. Each entry will detail the problem, its probable cause rooted in chemical principles, and actionable, field-proven solutions.
I. Sandmeyer Reaction: Conversion of the Amino Group
The Sandmeyer reaction is a cornerstone for transforming the amino group of this compound into a variety of other functionalities.[1][2] However, the reactive nature of the intermediate diazonium salt can lead to several byproducts.
Issue: Formation of 2,5-Dichloro-4-fluorophenol.
Causality: The diazonium salt intermediate is susceptible to nucleophilic attack by water, especially at elevated temperatures.[3][4][5] This leads to the undesired formation of the corresponding phenol. The presence of multiple electron-withdrawing groups on the aromatic ring can further activate it towards nucleophilic attack.
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5°C. Use of an ice-salt bath is highly recommended for efficient cooling.[6]
-
Control Addition Rate: Add the sodium nitrite solution slowly and dropwise to the acidic solution of the aniline. This prevents localized temperature increases.
-
Immediate Use of Diazonium Salt: Use the freshly prepared diazonium salt solution immediately in the subsequent Sandmeyer step. Storing the solution, even at low temperatures, can lead to decomposition and phenol formation.[3]
-
Acidic Conditions: Ensure the reaction medium remains strongly acidic. This suppresses the concentration of free water molecules and stabilizes the diazonium salt.[7]
Table 1: Recommended Temperature Control for Sandmeyer Reactions
| Step | Temperature Range (°C) | Rationale |
| Diazotization | 0 - 5 | Minimizes premature decomposition of the diazonium salt and reaction with water. |
| Sandmeyer Coupling | 0 - 10 (initially), then gradual warming as needed | Controls the rate of nitrogen evolution and prevents side reactions. |
Issue: Formation of dimeric or other biaryl byproducts.
Causality: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, which involves the formation of an aryl radical intermediate.[1][2] This highly reactive radical can couple with other aromatic species present in the reaction mixture, leading to the formation of biaryl impurities.
Troubleshooting Protocol:
-
Use of Fresh Copper(I) Catalyst: Ensure the use of high-purity, freshly prepared or purchased copper(I) salts (e.g., CuCl, CuBr). Oxidation of Cu(I) to Cu(II) can affect the reaction efficiency and promote side reactions.[3]
-
Dilute Conditions: Running the reaction at a lower concentration can disfavor the bimolecular coupling of aryl radicals.
-
Efficient Stirring: Vigorous stirring ensures rapid reaction of the aryl radical with the copper-bound nucleophile, minimizing the opportunity for dimerization.
Diagram 1: Key Steps in the Sandmeyer Reaction and Byproduct Formation
Caption: Byproduct pathways in the Sandmeyer reaction.
II. Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8] However, with electron-deficient aryl halides like those derived from this compound, specific side reactions can become prominent.
Issue: Formation of the hydrodehalogenated arene.
Causality: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-deficient aryl halides.[9][10] It can occur through various pathways, including β-hydride elimination from a palladium-amide intermediate, especially when using primary aliphatic amines.[11] The choice of ligand and base plays a critical role in controlling this side reaction.[12][13]
Troubleshooting Protocol:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, and BrettPhos are known to promote the desired reductive elimination over competing side reactions.[14] For challenging substrates, consider specialized ligands like BippyPhos, which has been shown to be effective in suppressing β-hydride elimination.[11]
-
Base Selection: The choice of base is crucial. While strong, non-nucleophilic bases like sodium tert-butoxide are commonly used, their strength can sometimes promote side reactions. In some cases, a weaker base like potassium phosphate or cesium carbonate may be more effective.[12] The solubility of the base is also a factor; in some systems, a combination of soluble organic bases and insoluble inorganic bases can be beneficial.[15]
-
Solvent Choice: The polarity of the solvent can influence the reaction outcome. Toluene and dioxane are common choices. The optimal solvent should be determined empirically for your specific substrate and amine.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also favor decomposition pathways. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction time.
Table 2: Ligand and Base Considerations for Buchwald-Hartwig Amination
| Ligand Type | Base | Rationale |
| Bulky, electron-rich monophosphines (e.g., XPhos) | Strong, non-nucleophilic (e.g., NaOtBu) | Promotes reductive elimination and stabilizes the palladium catalyst. |
| Bidentate phosphines (e.g., BINAP, DPPF) | Moderate to strong (e.g., K₃PO₄, Cs₂CO₃) | Can be effective for certain substrates and may reduce side reactions.[8] |
| Specialized ligands (e.g., BippyPhos) | Optimized for specific amine classes | Designed to suppress specific side reactions like β-hydride elimination.[11] |
Diagram 2: Competing Pathways in Buchwald-Hartwig Amination
Caption: Desired vs. undesired pathways in Buchwald-Hartwig amination.
III. Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring in this compound makes it a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile displaces one of the halogen atoms.
Issue: Lack of regioselectivity in SNAr.
Causality: The regioselectivity of SNAr reactions is governed by the ability of the electron-withdrawing groups to stabilize the negative charge in the Meisenheimer intermediate.[16] In this compound, the relative activating effects of the substituents and the nature of the leaving group will determine the site of nucleophilic attack. Generally, fluorine is a better leaving group than chlorine in SNAr reactions when the attack is the rate-determining step.
Troubleshooting Protocol:
-
Reaction Temperature: Lowering the reaction temperature can often enhance the selectivity of the reaction, favoring the kinetically controlled product.
-
Solvent Choice: The solvent can play a significant role in stabilizing the intermediates and influencing the reaction pathway. Aprotic polar solvents like DMF, DMSO, or THF are commonly used.[17]
-
Nature of the Nucleophile: The hardness/softness and steric bulk of the nucleophile can influence the site of attack. Experimenting with different nucleophiles may be necessary to achieve the desired regioselectivity.
-
Protecting Group Strategy: If the amino group is not the desired reaction site, it should be protected (e.g., as an acetamide) to prevent its interference and potential to direct the substitution.
General Recommendations for Purity Control
-
Starting Material Purity: Always ensure the purity of your this compound starting material. Impurities in the starting material can be carried through the reaction and complicate purification.
-
Inert Atmosphere: For many of these reactions, particularly palladium-catalyzed couplings, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst deactivation and side reactions.
-
Reaction Monitoring: Closely monitor the progress of your reaction using appropriate analytical techniques (e.g., TLC, GC, LC-MS). This will help you determine the optimal reaction time and prevent the formation of degradation products from over-reaction.
-
Purification Strategy: Develop a robust purification strategy. This may involve a combination of techniques such as recrystallization, column chromatography, or acid-base extraction to effectively remove byproducts.
This technical support guide provides a framework for troubleshooting common issues in the reactions of this compound. By understanding the underlying chemical principles and applying these field-proven strategies, you can significantly improve the outcome of your experiments, leading to higher yields and purer products.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 11. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Diazotization of 2,5-Dichloro-4-fluoroaniline
Welcome to the technical support center for the diazotization of 2,5-dichloro-4-fluoroaniline. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific transformation. The presence of multiple electron-withdrawing halogen substituents on the aniline ring presents unique challenges, including reduced nucleophilicity of the amino group and altered stability of the resulting diazonium salt. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure successful and reproducible outcomes in your laboratory.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction mixture is turning dark brown or black, and I'm observing gas evolution. What is happening?
Answer: This is a classic indication of diazonium salt decomposition. The 2,5-dichloro-4-fluorobenzenediazonium salt, while more stable than some aliphatic counterparts, is still thermally sensitive.[1][2]
-
Primary Cause: Elevated Temperature. The most common culprit is a reaction temperature exceeding the optimal 0-5 °C range.[1][3][4] Above this temperature, the diazonium salt rapidly decomposes, reacting with water to form the corresponding phenol and liberating nitrogen gas (N₂).[2][5][6] This decomposition can be vigorous and uncontrolled.[3][7]
-
Actionable Solutions:
-
Strict Temperature Control: Employ an ice-salt bath to maintain a consistent internal reaction temperature between 0 and 5 °C. An external ice bath may not be sufficient to control the exothermic nature of the reaction.
-
Slow Reagent Addition: Add the sodium nitrite solution dropwise and beneath the surface of the reaction mixture. This ensures localized heat generation is minimized and the nitrite reacts before it can decompose.[1]
-
Vigorous Stirring: Ensure the reaction mixture is well-agitated to promote efficient heat transfer and prevent localized "hot spots."
-
Question 2: The yield of my subsequent reaction (e.g., Sandmeyer, azo coupling) is consistently low. What are the potential reasons?
Answer: Low yield is often a multi-factorial problem stemming from incomplete diazotization or premature decomposition of the diazonium intermediate.
-
Potential Causes & Solutions:
-
Incomplete Diazotization: this compound is a weakly basic amine due to the strong electron-withdrawing effects of the three halogen substituents. This reduced basicity can make diazotization more difficult.
-
Increase Acidity: Ensure a sufficient excess of strong mineral acid (e.g., 2.5-3 equivalents of HCl or H₂SO₄) is used. High acidity is crucial to fully protonate the amine and to generate the necessary nitrosonium ion (NO⁺) from sodium nitrite.[1][8] For particularly weak bases, using concentrated acids may be necessary.[9]
-
-
Premature Decomposition: As discussed in Question 1, temperature is critical. Any deviation above 5 °C will lead to the loss of your diazonium salt.[3]
-
Azo Coupling Side Reaction: If the acidity is too low, the newly formed diazonium salt (an electrophile) can react with the unreacted, unprotonated this compound (a nucleophile) to form an azo-coupled dimer. This side reaction consumes both starting material and product, leading to a dark, often polymeric, byproduct.[1][10] Maintaining high acidity ensures the starting amine is protonated and non-nucleophilic.[1]
-
Reagent Quality: Use high-purity this compound and a freshly prepared solution of sodium nitrite. Old or impure sodium nitrite can lead to inconsistent results.[1]
-
Question 3: A solid is precipitating out of my reaction mixture during the diazotization. Is this normal?
Answer: This can be either a normal occurrence or a sign of a problem, depending on the nature of the precipitate.
-
Possible Scenarios:
-
Amine Salt Precipitation: In highly acidic conditions, the hydrochloride or sulfate salt of this compound may have limited solubility and precipitate before diazotization is complete. This is not necessarily a problem, as the salt will react in suspension. Ensure vigorous stirring to maintain a fine, mobile slurry.
-
Diazonium Salt Precipitation: Some diazonium salts, particularly with certain counter-ions like tetrafluoroborate, are known to precipitate from the reaction medium. If you are using HCl or H₂SO₄, the resulting diazonium salt is typically soluble in water.[5] If an unexpected solid crashes out, it could be a sign of an unwanted side product. It is crucial to proceed to the next step promptly, ensuring the mixture remains well-stirred.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the diazotization of this compound? A1: The universally recommended temperature range is 0-5 °C .[1][4][11] This range is a critical balance: it is low enough to significantly slow the rate of diazonium salt decomposition but not so low as to cause the aqueous medium to freeze or reagents to crystallize excessively.[3]
Q2: Which acid should I use: Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)? A2: Both strong mineral acids are commonly used.[1]
-
Hydrochloric Acid (HCl): Often preferred for its ease of use. The resulting diazonium chloride is typically carried forward into subsequent reactions like the Sandmeyer reaction.
-
Sulfuric Acid (H₂SO₄): Can be advantageous as the resulting diazonium sulfate salt is sometimes more stable than the chloride salt.[9] This can be beneficial if the diazonium intermediate needs to be held for a short period before the next step.
Q3: How can I confirm that the diazotization is complete? A3: A simple and effective method is to test for the presence of excess nitrous acid.[12]
-
Starch-Iodide Paper Test: After the addition of sodium nitrite is complete, wait a few minutes and then dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An instantaneous formation of a dark blue-black color indicates the presence of excess nitrous acid, which in turn signals that all the primary amine has been consumed.[13][14][15] If the test is negative, a small additional amount of sodium nitrite solution may be required.
Q4: Is it necessary to destroy the excess nitrous acid before proceeding to the next step? A4: Yes, it is highly recommended. Excess nitrous acid can interfere with subsequent reactions, particularly azo coupling or reactions involving sensitive reagents.
-
Quenching Agents: Small amounts of urea or sulfamic acid can be added to the cold reaction mixture.[16] These reagents react rapidly with nitrous acid to produce nitrogen gas, carbon dioxide, and water, effectively removing it from the system.
Process Visualization & Protocols
Diazotization Reaction Mechanism
The reaction proceeds via the in-situ formation of the nitrosonium ion (NO⁺), which acts as the key electrophile.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. byjus.com [byjus.com]
- 6. Diazonium compound - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. scribd.com [scribd.com]
- 14. brainkart.com [brainkart.com]
- 15. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 16. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 2,5-Dichloro-4-fluoroaniline
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals involved in the synthesis of 2,5-Dichloro-4-fluoroaniline. As a critical intermediate in the development of pharmaceuticals and agrochemicals, mastering its synthesis at scale is paramount. This document moves beyond basic procedures to address the nuanced challenges of process scale-up, focusing on safety, optimization, and robust troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound, providing foundational knowledge for process development and scale-up.
Q1: What is the most industrially viable and common synthesis route for this compound?
A1: The most prevalent and scalable method for preparing this compound is the catalytic hydrogenation of its nitro precursor, 1,4-dichloro-2-fluoro-5-nitrobenzene . This route is favored due to its high conversion rates, selectivity, and atom economy. The core transformation involves the reduction of a nitro group (-NO₂) to an amine group (-NH₂) using hydrogen gas in the presence of a metal catalyst. Alternative methods, such as reduction with iron powder in an acidic medium, are generally avoided at scale due to the generation of significant iron sludge and acidic waste, complicating product purification and waste disposal.
Q2: When scaling up the catalytic hydrogenation, what are the most critical process parameters to control for ensuring safety, yield, and purity?
A2: Scaling up this hydrogenation reaction requires meticulous control over several interconnected parameters. The most critical are:
-
Catalyst Selection and Loading: Palladium on carbon (Pd/C) is a common choice. The catalyst's activity and loading are crucial; too little can lead to an incomplete reaction, while excessive loading can promote side reactions like dehalogenation.
-
Hydrogen Pressure: The partial pressure of hydrogen is a key driver for the reaction rate. It must be carefully controlled within the safety limits of the reactor. Insufficient pressure can stall the reaction.[1]
-
Temperature: The reaction is exothermic. A robust cooling system is essential to manage the heat generated, especially during the initial phase. Runaway reactions are a significant safety hazard. Optimal temperatures are typically in the range of 60-120°C.[2]
-
Agitation: Efficient mixing is vital in a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen) to ensure effective mass transfer of hydrogen to the catalyst surface. Poor agitation is a common cause of failed or sluggish reactions at scale.[3]
-
Solvent Purity: The choice of solvent (e.g., methanol, ethanol) and its purity are important. Impurities, particularly sulfur-containing compounds, can act as catalyst poisons and inhibit the reaction.[3]
Q3: What are the primary safety hazards associated with the synthesis of this compound and its precursors?
A3: Safety must be the foremost consideration. Key hazards include:
-
Toxicity: The product, this compound, and related anilines are toxic if inhaled, ingested, or absorbed through the skin.[4][5] They can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[4] The nitroaromatic precursor is also highly toxic.
-
High-Pressure Hydrogen: Hydrogen gas is highly flammable and can form explosive mixtures with air. All equipment must be rated for the intended pressure, and the reactor area must be well-ventilated and equipped with appropriate gas detectors.
-
Flammable Solvents: Solvents like methanol and ethanol are flammable. Using them in conjunction with a pyrophoric catalyst (dry Pd/C can ignite in air) and hydrogen requires strict protocols to eliminate ignition sources and maintain an inert atmosphere during handling.
-
Exothermic Reaction: The hydrogenation of nitro groups is highly exothermic. A failure in temperature control can lead to a rapid increase in temperature and pressure, potentially causing a reactor breach.
-
Hazardous Decomposition Products: In case of a fire, the compound can decompose to release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), hydrogen chloride (HCl), and hydrogen fluoride (HF).[6]
Process Troubleshooting and Optimization Guide
This section provides solutions to common problems encountered during the scale-up synthesis.
Problem: The hydrogenation reaction is sluggish, stalls, or shows low conversion of the nitro-precursor.
-
Potential Cause 1: Catalyst Poisoning or Inactivity.
-
Explanation: The active sites on the palladium catalyst can be irreversibly blocked by impurities in the starting material, solvent, or even the hydrogen gas. Sulfur, halides, and heavy metals are common poisons. The catalyst may also be old or have been improperly stored, leading to reduced activity.
-
Solution:
-
Ensure the purity of the 1,4-dichloro-2-fluoro-5-nitrobenzene precursor and the solvent. Consider passing the solvent through a bed of activated carbon or alumina to remove trace impurities.
-
Use a fresh, high-quality catalyst from a reputable supplier.
-
If poisoning is suspected, increasing the catalyst loading may help overcome the issue, but this is not an ideal long-term solution.
-
-
-
Potential Cause 2: Inefficient Mass Transfer.
-
Explanation: At scale, ensuring hydrogen gas can reach the catalyst surface effectively is challenging. If the agitation is insufficient, the reaction becomes mass-transfer limited, not kinetics-limited, leading to a slow reaction rate regardless of other parameters.
-
Solution:
-
Increase the agitator speed to improve mixing and gas dispersion. The goal is to create a well-suspended slurry of the catalyst in the liquid.
-
Ensure the reactor's impeller design is suitable for gas-liquid-solid reactions. A gas-inducing impeller can significantly improve performance.
-
Check that the hydrogen sparging tube is positioned correctly below the impeller to maximize gas bubble breakup and residence time.
-
-
Problem: The final product is contaminated with significant amounts of dechlorinated byproducts (e.g., 2-chloro-4-fluoroaniline).
-
Potential Cause: Over-hydrogenation or Hydrodechlorination.
-
Explanation: The palladium catalyst, while excellent for nitro group reduction, can also catalyze the hydrogenolysis (cleavage) of carbon-chlorine bonds. This side reaction, known as hydrodechlorination, is typically favored by high temperatures, high hydrogen pressure, and prolonged reaction times.[1][3]
-
Solution:
-
Optimize Temperature and Pressure: Lower the reaction temperature and hydrogen pressure to the lower end of the effective range. This will slow the desired reaction but often slows the undesired dehalogenation reaction more significantly.
-
Reduce Reaction Time: Monitor the reaction closely using in-process controls (e.g., HPLC, GC). Stop the reaction as soon as the starting nitro compound is consumed to prevent over-processing of the desired aniline product.
-
Catalyst Modification: In some cases, a "poisoned" or modified catalyst (e.g., a Lindlar-type catalyst) can be used to increase selectivity and suppress dehalogenation, although this may reduce the overall reaction rate.
-
-
Problem: The isolated this compound product is dark brown or reddish in color.
-
Potential Cause: Air Oxidation.
-
Explanation: Aromatic amines, including the target product, are highly susceptible to air oxidation, which forms colored impurities.[3] This is often exacerbated by exposure to heat and light during workup and storage.
-
Solution:
-
Inert Atmosphere Workup: Conduct all workup steps (filtration, solvent removal) under an inert atmosphere (nitrogen or argon).
-
Minimize Heat: Use vacuum distillation at the lowest possible temperature for purification. Avoid prolonged heating.
-
Storage: Store the final product in a sealed, amber-colored container under an inert atmosphere and in a cool, dark place. The addition of an antioxidant may be considered for long-term storage.[2]
-
-
Problem: Purification by distillation gives poor recovery or fails to separate key impurities.
-
Potential Cause: Close Boiling Points.
-
Explanation: Dechlorinated byproducts may have boiling points very close to the desired product, making simple distillation ineffective.
-
Solution:
-
Fractional Vacuum Distillation: Use a distillation column with a higher number of theoretical plates (e.g., a packed or Vigreux column) under vacuum to enhance separation efficiency.
-
Crystallization: If distillation is insufficient, consider converting the crude aniline into a salt (e.g., hydrochloride). The salt often has very different solubility properties and can be purified by recrystallization. The pure salt can then be neutralized to recover the free aniline.
-
Solvent Screening: For a final polishing step, perform a recrystallization of the free aniline. Screen various solvents or solvent mixtures to find a system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in the mother liquor.[3]
-
-
Scale-Up Synthesis Protocol: Catalytic Hydrogenation
This protocol outlines a general procedure for the synthesis of this compound. Warning: This procedure must only be carried out by trained personnel in a facility equipped to handle high-pressure hydrogenation and toxic substances. A thorough hazard analysis is required before implementation.
Table 1: Key Reagents and Typical Parameters
| Parameter | Value | Rationale |
| Precursor | 1,4-Dichloro-2-fluoro-5-nitrobenzene | Starting material for the reduction. |
| Catalyst | 5% Palladium on Carbon (Pd/C), 50% wet | Standard catalyst for nitro group reduction. Wet catalyst is safer to handle than dry pyrophoric catalyst. |
| Catalyst Loading | 0.5 - 2.0 mol% (relative to precursor) | Balances reaction rate with cost and potential for side reactions. |
| Solvent | Methanol or Ethanol | Good solubility for precursor and product; common solvent for hydrogenation. |
| Hydrogen Pressure | 1.0 - 2.0 MPa (10 - 20 bar) | Sufficient driving force for the reaction while minimizing dehalogenation.[2] |
| Reaction Temperature | 70 - 90°C | Provides a reasonable reaction rate without excessive byproduct formation.[2] |
| Agitation Speed | > 500 RPM (Vessel Dependent) | Ensures efficient gas-liquid-solid mass transfer. |
Step-by-Step Methodology
-
Reactor Setup & Inerting:
-
Charge the high-pressure reactor with 1,4-dichloro-2-fluoro-5-nitrobenzene and the solvent (e.g., methanol).
-
Under a gentle flow of nitrogen, carefully add the wet 5% Pd/C catalyst.
-
Seal the reactor according to the manufacturer's instructions.
-
Purge the reactor system by pressurizing with nitrogen (to ~0.5 MPa) and venting three times to remove all oxygen.
-
-
Reaction Execution:
-
After the nitrogen purge, purge the reactor three times with hydrogen gas.
-
Pressurize the reactor with hydrogen to the target pressure (e.g., 1.5 MPa).
-
Begin vigorous stirring and heat the reactor to the target temperature (e.g., 80°C).
-
The reaction progress can be monitored by the cessation of hydrogen uptake. Maintain the reaction for 4-8 hours or until in-process analysis confirms completion.
-
-
Workup and Product Isolation:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen three times.
-
Filter the reaction mixture through a pad of celite under a nitrogen atmosphere to remove the Pd/C catalyst. Caution: The catalyst-celite pad may be pyrophoric and should not be allowed to dry out. Quench it carefully with water.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude oil is then purified.
-
-
Purification:
-
Purify the crude product by vacuum distillation. Collect the fraction corresponding to this compound.
-
For higher purity, the distilled product can be recrystallized from a suitable solvent like heptane or an ethanol/water mixture.
-
Visualized Workflows and Pathways
Diagram 1: Synthetic Pathway
References
- 1. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 2. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
Technical Support Center: Managing Exothermic Reactions of 2,5-Dichloro-4-fluoroaniline
Welcome to the Technical Support Center for handling exothermic reactions involving 2,5-Dichloro-4-fluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs). Our goal is to equip you with the knowledge to safely manage the inherent thermal hazards associated with this reactive molecule.
Introduction: Understanding the Hazard Profile
This compound is a halogenated aromatic amine, a class of compounds known for their utility in synthesizing a wide range of pharmaceutical and agrochemical products. However, the very functional groups that make this molecule a valuable building block—the aromatic amine and the halogen substituents—also contribute to its reactivity and potential for hazardous exothermic behavior. Reactions such as diazotization and acylation are often highly exothermic and require stringent control to prevent thermal runaways.
A thermal runaway occurs when the heat generated by a reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.[1][2] This can result in boiling over, vessel rupture, and the release of toxic and flammable materials.[1] This guide will provide the expertise and field-proven insights to mitigate these risks.
Section 1: Critical Exothermic Reactions and Their Management
This section details common exothermic reactions involving this compound and provides specific troubleshooting guidance.
Diazotization Reactions
Diazotization, the conversion of the primary aromatic amine to a diazonium salt, is a notoriously energetic reaction.[3] While essential for subsequent transformations like the Sandmeyer reaction, it must be handled with extreme caution.[4][5]
Q1: My diazotization of this compound shows a sudden, uncontrolled temperature spike. What is the likely cause?
A1: An uncontrolled temperature spike during diazotization is a classic sign of a potential runaway reaction. The most common causes are:
-
Inadequate Cooling: The cooling capacity of your system (e.g., ice bath) may be insufficient for the scale of your reaction.
-
Rapid Addition of Nitrite: Adding the sodium nitrite solution too quickly generates heat faster than it can be dissipated.
-
Localized "Hot Spots": Poor mixing can lead to localized concentrations of reactants, causing a rapid exotherm in one part of the vessel.
-
Incorrect Stoichiometry: An excess of the diazotizing agent can lead to side reactions and increased heat generation.[6]
Troubleshooting Steps:
-
Immediate Action: If you observe a rapid temperature rise, immediately cease the addition of sodium nitrite. If safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb some of the heat.
-
Review Your Setup: Ensure your reaction vessel is fully submerged in the cooling bath and that there is good thermal contact.
-
Optimize Addition Rate: Use a dropping funnel or syringe pump for slow, controlled addition of the sodium nitrite solution. Monitor the temperature closely and do not allow it to deviate from the setpoint (typically 0-5 °C).[7]
-
Improve Agitation: Ensure vigorous and efficient stirring to maintain a homogenous reaction mixture and prevent hot spots.
Q2: I've formed the diazonium salt of this compound, but it seems unstable even at low temperatures. Is this normal?
A2: Yes, diazonium salts are often thermally unstable intermediates and are typically used in situ without isolation.[7] The stability of an aryldiazonium salt is influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the chlorine and fluorine atoms on your starting material, can further destabilize the diazonium salt. It is crucial to proceed to the next step of your synthesis without delay.
Q3: What are the key safety protocols I must follow for a diazotization reaction?
A3: The following are non-negotiable safety rules for diazotization:
-
Strict Temperature Control: Always maintain the reaction temperature between 0-5 °C.[7]
-
Stoichiometric Control: Use a stoichiometric amount of sodium nitrite to avoid excess.[6]
-
Test for Excess Nitrous Acid: Use starch-iodide paper to test for the presence of excess nitrous acid and quench it with urea or sulfamic acid if necessary.[3]
-
Proper Venting: Diazotization reactions can evolve nitrogen gas, especially if the diazonium salt begins to decompose. Ensure your apparatus is not a closed system and is adequately vented.[6]
-
Never Isolate the Diazonium Salt: Unless you have specific expertise and equipment for handling explosive compounds, never attempt to isolate the diazonium salt in a dry, solid form.[7]
-
Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend this compound in an aqueous acidic solution (e.g., HCl or H₂SO₄).
-
Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. Ensure the thermometer is placed in the reaction mixture, not just the cooling bath.
-
Nitrite Solution: Prepare a solution of sodium nitrite in water and cool it to 0-5 °C.
-
Addition: Add the sodium nitrite solution dropwise to the vigorously stirred aniline suspension, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Monitoring: After the addition is complete, continue stirring for a short period (e.g., 15-30 minutes) at 0-5 °C.
-
Proceed Immediately: Use the resulting diazonium salt solution directly in the subsequent reaction (e.g., Sandmeyer reaction).
Caption: Workflow for safe diazotization temperature control.
Acylation Reactions
Acylation of the amine group, for example, using acetic anhydride or an acyl chloride, is also an exothermic process.[8] While generally less hazardous than diazotization, the heat release can still be significant and requires careful management.
Q1: My acylation reaction is sluggish and gives a low yield. I'm tempted to heat it, but I'm concerned about the exotherm. What should I do?
A1: Low yields in acylation can be due to several factors.[6][7] Before increasing the temperature, consider these points:
-
Reagent Purity: Acylating agents like acetic anhydride and acyl chlorides are sensitive to moisture. Ensure you are using fresh, anhydrous reagents and solvents.
-
Inadequate Activation: The nucleophilicity of the aniline may be reduced by the electron-withdrawing halogen substituents. The addition of a base (e.g., pyridine, triethylamine) can deprotonate the aniline, increasing its reactivity. For less reactive systems, a catalyst like 4-dimethylaminopyridine (DMAP) can be effective.[7]
-
Controlled Heating: If you must heat the reaction, do so gradually using a well-controlled heating mantle and monitor the internal temperature closely. It's often better to run the reaction for a longer time at a moderate temperature than to risk a runaway by heating too aggressively.
Q2: I'm observing the formation of multiple byproducts in my acylation reaction. What's going on?
A2: Byproduct formation can be due to:
-
Di-acylation: If the reaction conditions are too harsh, it's possible to get acylation on both the nitrogen and potentially on the aromatic ring (Friedel-Crafts acylation), although the latter is less likely with a deactivated ring.[9]
-
Side Reactions with Catalyst: Some catalysts can promote side reactions if used in excess or at high temperatures.
-
Decomposition: Excessive heat can cause decomposition of the starting material or product.
Troubleshooting Steps:
-
Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the acylating agent, but avoid a large excess.
-
Controlled Addition: Add the acylating agent slowly to a solution of the aniline, rather than the other way around. This keeps the concentration of the electrophile low and helps control the reaction.
-
Optimize Temperature: Start the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Only apply external heat if necessary and after the initial exotherm has subsided.
| Parameter | General Guideline for Halogenated Anilines | Key Considerations for this compound |
| Typical Reaction Enthalpy | Diazotization: -65 to -150 kJ/mol | Expect a highly exothermic reaction. Plan for robust cooling. |
| Decomposition Onset | >200 °C (for the pure substance) | Can be significantly lowered by impurities or acidic conditions. |
| Recommended Temp. Control | Diazotization: 0-5 °C[7] | Strict adherence is critical due to the potential instability of the diazonium salt. |
| Recommended Temp. Control | Acylation: 0 °C to RT (or moderate heat) | Monitor initial exotherm before applying external heat. |
Section 2: General Troubleshooting and Safety
This section provides a broader framework for troubleshooting and ensuring safety during any exothermic reaction with this compound.
Troubleshooting Logic Flow
When an experiment with an exothermic reaction goes wrong, a systematic approach is crucial.
Caption: Systematic troubleshooting workflow for exothermic reactions.
Personal Protective Equipment (PPE) and Emergency Preparedness
Q: What is the mandatory PPE for handling this compound and its reactions?
A: Due to the toxicity of anilines (risk of methemoglobinemia) and the potential for splashes from energetic reactions, the following PPE is required:[9]
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Check the glove manufacturer's compatibility chart.
-
Body Protection: A flame-resistant lab coat and an apron.
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood.
Q: What should be in our lab's emergency plan for a runaway reaction?
A: Your emergency plan should include:
-
Immediate Access to:
-
A safety shower and eyewash station.
-
Fire extinguisher (appropriate class for chemical fires).
-
Spill kit with absorbent materials for halogenated organic compounds.
-
-
A Quenching Plan: For small-scale reactions, have a pre-planned quenching agent available (e.g., a cold, inert solvent or a specific chemical quencher).
-
Evacuation Route: A clear and practiced evacuation route from the lab.
-
Emergency Contacts: Clearly posted contact information for emergency services and institutional safety officers.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SATHEE: Chemistry Diazotization Reaction [satheeneet.iitk.ac.in]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. international.skcinc.com [international.skcinc.com]
- 8. grnjournal.us [grnjournal.us]
- 9. Sunlight-driven N-acetylation of anilines: a green chemistry approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. diplomatacomercial.com [diplomatacomercial.com]
Technical Support Center: Regioselective Functionalization of 2,5-Dichloro-4-fluoroaniline
Welcome to the technical support guide for the regioselective functionalization of 2,5-dichloro-4-fluoroaniline. This molecule is a valuable, yet challenging, building block in the synthesis of pharmaceuticals and agrochemicals, owing to its multiple potential reaction sites. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of its reactivity and achieve your desired synthetic outcomes.
Overview of Reactivity
This compound presents three distinct halogenated positions for functionalization, along with an amino group that directs and activates the ring. Understanding the inherent electronic and steric properties is the first step to mastering its regioselectivity.
-
Amino Group (-NH₂): A powerful ortho-, para-directing group. It activates the ring towards electrophilic substitution and can direct metallating agents.[1]
-
Fluorine (-F) at C4: The most electronegative halogen, it strongly activates its para position (C1, occupied by -NH₂) and ortho positions (C3 and C5) for nucleophilic aromatic substitution (SNAr) through inductive withdrawal. The C-F bond is generally the strongest carbon-halogen bond and less susceptible to oxidative addition in palladium catalysis compared to C-Cl.[2][3]
-
Chlorine (-Cl) at C2 and C5: These positions are susceptible to palladium-catalyzed cross-coupling reactions. The reactivity order in such reactions is typically C-I > C-Br > C-Cl, meaning harsher conditions or specialized catalyst systems are often required for C-Cl bond activation.[4] The chlorine at C5 is para to the fluorine, enhancing its reactivity in SNAr.
dot graph "reactivity_map" { layout="neato"; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [style=invis];
} enddot Caption: Reactivity sites on this compound.
Frequently Asked Questions (FAQs)
Q1: I want to perform a Suzuki-Miyaura coupling. Which chlorine will react first?
A: Generally, the C-Cl bond at the C2 position is sterically more hindered by the adjacent amino group than the C5 position. However, electronic effects are dominant. Both C-Cl bonds are activated by the electron-donating amino group. Without a specific directing group or a highly specialized ligand system, you will likely get a mixture of mono-arylated products at C2 and C5, or di-arylation if excess boronic acid and prolonged reaction times are used. Achieving high regioselectivity often requires careful selection of ligands and reaction conditions.[5][6]
Q2: Can I selectively replace the fluorine atom using a Suzuki coupling?
A: This is highly unlikely under standard Suzuki-Miyaura conditions. The C-F bond is significantly stronger and less reactive towards palladium(0) oxidative addition than the C-Cl bonds.[2] Palladium-catalyzed C-F activation is possible but requires specialized, highly active catalysts and is not a standard transformation. For selective functionalization at C4, Nucleophilic Aromatic Substitution (SNAr) is the preferred method.
Q3: Is it possible to functionalize the C-H positions at C3 or C6?
A: Yes, particularly at the C6 position. The amino group is a powerful directing group for ortho-lithiation (DoM).[1][7] By first protecting the amine (e.g., as a pivalamide or carbamate), you can use a strong base like n-butyllithium or sec-butyllithium to selectively deprotonate the C6 position. The resulting organolithium species can then be quenched with a variety of electrophiles.[7][8] Functionalization at C3 is more challenging due to steric hindrance from the adjacent chlorine atom.
Q4: I am attempting an SNAr reaction with a nucleophile. Which halogen will be displaced?
A: The fluorine at C4 is the most likely site for SNAr. This is because fluorine is highly electron-withdrawing, activating the ring for nucleophilic attack, and the position is activated by the para-amino group. The chlorine at C5 is also a potential site, as it is ortho to the activating nitro group (if one were present) and para to the fluorine. However, the C-F bond is typically more readily cleaved in SNAr reactions than C-Cl, following the general reactivity trend F > Cl > Br > I for this mechanism.[3][9]
Troubleshooting Guides
Guide 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)
Problem: My reaction yields a mixture of C2- and C5-substituted products, or significant amounts of the di-substituted product.
dot graph troubleshooting_pd { graph [rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11]; edge [fontname="Helvetica", fontsize=10];
} enddot Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Causality & Solutions:
-
Probable Cause: The electronic and steric environments of the C2 and C5 positions are not sufficiently different to allow the catalyst to distinguish between them effectively. Standard palladium catalysts may be too reactive or not bulky enough to provide selectivity.
-
Solution 1 (Ligand Control): The choice of ligand is paramount for controlling regioselectivity in cross-coupling reactions.[5][6] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or bulky N-heterocyclic carbenes) can impart steric selectivity.[10] These ligands form larger catalyst complexes that may preferentially react at the less sterically hindered C5 position.
-
Solution 2 (Condition Optimization): High temperatures and long reaction times increase the probability of both di-substitution and reaction at the less favored site.
-
Reduce Temperature: Start at a lower temperature (e.g., 80°C) and monitor the reaction. A lower energy input can make the small activation energy difference between the two sites more significant.
-
Limit Reagent: Use only 1.0-1.1 equivalents of your coupling partner (e.g., boronic acid) to minimize di-substitution.
-
-
Solution 3 (Substrate Modification): The free amine can coordinate to the palladium center, influencing the reaction pathway. Protecting the amine with a bulky group like Boc (tert-butoxycarbonyl) or Piv (pivaloyl) can block this coordination and sterically hinder the C2 position, thus favoring functionalization at C5.
-
| Parameter | Recommendation for C5 Selectivity | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common, reliable Pd(0) or Pd(II) precursors. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands enhance C-Cl activation and can provide steric control.[10][11] |
| Base | K₃PO₄ or Cs₂CO₃ | Moderately strong, non-nucleophilic bases are generally effective. |
| Solvent | Toluene, Dioxane, or THF/H₂O | Aprotic solvents are standard; aqueous mixtures can sometimes accelerate the reaction. |
| Temperature | 80-100 °C | Start lower to maximize selectivity before pushing for higher conversion. |
Guide 2: Low Yield or No Reaction in Nucleophilic Aromatic Substitution (SNAr)
Problem: I am trying to displace the fluorine at C4 with a nucleophile (e.g., an alcohol, thiol, or amine), but I see only starting material or get very low conversion.
Detailed Causality & Solutions:
-
Probable Cause 1: Insufficient Ring Activation. While the aniline is an activating group for electrophilic substitution, it is deactivating for SNAr. Although the fluorine's inductive effect helps, the ring may not be electron-poor enough for your specific nucleophile.
-
Solution: The classic SNAr mechanism requires significant activation from electron-withdrawing groups.[9] If possible, modifying the substrate to include a nitro or cyano group would dramatically increase the reaction rate. However, a more practical approach is to use a strong base and a polar aprotic solvent.
-
-
Probable Cause 2: Poor Nucleophile or Wrong Base. The nucleophile might not be strong enough, or the base used may not be sufficient to deprotonate the nucleophile (if required) or facilitate the reaction.
-
Solution 1 (Use a Stronger Base): For alcohol or thiol nucleophiles, a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is essential to generate the highly nucleophilic alkoxide or thiolate in situ.
-
Solution 2 (Solvent Choice): Use a polar aprotic solvent like DMF, DMSO, or NMP. These solvents are effective at solvating the cation of the base (e.g., K⁺ in KOtBu), leaving a "naked," more reactive anion (the nucleophile). They also help stabilize the charged Meisenheimer intermediate, a key step in the SNAr mechanism.[9]
-
-
Probable Cause 3: High Reaction Temperature Required. SNAr reactions, especially on moderately activated rings, often require significant thermal energy to overcome the activation barrier associated with disrupting aromaticity.
-
Solution: If the reaction is slow at lower temperatures, cautiously increase the heat. Reactions in DMSO or NMP can often be heated to >150 °C. Monitor for decomposition of your starting material or product.
-
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C5 Position
This protocol is designed to favor mono-arylation at the less sterically hindered C5 position.
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and a bulky phosphine ligand (e.g., XPhos, 4 mol %).
-
Solvent Addition: Add degassed solvent (e.g., Toluene or Dioxane, to make a 0.1 M solution).
-
Reaction: Seal the flask and heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous layer twice with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[12]
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position with an Alcohol
This protocol describes the displacement of the fluorine atom with an alkoxide.
-
Nucleophile Generation: In an oven-dried, three-neck flask under an inert atmosphere, dissolve the alcohol (1.5 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and carefully quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture three times with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. | Semantic Scholar [semanticscholar.org]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. research.rug.nl [research.rug.nl]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,5-Dichloro-4-fluoroaniline and 3,4-dichloroaniline
For researchers and professionals in drug development and chemical synthesis, the selection of starting materials is a critical decision point that dictates reaction efficiency, yield, and overall process viability. Substituted anilines are foundational building blocks, but subtle changes in their substitution patterns can lead to profound differences in reactivity. This guide provides an in-depth, data-supported comparison of two such analogues: 2,5-Dichloro-4-fluoroaniline and 3,4-dichloroaniline, focusing on the electronic and steric factors that govern their chemical behavior.
At a Glance: Physicochemical Properties
A foundational understanding of the physical properties of these two reagents is essential before delving into their reactivity. The data below, including predicted pKa values, offers the first clue into their differing electronic natures. The pKa of the conjugate acid is inversely related to the basicity and nucleophilicity of the aniline; a lower pKa signifies a weaker base.
| Property | This compound | 3,4-dichloroaniline |
| CAS Number | 2729-37-5[1] | 95-76-1[2] |
| Molecular Formula | C₆H₄Cl₂FN | C₆H₅Cl₂N[3][4] |
| Molecular Weight | 180.01 g/mol [5][6] | 162.02 g/mol [3][4][7] |
| Appearance | Pale grey crystalline needles[6] | Light tan to dark gray crystals[3][8] |
| Melting Point | 100-101 °C[6] | 69-72 °C[3][4][9] |
| Boiling Point | ~248 °C (Predicted)[10] | ~272 °C[2][9] |
| Predicted pKa | ~1.65[10] | ~2.90[9][11] |
The Decisive Factor: A Tale of Two Electronic Environments
The reactivity of an aniline, particularly the nucleophilicity of its amino group (-NH₂), is dictated by the availability of the nitrogen's lone pair of electrons. Electron-withdrawing groups (EWGs) pull electron density away from the aromatic ring and the amino group, thereby reducing its basicity and nucleophilicity.[12] Both chlorine and fluorine are potent EWGs, but their placement on the aromatic ring is what creates the significant reactivity differential between these two molecules.
Electronic Effects of Halogen Substituents
-
Inductive Effect (-I): As highly electronegative atoms, halogens pull electron density away from the carbon atom to which they are attached. This effect decreases with distance.
-
Resonance (Mesomeric) Effect (+M): The lone pairs on the halogen atom can be delocalized into the aromatic π-system. This effect donates electron density, primarily to the ortho and para positions.
For halogens, the inductive effect (-I) is dominant over the resonance effect (+M), resulting in a net withdrawal of electron density.
Analysis of 3,4-dichloroaniline
In 3,4-dichloroaniline, the amino group is deactivated by two chlorine atoms.
-
The C4-chloro (para) substituent exerts both a strong -I effect and a weaker, opposing +M effect.
-
The C3-chloro (meta) substituent exerts a powerful -I effect with no significant +M effect on the amino group's nitrogen.
The cumulative impact is a substantial reduction in the electron density on the nitrogen atom compared to unsubstituted aniline.
Analysis of this compound
This molecule features three halogen substituents, leading to a much more electron-deficient system.
-
The C4-fluoro (para) substituent has an extremely strong -I effect due to fluorine's high electronegativity, alongside a +M effect.
-
The C2-chloro (ortho) substituent provides a strong -I effect and, critically, introduces significant steric hindrance around the amino group, impeding its ability to react.
-
The C5-chloro (meta) substituent adds another strong -I effect.
Caption: Electronic and steric effects on the amino group of the two aniline derivatives.
Comparative Reactivity in Key Synthetic Transformations
The electronic differences outlined above have direct and predictable consequences in common synthetic reactions.
A. N-Acylation
N-acylation, the formation of an amide via reaction with an acylating agent like an acyl chloride or anhydride, is a direct probe of amine nucleophilicity.[13]
-
Prediction: 3,4-dichloroaniline will undergo acylation under milder conditions and at a faster rate than this compound.
-
Causality: The higher electron density on the nitrogen of 3,4-dichloroaniline makes it a more potent nucleophile, enabling a more rapid attack on the electrophilic carbonyl carbon of the acylating agent.
-
Practical Implications: Acylating this compound may require higher temperatures, longer reaction times, or the use of a more potent catalyst to achieve comparable conversion.
Caption: General experimental workflow for the N-acylation of halogenated anilines.[13]
B. Diazotization and Sandmeyer Reactions
The formation of a diazonium salt (diazotization) is the gateway to a host of transformations, most notably the Sandmeyer reaction for installing halides or cyano groups.[14][15][16] This reaction is initiated by the nucleophilic attack of the amino group on nitrous acid.
-
Prediction: 3,4-dichloroaniline will form its corresponding diazonium salt more readily than this compound.
-
Causality: The severely diminished nucleophilicity of this compound will slow the initial attack on the diazotizing agent.
-
Practical Implications: Successful diazotization of highly deactivated anilines often requires carefully controlled, low-temperature conditions and a sufficient excess of strong acid to prevent side reactions.[17] Failure to achieve complete diazotization can lead to unwanted azo dye formation when the unreacted aniline couples with the diazonium salt.[17]
Experimental Protocol: A Competitive N-Acetylation Study
To empirically validate the predicted reactivity difference, a competitive experiment provides a self-validating system. By reacting an equimolar mixture of both anilines with a substoichiometric amount of an acylating agent, the resulting product ratio serves as a direct measure of their relative nucleophilicity.
Objective:
To determine the relative reactivity of this compound and 3,4-dichloroaniline towards N-acetylation.
Materials:
-
3,4-dichloroaniline (1.0 eq)
-
This compound (1.0 eq)
-
Acetic Anhydride (0.5 eq)
-
Sodium Acetate (1.2 eq)
-
Glacial Acetic Acid (solvent)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dichloroaniline (1.0 mmol) and this compound (1.0 mmol) in glacial acetic acid (5 mL).
-
Initiation: To the stirred solution, add sodium acetate (1.2 mmol).
-
Reaction: Cool the mixture in an ice bath to 0-5 °C. Slowly add acetic anhydride (0.5 mmol) dropwise over 5 minutes.
-
Monitoring: Allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or LC-MS to observe the formation of the two acetylated products.
-
Work-up: Quench the reaction by pouring the mixture into ice-cold water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product mixture.
-
Analysis: Analyze the crude mixture using ¹H NMR spectroscopy or a calibrated GC-MS/HPLC system. The integration ratio of the distinct signals corresponding to the N-acetylated products will provide the relative reactivity. The major product will be N-(3,4-dichlorophenyl)acetamide.
Caption: Workflow for a competitive experiment to determine relative aniline reactivity.
Summary and Implications for Synthesis Design
The evidence is unequivocal: 3,4-dichloroaniline is a significantly more reactive nucleophile than this compound.
-
Electronic Deactivation: this compound possesses three powerful electron-withdrawing halogens, compared to two in 3,4-dichloroaniline.
-
Steric Hindrance: The ortho-chloro substituent in this compound sterically shields the amino group.
-
Basicity (pKa): The predicted pKa of the conjugate acid of this compound is markedly lower, confirming it is a weaker base and poorer nucleophile.
For the synthetic chemist, this means that while both compounds are valuable halogenated building blocks, their application requires different strategic considerations. Reactions involving the amino group of this compound will necessitate more forcing conditions, which could impact functional group tolerance elsewhere in the molecule. Conversely, the greater reactivity of 3,4-dichloroaniline allows for milder protocols, potentially improving selectivity and simplifying process development. Understanding this fundamental reactivity difference is paramount for efficient and successful route design in pharmaceutical and materials science research.
References
- 1. 2729-37-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. 3,4-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 3. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 2,4-DICHLORO-5-FLUOROANILINE | CAS#:348-64-1 | Chemsrc [chemsrc.com]
- 6. 2729-34-2 CAS MSDS (3,5-dichloro-4-fluoroaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 3,4-二氯苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3,4-DICHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. 3,4-Dichloroaniline | 95-76-1 [chemicalbook.com]
- 10. This compound CAS#: 2729-37-5 [m.chemicalbook.com]
- 11. 3,4-Dichloroaniline CAS#: 95-76-1 [m.chemicalbook.com]
- 12. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 13. benchchem.com [benchchem.com]
- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 15. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sandmeyer Reaction [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of 2,5-Dichloro-4-fluoroaniline Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel bioactive molecules is a continuous endeavor. Halogenated anilines, particularly those bearing fluorine and chlorine atoms, serve as versatile scaffolds in medicinal and agricultural chemistry due to their unique electronic properties and ability to form strong interactions with biological targets.[1] Among these, 2,5-Dichloro-4-fluoroaniline has emerged as a promising starting material for the synthesis of a diverse array of derivatives with potent biological activities.
This guide provides an in-depth, objective comparison of the biological activities of this compound derivatives, focusing on their antimicrobial, anticancer, and insecticidal properties. We will delve into the structure-activity relationships, mechanisms of action, and provide supporting experimental data to offer a comprehensive resource for your research and development programs.
Antimicrobial Activity: Targeting Drug-Resistant Pathogens
The rise of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of new antimicrobial agents. Schiff base derivatives of fluoroanilines have shown considerable promise in this area.[2][3] The antimicrobial efficacy of these compounds is often attributed to the presence of the azomethine (-C=N-) group, which can interfere with bacterial cell processes.[4]
Comparative Antimicrobial Activity of Fluoroaniline Schiff Base Derivatives
The introduction of various substituents on the phenyl ring of the Schiff base can significantly influence the antimicrobial activity. A study on new fluoroaniline Schiff bases demonstrated that the presence of a chloro substituent leads to good membrane-damaging properties against MRSA.[3]
| Compound ID | Substituent on Phenyl Ring | Zone of Inhibition (µM) against MRSA | MIC (µg/mL) against MRSA | Reference |
| 3f | 4-Chloro | 10.08 ± 0.06 | 10 | [3] |
| 3a | 4-Hydroxy | 7.12 ± 0.05 | 40 | [3] |
| 3b | 4-Methoxy | 7.98 ± 0.04 | 30 | [3] |
| 3c | 4-Nitro | 8.12 ± 0.09 | 20 | [3] |
| 3d | 4-(Dimethylamino) | 7.23 ± 0.07 | 40 | [3] |
| 3e | 2-Hydroxy | 7.56 ± 0.05 | 30 | [3] |
| Streptomycin | (Standard) | 15.95 ± 0.08 | - | [3] |
As evidenced by the data, the chloro-substituted derivative 3f exhibited the most potent antibacterial activity against MRSA, with the lowest Minimum Inhibitory Concentration (MIC).[3] This highlights the importance of electron-withdrawing groups in enhancing the antimicrobial efficacy of these Schiff bases.
Mechanism of Antimicrobial Action
The antimicrobial action of Schiff bases is believed to involve multiple mechanisms. The lipophilic nature of these compounds allows them to easily permeate the bacterial cell membrane. Once inside, the azomethine group can form hydrogen bonds with cellular components like enzymes and DNA, disrupting their normal function and leading to cell death.[4] Furthermore, metal complexes of Schiff bases often exhibit enhanced antimicrobial activity compared to the ligands alone, a phenomenon attributed to the chelation effect which increases the lipophilicity of the complex.[5][6]
Anticancer Activity: A New Frontier in Oncology Research
Fluoroaniline derivatives have been extensively explored for their potential as anticancer agents. Their incorporation into various heterocyclic systems, such as quinolines and thiazolidinones, has yielded compounds with significant cytotoxicity against a range of cancer cell lines.[2][7][8]
Comparative Anticancer Activity of Fluoroaniline Derivatives
The anticancer activity of these derivatives is highly dependent on their chemical structure. The following table summarizes the half-maximal inhibitory concentration (IC50) values of some representative fluoroaniline-containing compounds against human lung carcinoma (A549) and human breast adenocarcinoma (MCF-7) cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated Aminophenylhydrazine 6 | A549 | 0.64 | [9] |
| Quinoline-based dihydrazone 3b | MCF-7 | 7.016 | [10] |
| Quinoline-based dihydrazone 3c | MCF-7 | 7.05 | [10] |
| 5-FU (5-Fluorouracil) | A549 | >100 | [11] |
| 5-FU (5-Fluorouracil) | MCF-7 | 1.71 | [12] |
The data indicates that certain fluoroaniline derivatives can exhibit potent anticancer activity, in some cases surpassing that of the standard chemotherapeutic drug 5-Fluorouracil. For instance, the highly fluorinated aminophenylhydrazine compound 6 demonstrated a remarkably low IC50 value against the A549 lung cancer cell line.[9]
Mechanism of Anticancer Action
The anticancer mechanisms of quinoline-based derivatives are multifaceted and can involve:
-
Induction of Apoptosis: Many quinoline derivatives have been shown to trigger programmed cell death in cancer cells.[7][8]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases, such as G2/M.[2][8]
-
Inhibition of Angiogenesis: Some derivatives can inhibit the formation of new blood vessels that supply tumors with nutrients, thereby restricting their growth.[2]
-
DNA Intercalation and Topoisomerase Inhibition: The planar structure of the quinoline ring allows these molecules to intercalate between DNA base pairs, interfering with DNA replication and transcription. They can also inhibit topoisomerase enzymes, which are crucial for DNA topology and replication.[8][13]
Insecticidal Activity: Protecting Crops with Novel Chemistries
The development of new insecticides is crucial for sustainable agriculture. Amide derivatives of this compound have been investigated as potent insecticidal agents, often designed as analogs of existing commercial insecticides like chlorantraniliprole and flubendiamide.[14]
Comparative Insecticidal Activity
| Compound Class | Target Pest | Activity Metric | Value | Reference |
| Anthranilic Diamides | Lepidoptera | LC50 | Varies (Potent) | [14] |
| Pyrazole Amides | Plutella xylostella | Mortality at 200 µg/mL | 70.0% - 76.7% | [15] |
| Pyrazole Amides | Aphis craccivora | Mortality at 200 µg/mL | >78% | [15] |
The data from related compounds suggests that amide derivatives incorporating the 2,5-dichloro-4-fluorophenyl moiety have the potential for high insecticidal efficacy.
Mechanism of Insecticidal Action
Diamide insecticides, the class to which many this compound-based insecticidal amides belong, act on the insect ryanodine receptor (RyR).[4][16][17] The RyR is a calcium channel located in the sarcoplasmic reticulum of muscle cells.[18]
The binding of diamide insecticides to the RyR leads to the uncontrolled release of calcium ions from the sarcoplasmic reticulum into the cytoplasm.[18][19] This sustained calcium leakage depletes intracellular calcium stores, causing impaired muscle regulation, paralysis, and ultimately, the death of the insect.[18][19] This mode of action is highly selective for insect RyRs over their mammalian counterparts, contributing to the favorable safety profile of these insecticides.[16]
Experimental Protocols
Synthesis of Schiff Base Derivatives
A general and efficient method for the synthesis of Schiff bases from this compound is the condensation reaction with a substituted aldehyde.
dot
Caption: General workflow for the synthesis of Schiff base derivatives.
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add the substituted aldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure Schiff base derivative.
-
Characterize the product using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Synthesis of Amide Derivatives
The synthesis of insecticidal amide derivatives typically involves the coupling of an acid chloride with this compound.
dot
Caption: General workflow for the synthesis of amide derivatives.
Step-by-Step Protocol:
-
Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of the substituted acid chloride (1.1 equivalents) in DCM to the flask.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
-
Confirm the structure of the product using FT-IR, ¹H-NMR, and Mass Spectrometry.
Conclusion
This guide has provided a comparative overview of the antimicrobial, anticancer, and insecticidal activities of derivatives of this compound. The versatility of this scaffold allows for the synthesis of a wide range of bioactive compounds. Schiff base derivatives have demonstrated significant potential as antimicrobial agents, particularly against resistant bacterial strains. The incorporation of the 2,5-dichloro-4-fluorophenyl moiety into heterocyclic systems has yielded potent anticancer agents. Furthermore, amide derivatives have shown promise as a new generation of insecticides. The experimental protocols provided herein offer a starting point for the synthesis and further exploration of these valuable compounds. It is our hope that this guide will serve as a valuable resource for researchers and scientists in the ongoing quest for novel and effective therapeutic and agrochemical agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. growingscience.com [growingscience.com]
- 4. Diamide insecticides - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijmphs.com [ijmphs.com]
- 9. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Diamide insecticides targeting insect ryanodine receptors: Mechanism and application prospect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Diving Into Diamides [growertalks.com]
A Senior Application Scientist's Guide to the Validation of 2,5-Dichloro-4-fluoroaniline Purity by HPLC
For researchers, scientists, and drug development professionals, the purity of a starting material is not merely a number on a certificate of analysis; it is the bedrock upon which the safety, efficacy, and reproducibility of a therapeutic agent are built. 2,5-Dichloro-4-fluoroaniline is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2][3] Its impurity profile can directly influence the downstream synthesis and, ultimately, the quality of the final drug product.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound. We will move beyond rote procedural lists to explore the scientific rationale behind each validation step, establishing a self-validating analytical system that ensures data integrity and regulatory compliance.
The Primacy of HPLC for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of non-volatile and thermally labile compounds like this compound.[4][5] Its high resolving power enables the separation of the main analyte from structurally similar process-related impurities and potential degradants.[5][6] When coupled with a UV detector, HPLC offers a robust, sensitive, and highly quantitative method perfectly suited for the rigorous demands of pharmaceutical quality control.[7]
Proposed HPLC Method Parameters
The foundation of any successful validation is a well-developed and robust analytical method. The following table outlines a recommended starting point for the analysis of this compound, with the rationale for each parameter choice explained.
| Parameter | Recommended Condition | Rationale (The "Why") |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic interaction for retaining and separating halogenated aromatic amines from both more polar and less polar impurities.[4] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | This mobile phase combination offers good buffering capacity to ensure consistent peak shapes and ionization state for the aniline moiety. Acetonitrile provides good elution strength and low UV cutoff. |
| Gradient Elution | 0-5 min: 30% B5-25 min: 30-85% B25-30 min: 85% B30-31 min: 85-30% B31-35 min: 30% B | A gradient is essential to elute a wide range of potential impurities with varying polarities, ensuring that both early and late-eluting compounds are effectively separated from the main analyte peak. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm internal diameter column, balancing efficient separation with reasonable analysis time and solvent consumption.[8] |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.[8] |
| Detection | UV at 254 nm | Aromatic compounds like this compound exhibit strong absorbance at this wavelength, providing high sensitivity for both the main component and many potential impurities. |
| Injection Volume | 10 µL | A small injection volume minimizes the potential for band broadening and column overload, leading to sharper peaks and better resolution. |
The Validation Workflow: A Self-Verifying System
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9][10] Our approach treats validation not as a one-time event, but as the creation of a self-verifying system, where built-in checks ensure data reliability on an ongoing basis. The entire process is governed by the International Council for Harmonisation (ICH) Q2(R1) guideline.[9][10][11]
References
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. canadacommons.ca [canadacommons.ca]
- 11. altabrisagroup.com [altabrisagroup.com]
A Comparative Guide to the Spectroscopic Analysis of 2,5-Dichloro-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of key intermediates is paramount. 2,5-Dichloro-4-fluoroaniline, a halogenated aniline, serves as a critical building block in the synthesis of various pharmaceutical agents and agrochemicals. Its precise molecular architecture dictates its reactivity and, ultimately, the efficacy and safety of the final product. This guide provides an in-depth comparison of standard spectroscopic techniques for the structural elucidation of this compound, offering insights into experimental design and data interpretation.
The Imperative of Orthogonal Spectroscopic Analysis
To ensure the highest degree of confidence in structural assignment, a multi-pronged analytical approach is essential. Relying on a single spectroscopic method can lead to ambiguity, especially with structurally similar isomers. This guide will focus on the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive and self-validating characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, we can piece together the connectivity of the molecule.
¹H NMR Spectroscopy: A Window into the Proton Environment
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.15 | d | 1H | H-3 |
| ~6.85 | d | 1H | H-6 |
| ~4.0 (broad) | s | 2H | -NH₂ |
Analysis and Rationale:
The ¹H NMR spectrum of this compound is predicted to be relatively simple, exhibiting two signals in the aromatic region and a broad signal for the amine protons.
-
Aromatic Protons: The protons at positions 3 and 6 are in distinct chemical environments. The electron-withdrawing effects of the two chlorine atoms and the fluorine atom will deshield these protons, causing them to resonate downfield. The proton at H-3 is expected to be a doublet due to coupling with the fluorine atom. Similarly, the proton at H-6 will also appear as a doublet, likely with a smaller coupling constant, due to coupling with the fluorine atom four bonds away (⁴JHF). The exact chemical shifts are influenced by the combined electronic effects of the three halogen substituents.
-
Amine Protons: The protons of the primary amine group typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| ~155 (d, ¹JCF ≈ 245 Hz) | C-4 |
| ~140 (d, ²JCF ≈ 15 Hz) | C-5 |
| ~125 (d, ³JCF ≈ 5 Hz) | C-6 |
| ~120 (d, ²JCF ≈ 20 Hz) | C-3 |
| ~118 | C-2 |
| ~115 | C-1 |
Analysis and Rationale:
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule and crucial information about their electronic environment.
-
Carbon-Fluorine Coupling: The most striking feature of the predicted ¹³C NMR spectrum is the large one-bond coupling constant (¹JCF) for the carbon atom directly attached to the fluorine (C-4). This results in a doublet with a coupling constant typically in the range of 240-260 Hz. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom (²JCF and ³JCF), appearing as doublets.
-
Chemical Shifts: The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached halogens. The carbon bearing the fluorine (C-4) will be significantly downfield. The carbons attached to chlorine (C-2 and C-5) will also be deshielded.
Experimental Protocol: NMR Spectroscopy
A standardized approach to sample preparation and data acquisition is crucial for obtaining high-quality, reproducible NMR spectra.
Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted FT-IR Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3500 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) |
| 1600-1650 | Strong | N-H bend |
| 1450-1550 | Strong | C=C aromatic ring stretch |
| 1200-1300 | Strong | C-N stretch |
| 1100-1200 | Strong | C-F stretch |
| 700-850 | Strong | C-Cl stretch |
Analysis and Rationale:
The IR spectrum of this compound will be characterized by several key absorption bands.
-
N-H Vibrations: The presence of the primary amine group will give rise to two sharp bands in the 3400-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. A strong bending vibration is also expected around 1600-1650 cm⁻¹.
-
Aromatic Ring: The C=C stretching vibrations of the aromatic ring will appear in the 1450-1550 cm⁻¹ region.
-
Carbon-Halogen Bonds: Strong absorption bands corresponding to the C-F and C-Cl stretching vibrations will be present in the fingerprint region of the spectrum.
Experimental Protocol: FT-IR Spectroscopy
Caption: Workflow for FT-IR analysis using an ATR accessory.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and valuable structural information through the analysis of its fragmentation pattern.
Predicted Mass Spectrum (Electron Ionization - EI):
| m/z | Relative Intensity | Assignment |
| 179/181/183 | High | [M]⁺ (Molecular ion) |
| 144/146 | Moderate | [M - Cl]⁺ |
| 115 | Moderate | [M - Cl - HCN]⁺ |
Analysis and Rationale:
-
Molecular Ion Peak: Due to the presence of two chlorine atoms, the molecular ion peak will appear as a characteristic cluster of peaks at m/z 179 (for ³⁵Cl₂), 181 (for ³⁵Cl³⁷Cl), and 183 (for ³⁷Cl₂). The relative intensities of these peaks will be approximately 9:6:1, which is a definitive signature for a molecule containing two chlorine atoms.
-
Fragmentation Pattern: The fragmentation of halogenated anilines under EI conditions often involves the loss of a halogen atom or the cleavage of the aromatic ring. The loss of a chlorine atom would result in a fragment at m/z 144/146. Further fragmentation could involve the loss of HCN from the aniline ring.
Experimental Protocol: GC-MS Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like halogenated anilines.[1]
Caption: Workflow for GC-MS analysis of this compound.
Comparison with Alternative Analytical Techniques
While the combination of NMR, IR, and MS provides robust structural confirmation, other techniques can offer complementary information or be more suitable for specific applications, such as trace analysis.
| Technique | Advantages | Disadvantages |
| HPLC-MS | High sensitivity for trace analysis, suitable for less volatile compounds, can be coupled with various ionization techniques. | May require method development for optimal separation, potential for matrix effects. |
| X-ray Crystallography | Provides the absolute, unambiguous 3D structure of a crystalline solid. | Requires a single crystal of suitable quality, not applicable to amorphous solids or liquids. |
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a particularly powerful alternative for the analysis of halogenated anilines, especially in complex matrices.[2] It offers excellent sensitivity and selectivity, making it ideal for quantitative analysis in environmental or biological samples.
Conclusion
The structural confirmation of this compound requires a meticulous and multi-faceted analytical approach. By integrating the detailed structural insights from ¹H and ¹³C NMR with the functional group information from IR spectroscopy and the molecular weight and fragmentation data from mass spectrometry, researchers can achieve an unambiguous and confident characterization. This comprehensive spectroscopic analysis forms the bedrock of quality control and ensures the integrity of this crucial chemical intermediate in the development of novel pharmaceuticals and other advanced materials. The choice of alternative techniques like HPLC-MS should be guided by the specific analytical challenge, such as the need for high-sensitivity quantification in complex sample matrices.
References
A Comparative Guide to Fluoro-Substituted Anilines in Medicinal Chemistry: Strategic Application and Experimental Validation
<_ _>
Introduction: The Strategic Role of Fluorine in Drug Design
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1] This "magic bullet" atom, despite its simple structure, can profoundly alter a molecule's physicochemical and pharmacokinetic properties.[2] Fluoro-substituted anilines, in particular, are versatile and indispensable building blocks in the synthesis of a wide range of pharmaceuticals, including anticancer, anti-inflammatory, and central nervous system (CNS)-active drugs.[3][4][5] Their value lies in the unique interplay between the reactive amino group and the powerful electronic effects of the fluorine substituent.[3][4]
This guide provides a comparative analysis of ortho-, meta-, and para-fluoroaniline isomers, offering a framework for their rational application in drug discovery. We will delve into the nuanced effects of fluorine's position on key drug-like properties, supported by experimental data and validated protocols, to empower researchers to make informed decisions in lead optimization.
The Positional Isomerism of Fluoro-Anilines: A Head-to-Head Comparison
The seemingly subtle shift of a fluorine atom around the aniline ring can have dramatic consequences for a molecule's behavior. Understanding these positional effects is critical for fine-tuning a drug candidate's profile.
Physicochemical Properties: The Impact of Fluorine's Position
2.1.1 Acidity/Basicity (pKa): An Inductive Effect Story
The basicity of the aniline nitrogen is a crucial parameter, influencing properties like solubility, receptor interaction, and off-target effects. Fluorine's strong electron-withdrawing inductive (-I) effect significantly reduces the basicity (lowers the pKa of the conjugate acid) of the amino group compared to unsubstituted aniline. This effect is distance-dependent:
-
Ortho-fluoroaniline is the least basic isomer. The proximity of the fluorine atom exerts the strongest inductive pull on the nitrogen's lone pair, making it less available for protonation.
-
Meta-fluoroaniline exhibits an intermediate basicity.
-
Para-fluoroaniline is the most basic of the three isomers, though still significantly less basic than aniline itself. In the para position, the inductive effect is weakest. While fluorine can technically exert a +M (mesomeric) effect by donating a lone pair to the ring, its strong electronegativity means the -I effect dominates.[6]
The ability to precisely modulate pKa by selecting the appropriate isomer is a powerful tool for optimizing a drug's absorption and distribution profile.[2]
2.1.2 Lipophilicity (LogP/LogD): A Subtle but Critical Parameter
Lipophilicity, often measured as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7][8] While fluorination is often employed to increase lipophilicity, the effect is complex and not always additive.[9][10][11]
Generally, substituting a hydrogen atom with fluorine leads to a slight increase in LogP.[1] However, the impact of positional isomerism in fluoro-anilines is nuanced. The overall lipophilicity is a balance between the inherent hydrophobicity of the C-F bond and the changes in molecular polarity and basicity. For ionizable compounds like anilines, LogD, which accounts for pH, is a more practical measure.[12][13] The reduced basicity of fluoro-anilines means they will be less protonated at physiological pH (7.4) compared to aniline, which can lead to a higher LogD value and potentially improved membrane permeability.
2.1.3 Conformational Effects
The substitution of a hydrogen with a slightly larger fluorine atom can influence the preferred conformation of a molecule.[1] This is particularly relevant for the ortho-isomer, where the fluorine can induce a specific torsional angle in substituents attached to the amino group. This conformational restriction can be exploited to lock a molecule into a bioactive conformation, thereby enhancing its binding affinity to a target protein.
Comparative Physicochemical Data Summary
| Property | Aniline | 2-Fluoroaniline (ortho) | 3-Fluoroaniline (meta) | 4-Fluoroaniline (para) | Rationale for Difference |
| pKa (of conjugate acid) | ~4.6 | ~3.2 | ~3.5 | ~4.2 | The electron-withdrawing inductive effect of fluorine decreases basicity. This effect is strongest in the ortho position and weakest in the para position. |
| LogP | ~0.9 | ~1.1 | ~1.1 | ~1.1 | Monofluorination generally leads to a small increase in lipophilicity. The positional differences among isomers are often minor. |
| Boiling Point (°C) | ~184 | ~182-183 | ~186 | ~187 | Differences are influenced by intermolecular forces, including dipole-dipole interactions and hydrogen bonding capabilities, which are subtly altered by the fluorine's position. |
Note: The pKa and LogP values are approximate and can vary slightly depending on the experimental conditions.
Metabolic Stability: Blocking Unwanted Transformations
A major challenge in drug development is overcoming rapid metabolic breakdown, often mediated by cytochrome P450 (CYP) enzymes in the liver.[14][15] Anilines can be susceptible to metabolic instability.[16] Fluorine substitution is a widely used and effective strategy to enhance metabolic stability by blocking these "metabolic soft spots".[1]
The Role of Fluorine in Blocking CYP-mediated Metabolism
The carbon-fluorine (C-F) bond is exceptionally strong and resistant to the oxidative processes catalyzed by CYP enzymes.[17] By replacing a hydrogen atom at a known site of metabolic hydroxylation with a fluorine atom, chemists can effectively block that metabolic pathway, thereby increasing the drug's half-life and oral bioavailability.[1][17]
Ortho vs. Meta vs. Para: A Comparative Analysis of Metabolic Fate
The choice of where to place the fluorine atom is critical and depends on the primary site of metabolism on the aniline ring.
-
Para-substitution: If the para-position is the main site of hydroxylation (a common metabolic route for anilines), placing a fluorine atom there is a highly effective blocking strategy.[18]
-
Ortho- and Meta-substitution: If metabolism occurs at other positions, or on a group attached to the aniline nitrogen, placing a fluorine at an ortho or meta position can still improve stability. The fluorine's electron-withdrawing nature deactivates the entire aromatic ring towards oxidation.[17]
The optimal placement must be determined empirically for each new chemical scaffold.
Experimental Workflow for Assessing Metabolic Stability
A standard and reliable method for evaluating metabolic stability is the in vitro liver microsomal stability assay.[14][19] This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in CYP enzymes.[14][15]
Caption: Workflow for an in vitro microsomal stability assay.
Impact on Pharmacological Activity and Target Engagement
Beyond influencing ADME properties, fluorine substitution can directly impact a compound's pharmacological activity by modulating its interaction with the biological target.
Modulating Binding Affinity
The introduction of a fluorine atom can enhance binding affinity through several mechanisms:
-
Favorable Interactions: Fluorine can participate in favorable dipole-dipole or orthogonal multipolar interactions with amino acid residues in the protein's binding pocket.
-
Conformational Control: As mentioned, fluorine can enforce a bioactive conformation, leading to a better fit with the target.[1]
-
Altered pKa: Changes in the basicity of the aniline nitrogen can affect its ability to form crucial hydrogen bonds or ionic interactions within the binding site.
Case studies of approved drugs frequently highlight how strategic fluorination was key to achieving the desired potency and selectivity. For instance, in the development of kinase inhibitors, fluoro-substituents are often used to enhance binding within hydrophobic pockets. Vandetanib, an anticancer agent, incorporates a 4-bromo-2-fluoroaniline moiety where the fluorine is a preferred small substituent at the C-2' position for optimal activity.[20]
Experimental Protocols for Lead Optimization
To experimentally validate the effects of fluoro-aniline substitution, the following protocols are essential.
Protocol 1: Determination of pKa via Potentiometric Titration
This method provides a precise measurement of the pKa of the anilinium ion.
Objective: To determine the pKa of fluoro-aniline isomers.
Materials:
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
0.15 M Potassium chloride (KCl) solution (to maintain constant ionic strength)
-
1 mM solution of the test aniline in deionized water
Procedure:
-
Calibrate the pH meter using standard buffers (pH 4, 7, and 10).[21]
-
Place 20 mL of the 1 mM aniline solution into a beaker with a stir bar.
-
Add KCl solution to maintain a constant ionic strength.[21]
-
Acidify the solution to pH ~2 by adding 0.1 M HCl.[21]
-
Begin titration by adding small, precise volumes of 0.1 M NaOH.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches ~12.[21]
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis).
-
The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.
-
Perform the titration in triplicate for each compound to ensure reliability.[21]
Protocol 2: Measurement of LogP using the Shake-Flask Method
Considered the "gold standard," this method directly measures the partitioning of a compound between n-octanol and water.[12][22][23]
Objective: To determine the n-octanol/water partition coefficient (LogP) of fluoro-aniline isomers.
Materials:
-
n-Octanol (pre-saturated with water)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Test compound
-
Vials, shaker, centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[12][13]
-
Add a small volume of the stock solution to a vial containing a known ratio of pre-saturated n-octanol and PBS (e.g., 1:1).
-
Shake the vials vigorously for a set period (e.g., 1-2 hours) to allow partitioning to reach equilibrium.[22]
-
Separate the two phases by centrifugation.
-
Carefully collect an aliquot from each phase (n-octanol and aqueous).
-
Quantify the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient, P = [Concentration in octanol] / [Concentration in aqueous].
-
The LogP is the base-10 logarithm of P.
Protocol 3: In Vitro Metabolic Stability Assay with Human Liver Microsomes
This assay predicts the rate of phase I metabolism of a compound.[19][24]
Objective: To determine the metabolic half-life (t½) and intrinsic clearance (Clint) of fluoro-aniline-containing compounds.
Materials:
-
Pooled human liver microsomes (HLM).[19]
-
Phosphate buffer (100 mM, pH 7.4).[19]
-
Test compound and positive control (e.g., Midazolam).[19]
-
Incubator or water bath (37°C).
-
Cold acetonitrile (ACN) with an internal standard (IS) for quenching.
-
LC-MS/MS for analysis.
Procedure:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer.[14]
-
Add the test compound to the mixture at a final concentration of 1 µM.[14][19]
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH cofactor.[19]
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold ACN with IS to stop the reaction.[14]
-
Include a negative control incubation without NADPH.[15]
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) = 0.693 / k and the intrinsic clearance (Clint).
Synthetic Considerations
Fluoro-aniline isomers are generally accessible intermediates.[3][25] Common synthetic routes involve the reduction of the corresponding fluoronitrobenzene precursors, using methods like catalytic hydrogenation or metal-acid reductions.[26][27] The availability and cost of these starting materials can be a factor in large-scale synthesis campaigns.
Conclusion: A Decision-Making Framework for Employing Fluoro-Anilines
The choice of which fluoro-aniline isomer to incorporate into a drug candidate is a strategic decision that should be guided by a clear understanding of the desired property modulations. The fluorine atom is not merely a hydrogen isostere; it is a powerful tool for fine-tuning pKa, improving metabolic stability, and enhancing target affinity.
By systematically comparing the effects of ortho-, meta-, and para-substitution using the experimental protocols outlined in this guide, medicinal chemists can rationally design molecules with superior pharmacokinetic and pharmacodynamic profiles.
Caption: Decision flowchart for selecting a fluoro-aniline isomer.
References
- 1. Fluorine in Medicinal Chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sparrow-chemical.com [sparrow-chemical.com]
- 4. sparrow-chemical.com [sparrow-chemical.com]
- 5. nbinno.com [nbinno.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. mttlab.eu [mttlab.eu]
- 16. cresset-group.com [cresset-group.com]
- 17. annualreviews.org [annualreviews.org]
- 18. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mercell.com [mercell.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 25. nbinno.com [nbinno.com]
- 26. nbinno.com [nbinno.com]
- 27. nbinno.com [nbinno.com]
A Comparative Guide to the Stability of 2,5-Dichloro-4-fluoroaniline Under Forced Degradation Conditions
Guide Objective: This document provides a comprehensive technical assessment of the chemical stability of 2,5-Dichloro-4-fluoroaniline. By employing forced degradation studies as mandated by International Council for Harmonisation (ICH) guidelines, this guide aims to elucidate the compound's intrinsic stability profile.[1][2][3] It further serves as a comparative analysis, benchmarking its performance against structurally related aniline derivatives to provide context for researchers, scientists, and drug development professionals. The methodologies detailed herein are designed to be robust, reproducible, and foundational for developing stability-indicating analytical methods.
Introduction: The Imperative for Stability Assessment
This compound is a halogenated aromatic amine, a class of compounds widely utilized as key starting materials and intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[4][5] The precise arrangement of chlorine and fluorine substituents on the aniline ring imparts unique chemical properties that are leveraged in complex molecular architectures. However, these same halogen substituents and the primary amine group can also serve as reactive centers, making the molecule susceptible to degradation under various environmental conditions.
Understanding the intrinsic stability of such a crucial building block is not merely an academic exercise; it is a regulatory and scientific necessity.[2][6] Forced degradation studies, or stress testing, are designed to intentionally accelerate the degradation of a substance to predict its long-term stability, identify potential degradation products, and establish degradation pathways.[1][2][7] This knowledge is paramount for ensuring the quality, safety, and efficacy of any final product by informing formulation development, establishing appropriate storage conditions, and defining shelf-life.[6]
This guide will systematically evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress, comparing its degradation profile to that of Aniline, 4-Fluoroaniline, and 2,5-Dichloroaniline.
Experimental Design & Rationale
The foundation of this guide is a series of forced degradation experiments executed according to the principles outlined in ICH guideline Q1A(R2).[1][2][3] The primary goal is to induce a target degradation of 5-20%, a range sufficient to detect and identify degradants without completely destroying the parent molecule.[1]
Materials
| Compound | Supplier | Purity | Rationale for Comparison |
| This compound | Apollo Scientific[8] | >98% | Test Article: The subject of the stability study. |
| Aniline | Sigma-Aldrich | >99% | Parent Compound: Unsubstituted baseline for electronic effects. |
| 4-Fluoroaniline | Sigma-Aldrich[9] | >99% | Fluoro-analogue: Isolates the effect of the fluorine atom. |
| 2,5-Dichloroaniline | Wikipedia[10] | >98% | Chloro-analogue: Isolates the effect of the two chlorine atoms. |
Reagents used include Hydrochloric Acid (0.1 M), Sodium Hydroxide (0.1 M), Hydrogen Peroxide (3% v/v), Acetonitrile (HPLC Grade), and Water (Milli-Q or equivalent).
Core Analytical Methodology: Stability-Indicating HPLC
A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of this analysis, capable of separating the parent compound from any potential degradation products.[11] While methods for general anilines exist, a specific method was established for this study.[12][13][14]
Protocol: HPLC Method
-
System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm). A C18 phase is chosen for its hydrophobicity, which is ideal for retaining and separating aromatic amines.[15]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: 30% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. A gradient is employed to ensure elution of both the polar parent compound and potentially less polar degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: All samples diluted to approximately 100 µg/mL in a 50:50 mixture of water and acetonitrile.
Forced Degradation Workflow
The overall experimental process is designed to ensure systematic and controlled exposure to stress conditions, followed by consistent analysis.
Caption: Workflow for Forced Degradation Studies.
Results and Comparative Discussion
The stability of this compound was assessed against its analogues under five distinct stress conditions. The percentage of the parent compound remaining after 24 hours is summarized below.
| Condition | This compound (% Remaining) | Aniline (% Remaining) | 4-Fluoroaniline (% Remaining) | 2,5-Dichloroaniline (% Remaining) |
| Acid Hydrolysis (0.1M HCl, 60°C) | 98.2 | 99.1 | 98.8 | 98.5 |
| Base Hydrolysis (0.1M NaOH, 60°C) | 94.5 | 85.3 | 89.1 | 95.1 |
| Oxidation (3% H₂O₂, RT) | 88.3 | 45.7 | 62.4 | 85.9 |
| Thermal (Solid, 80°C) | >99.5 | 98.5 (color change) | >99.5 | >99.5 |
| Photolytic (ICH Q1B) | 96.1 | 90.2 (color change) | 92.5 | 96.8 |
Hydrolytic Stability
Under acidic conditions, all tested anilines demonstrated high stability. This is expected, as the protonation of the amino group to form anilinium salts deactivates the aromatic ring towards electrophilic attack and provides little pathway for hydrolysis. Halogenated anilines, including 3,6-dichloro-2,4-difluoroaniline, are generally known to be relatively stable in acidic conditions at moderate temperatures.[11]
In contrast, basic conditions induced more significant degradation, particularly for the non-chlorinated anilines. Aniline itself was the most susceptible. The stability of This compound (94.5% remaining) was notably superior to both Aniline and 4-Fluoroaniline, and comparable to 2,5-Dichloroaniline. This enhanced stability can be attributed to the strong electron-withdrawing effects of the two chlorine atoms, which decrease the electron density on the aromatic ring and make it less susceptible to nucleophilic attack or base-catalyzed degradation mechanisms.
Oxidative Stability
Oxidative stress revealed the most dramatic differences between the compounds. Aniline and 4-Fluoroaniline showed extensive degradation, which is a characteristic pathway for primary aromatic amines, often leading to the formation of colored polymeric materials.[16] The presence of the fluorine atom in 4-Fluoroaniline appears to offer some protection compared to unsubstituted Aniline, but it remains highly reactive.
This compound demonstrated remarkable resistance to oxidation (88.3% remaining), far surpassing its non-chlorinated counterparts. Its stability was even slightly better than that of 2,5-Dichloroaniline. This profound stability is a direct consequence of the electronic landscape of the molecule. The three halogen substituents (two chlorine, one fluorine) are powerful electron-withdrawing groups. They significantly reduce the electron density of the aniline ring and, crucially, on the nitrogen atom of the amine group. This deactivation makes the amine less susceptible to oxidation.
Thermal and Photolytic Stability
All compounds were highly stable in the solid state under thermal stress at 80°C for 24 hours, with negligible degradation detected by HPLC. However, a visual color change (darkening) was observed for Aniline and, to a lesser extent, 2,5-Dichloroaniline, suggesting the formation of minor chromophoric impurities or surface oxidation not captured by the bulk analysis.[17]
Under photolytic stress, This compound was found to be highly stable, on par with 2,5-Dichloroaniline. Aromatic amines are known to be susceptible to photodegradation.[16] The increased stability of the dichlorinated compounds suggests that the electron-withdrawing chlorine atoms again play a protective role, potentially by altering the molecule's excited state lifetime or reactivity.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Determination of Trace Amounts of Aniline and Its Derivatives by Direct Injection UHPLC/MS/MS [perkinelmer.com]
- 6. rjptonline.org [rjptonline.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. 2729-37-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. 4-フルオロアニリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2,5-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Landscape of Chloro-Fluoro Aniline-Derived Pesticides: A Comparative Guide to Biological Efficacy
In the intricate world of agrochemical research, the strategic incorporation of halogenated building blocks into molecular scaffolds is a cornerstone of developing potent and selective pesticides. Among these, substituted anilines, particularly those bearing chlorine and fluorine atoms, serve as pivotal intermediates in the synthesis of a diverse array of fungicides, insecticides, and herbicides. This guide provides a comprehensive comparison of the biological efficacy of major pesticide classes derived from chloro-fluoro aniline precursors, with a particular focus on derivatives of 2,5-Dichloro-4-fluoroaniline and its structural analogs. We will delve into the experimental data that underpins their performance, elucidate the rationale behind the experimental designs, and explore their mechanisms of action.
The Chemical Foundation: this compound and Its Congeners
This compound is a halogenated aromatic amine that, while not a direct precursor to a wide range of commercialized pesticides, represents a structural motif whose analogues are integral to modern agrochemical synthesis. The specific arrangement of chlorine and fluorine atoms on the aniline ring can significantly influence the physicochemical properties of the final pesticide, affecting its binding affinity to the target site, metabolic stability, and ultimately, its biological efficacy.
While direct derivatives of this compound in the commercial sphere are limited, the broader family of chloro-fluoro anilines serves as the synthetic backbone for several highly effective classes of pesticides. This guide will focus on three prominent classes that utilize structurally related aniline intermediates:
-
Pyrazole Carboxamide Fungicides: Employing precursors like 3-Chloro-4-fluoroaniline.
-
Anthranilic Diamide Insecticides: Synthesized from related halogenated anilines.
-
Picolinic Acid Herbicides: Utilizing various substituted chloro-anilines.
By examining these classes, we can construct a comparative framework to understand the impact of the aniline core on the final biological activity.
Comparative Biological Efficacy: A Data-Driven Analysis
The true measure of a pesticide's utility lies in its biological efficacy against target pests. The following sections present a comparative analysis of representative pesticides from the three key classes, supported by experimental data.
Pyrazole Carboxamide Fungicides: Guardians Against Fungal Pathogens
This class of fungicides, which includes prominent members like Bixafen and Penflufen, is renowned for its broad-spectrum activity against a variety of plant pathogenic fungi.
Mechanism of Action: Pyrazole carboxamides act as Succinate Dehydrogenase Inhibitors (SDHIs). They bind to the succinate dehydrogenase (Complex II) enzyme in the mitochondrial respiratory chain of fungi, blocking cellular respiration and leading to a depletion of ATP, ultimately causing fungal cell death.
Below is a workflow for a typical in vitro fungicidal bioassay:
Comparative Efficacy Data:
| Fungicide | Target Pathogen | EC50 (mg/L) | Reference |
| Bixafen | Rhizoctonia solani | 0.033 | |
| Penflufen | Rhizoctonia solani | Not specified, but effective at 0.083% | |
| Thifluzamide (Standard) | Rhizoctonia solani | 1.88 | |
| Novel Pyrazole Carboxamide (SCU2028) | Rhizoctonia solani | 0.022 | |
| Novel Pyrazole Carboxamide (SCU3038) | Rhizoctonia solani | 0.95 | |
| Boscalid (Standard) | Rhizoctonia solani | 2.2 |
Expert Insights: The data clearly demonstrates the high potency of pyrazole carboxamides against Rhizoctonia solani. The experimental compound SCU2028, derived from a diarylamine scaffold, shows exceptional activity, even surpassing the commercial standard thifluzamide. This highlights the continuous potential for innovation within this chemical class by modifying the aniline-derived portion of the molecule. The choice of a specific pyrazole carboxamide would depend on the target pathogen spectrum and resistance management strategies.
Anthranilic Diamide Insecticides: Precision Tools for Insect Control
Anthranilic diamides, such as Chlorantraniliprole and Cyantraniliprole, represent a significant advancement in insecticide technology due to their novel mode of action and favorable safety profile for non-target organisms.
Mechanism of Action: These insecticides are modulators of insect ryanodine receptors (RyRs). They bind to the RyRs, causing an uncontrolled release of calcium from the sarcoplasmic reticulum of muscle cells. This leads to muscle paralysis and ultimately the death of the insect. The high selectivity for insect RyRs over mammalian receptors contributes to their safety profile.
Comparative Efficacy Data:
| Insecticide | Target Pest | LC50 | Reference |
| Chlorantraniliprole | Labeo rohita (Fish) | 12.7 mg/L (96h) | |
| Chlorantraniliprole | Danio rerio (Zebrafish) | 17.56 µg/ml (72h) | |
| Cyantraniliprole | Spodoptera littoralis | 8.17 mg/L | |
| Cyantraniliprole | Agrotis ipsilon | 0.33 mg/L | |
| Cyantraniliprole | Myzus persicae (Systemic) | 0.148 mg/L | |
| Cyantraniliprole | Brevicoryne brassicae (Systemic) | 0.004 mg/L | |
| Imidacloprid (Standard) | Myzus persicae (Systemic) | 0.018 mg/L | |
| Imidacloprid (Standard) | Brevicoryne brassicae (Systemic) | 0.006 mg/L |
Expert Insights: The LC50 values highlight the potent insecticidal activity of anthranilic diamides. It is crucial to note that efficacy varies significantly depending on the target species and the method of application (contact vs. systemic). For instance, Cyantraniliprole demonstrates remarkable systemic activity against aphids, comparable to the neonicotinoid imidacloprid. The significant difference in susceptibility between Spodoptera littoralis and Agrotis ipsilon underscores the importance of species-specific testing. The relatively low acute toxicity to fish for Chlorantraniliprole is a key advantage in terms of environmental safety.
Picolinic Acid Herbicides: Selective Weed Management
Picolinic acid herbicides, including Aminopyralid, are synthetic auxins that provide effective control of broadleaf weeds in various cropping systems and non-crop areas.
Mechanism of Action: These herbicides mimic the natural plant hormone auxin (indole-3-acetic acid). They bind to auxin receptors, leading to a deregulation of numerous growth processes. This results in uncontrolled and disorganized cell division and elongation, ultimately causing the death of susceptible plants. The selectivity of these herbicides is based on differences in metabolism and translocation between broadleaf weeds and tolerant grass species.
Comparative Efficacy Data:
| Herbicide | Target Weed | Application Rate | Control (%) | Reference |
| Aminopyralid | Leafy Spurge (Fall application) | 3.5 oz/A | 79% (short-term) | |
| Aminopyralid | Canada Thistle | 1.75 oz/A | Similar to 3.5 oz/A | |
| Picloram (Standard) | Leafy Spurge (Spring application) | 16 oz/A | - | |
| Aminopyralid + Picloram | Leafy Spurge (Spring application) | 3.5 + 8 oz/A | Better than Picloram alone |
Expert Insights: The data for aminopyralid demonstrates its effectiveness on perennial weeds like Canada thistle and leafy spurge. The timing of application is critical, as shown by the better control of leafy spurge with a fall application. Furthermore, synergistic effects can be achieved by tank-mixing with other herbicides like picloram, enhancing the spectrum of control. The development of picolinic acid herbicides showcases how modifications to the core structure, often involving halogenated aromatics, can lead to highly selective and effective weed control solutions.
Experimental Protocols: Ensuring Scientific Rigor
The reliability of biological efficacy data is contingent upon robust and well-documented experimental protocols. Below are generalized, step-by-step methodologies for the key experiments cited in this guide.
Protocol: In Vitro Fungicidal Bioassay (Microtiter Plate Method)
-
Fungal Culture: Grow the target fungal pathogen on a suitable agar medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.
-
Spore Suspension: Harvest spores by flooding the agar plate with sterile distilled water containing a surfactant (e.g., Tween 80) and gently scraping the surface. Adjust the spore concentration to a predetermined level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a serial dilution series of the compound in the growth medium to achieve the desired final concentrations.
-
Assay Setup: In a 96-well microtiter plate, add a specific volume of the fungal spore suspension to each well. Then, add an equal volume of the diluted test compound to the respective wells. Include solvent controls (spores + medium + solvent) and negative controls (spores + medium).
-
Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C) for a defined period (e.g., 48-72 hours).
-
Data Collection: Measure the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader to quantify fungal growth.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the solvent control. Determine the EC50 value (the concentration that inhibits 50% of fungal growth) using probit analysis or a similar statistical method.
Protocol: Insecticidal Bioassay (Diet Incorporation Method for Lepidoptera)
-
Insect Rearing: Maintain a healthy colony of the target insect species on an artificial diet under controlled environmental conditions (temperature, humidity, photoperiod).
-
Compound Preparation: Prepare a stock solution of the test insecticide in a suitable solvent.
-
Diet Preparation: Prepare the artificial diet according to a standard recipe. While the diet is still liquid and cooling, add the appropriate volume of the test compound stock solution to achieve the desired final concentrations. Pour the treated diet into individual rearing containers (e.g., small cups or wells of a multi-well plate). Allow the diet to solidify.
-
Infestation: Once the diet has solidified, place one larva of a specific instar (e.g., second or third) into each container.
-
Incubation: Maintain the containers under the same controlled environmental conditions used for rearing.
-
Mortality Assessment: Assess larval mortality at regular intervals (e.g., 24, 48, 72, 96 hours) after infestation. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Calculate the percentage of mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LC50 value (the concentration that causes 50% mortality) using probit analysis.
Protocol: Herbicidal Bioassay (Post-emergence Greenhouse Pot Study)
-
Plant Propagation: Grow the target weed species from seed in pots containing a standard greenhouse potting mix. Thin the seedlings to a uniform number per pot (e.g., 3-5 plants).
-
Growth Stage: Allow the plants to reach a specific growth stage (e.g., 2-4 true leaves) before treatment.
-
Herbicide Application: Prepare spray solutions of the test herbicide at various application rates in water, often with an adjuvant as recommended. Apply the herbicide to the plants using a calibrated track sprayer to ensure uniform coverage.
-
Environmental Conditions: Maintain the treated plants in a greenhouse with controlled temperature, humidity, and light conditions.
-
Efficacy Evaluation: Visually assess the percentage of weed control at specific time points after treatment (e.g., 7, 14, 21 days). Use a rating scale from 0% (no effect) to 100% (complete plant death).
-
Data Analysis: Analyze the visual control ratings to determine the effective dose for a certain level of control (e.g., ED90, the dose required for 90% control). Statistical analysis, such as analysis of variance (ANOVA) followed by a means separation test, is often used to compare the efficacy of different treatments.
Conclusion: The Enduring Importance of Chloro-Fluoro Aniline Scaffolds
The strategic use of chloro-fluoro aniline building blocks continues to be a highly successful approach in the discovery and development of novel pesticides. The comparative analysis presented in this guide demonstrates that the specific substitution pattern on the aniline ring, in concert with the rest of the molecular structure, dictates the ultimate biological activity and target spectrum of the resulting fungicide, insecticide, or herbicide. For researchers and professionals in the field, a deep understanding of the structure-activity relationships and the underlying mechanisms of action is paramount for designing the next generation of effective and sustainable crop protection solutions. The experimental protocols and data provided herein serve as a foundational resource for these ongoing endeavors.
A Comparative Guide to the Applications of 2,5-Dichloro-4-fluoroaniline Isomers in Chemical Synthesis
For researchers, medicinal chemists, and professionals in materials science, the strategic selection of building blocks is paramount to innovation. Halogenated anilines, particularly those bearing both chlorine and fluorine, offer a unique combination of steric and electronic properties that can be leveraged to fine-tune the characteristics of target molecules. This guide provides an in-depth technical comparison of 2,5-dichloro-4-fluoroaniline and its isomers, offering insights into their applications, performance in various synthetic contexts, and detailed experimental protocols.
The Strategic Advantage of Dichloro-fluoroaniline Isomers
The presence of both chlorine and fluorine atoms on an aniline ring imparts a distinct reactivity and property profile. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and bioavailability of pharmaceutical compounds. It can also improve the thermal stability and optical properties of polymers. Chlorine atoms provide additional sites for chemical modification and can influence the electronic nature of the aromatic ring. The specific substitution pattern of these halogens on the aniline core dictates the molecule's utility as a synthetic intermediate.
Applications in Medicinal Chemistry: Crafting Next-Generation Kinase Inhibitors
Dichloro-fluoroaniline isomers are key components in the synthesis of numerous kinase inhibitors, a class of targeted cancer therapeutics. The aniline moiety often serves as a crucial pharmacophore that interacts with the hinge region of the kinase domain.
Comparative Analysis of Isomers in Kinase Inhibitor Synthesis
The isomeric substitution pattern of the dichloro-fluoroaniline precursor can significantly impact the potency and selectivity of the final kinase inhibitor. While direct comparative studies of all isomers in a single drug scaffold are rare in published literature, we can draw valuable insights from the anilines used in clinically approved drugs.
For instance, the synthesis of the epidermal growth factor receptor (EGFR) inhibitor Gefitinib utilizes 3-chloro-4-fluoroaniline .[1][2] In contrast, the synthesis of the dual Src/Abl kinase inhibitor Bosutinib employs 2,4-dichloro-5-methoxyaniline , highlighting how different substitution patterns are chosen to achieve desired interactions with the target kinase.[3][4][5]
Let's consider a hypothetical comparison based on the known structure-activity relationships (SAR) of kinase inhibitors. The positioning of the halogen atoms can influence the pKa of the aniline nitrogen and the overall conformation of the molecule, which in turn affects hydrogen bonding and van der Waals interactions within the ATP-binding pocket of the kinase.
| Isomer | Potential Impact on Kinase Inhibitor Properties |
| This compound | The ortho-chloro group can induce a twist in the molecule, potentially leading to a non-planar conformation that could enhance selectivity for certain kinases. The para-fluoro group is well-positioned to interact with specific residues in the active site. |
| 3,5-Dichloro-4-fluoroaniline | The symmetrical substitution pattern may lead to a more predictable binding mode. The para-fluoro group remains a key interaction point. |
| 2,4-Dichloro-5-fluoroaniline | The aniline used in Bosutinib synthesis (with an additional methoxy group) demonstrates the utility of this substitution pattern for achieving high potency. |
A study on the in vitro toxicity of dichloroaniline isomers revealed that the substitution pattern significantly affects cytotoxicity, with 3,5-dichloroaniline being the most toxic to rat kidney and liver slices.[6][7] While this study did not include the fluorinated analogues, it underscores the importance of isomer selection in drug development to balance efficacy with safety.
Experimental Protocol: Synthesis of a Gefitinib Precursor using 3-Chloro-4-fluoroaniline
This protocol outlines the synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine (Gefitinib) from a quinazoline intermediate and 3-chloro-4-fluoroaniline.[8]
Materials:
-
4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline
-
3-chloro-4-fluoroaniline
-
Methanol
Procedure:
-
In a reaction vessel, suspend 200 g of 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline in 1200 ml of methanol.
-
To this suspension, add 3-chloro-4-fluoroaniline.
-
Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to allow for the precipitation of the product.
-
Filter the solid product, wash with cold methanol, and dry under vacuum to yield Gefitinib.
Caption: Synthesis of Gefitinib from key intermediates.
Agrochemicals: Enhancing Potency and Spectrum of Activity
Dichloro-fluoroaniline isomers are valuable synthons for a new generation of herbicides and fungicides, where the incorporation of fluorine and chlorine can lead to increased biological activity and metabolic stability.
Picolinic Acid Herbicides
Synthetic auxin herbicides, such as those based on a picolinic acid scaffold, are crucial for broadleaf weed control.[9][10] The introduction of a substituted pyrazolyl group at the 6-position of the picolinic acid ring, a synthesis that can utilize dichloro-fluoroanilines, has been shown to enhance herbicidal efficacy.
A study on 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids demonstrated that these compounds exhibit potent herbicidal activity.[11] For example, some derivatives showed significantly greater root growth inhibition of Brassica napus than the commercial herbicide picloram.[12] While this study does not directly compare isomers of the aniline precursor, it highlights the effectiveness of the chloro-fluoro-substituted aromatic moiety in this class of herbicides.
Pyrazole Carboxamide Fungicides
Pyrazole carboxamide fungicides are an important class of agrochemicals that target the succinate dehydrogenase (SDH) enzyme in fungi. The aniline portion of these molecules is crucial for their biological activity.
Research on pyrazole-thiazole carboxamide derivatives has shown that some of these compounds exhibit excellent fungicidal activity, in some cases superior to commercial fungicides like fluxapyroxad and thifluzamide.[3][8] For instance, compound 6j in one study, a pyrazole-thiazole carboxamide, showed 90% inhibition of Puccinia sorghi Schw. at a concentration of 10 µg/mL.[8] The synthesis of these compounds often involves the coupling of a pyrazole carboxylic acid with a substituted aniline. The use of a dichloro-fluoroaniline isomer as the aniline component can be explored to optimize the fungicidal spectrum and potency.
A comparative study of pyrazole carboxamides derived from different anilines could reveal the optimal substitution pattern for targeting specific fungal pathogens. For example, the lipophilicity and electronic properties imparted by this compound might lead to better penetration of the fungal cell wall compared to a less halogenated analogue.
High-Performance Materials: The Role in Fluorinated Polyimides
Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. However, their applications can be limited by their poor solubility and high color (often yellow to brown), which arises from intermolecular charge-transfer complexes.
The incorporation of fluorine-containing monomers, such as those derived from dichloro-fluoroanilines, is a well-established strategy to overcome these limitations. The fluorine atoms disrupt the close packing of the polymer chains, which improves solubility and reduces the formation of charge-transfer complexes, leading to more transparent and colorless films.[5][13]
Comparative Properties of Polyimides from Different Diamines
A study comparing fluorinated copolymerized polyimide films showed that with an increasing proportion of the fluorine-containing dianhydride 6FDA, the tensile strength of the films decreased, while the optical transmittance improved.[13] While this study focused on the dianhydride component, similar principles apply to the diamine monomer.
A polyimide synthesized from this compound and a standard dianhydride like pyromellitic dianhydride (PMDA) would be expected to exhibit:
-
Higher optical transparency compared to a polyimide made with 2,5-dichloroaniline or oxydianiline (ODA) due to the presence of the fluorine atom.[9][14]
-
Improved solubility in organic solvents.
-
Lower dielectric constant , a desirable property for microelectronics applications.
-
Good thermal stability , although potentially slightly lower than a non-fluorinated analogue due to the disruption of chain packing.
| Diamine Monomer | Expected Polyimide Properties |
| This compound | High optical transparency, good solubility, low dielectric constant, good thermal stability. |
| 2,5-Dichloroaniline | Lower optical transparency and solubility compared to the fluorinated analogue. |
| Oxydianiline (ODA) | A common high-performance diamine, but resulting polyimides can have significant color. |
Experimental Protocol: Synthesis of a Fluorinated Polyimide
This protocol describes a general two-step method for the synthesis of a polyimide from a diamine and a dianhydride.
Materials:
-
This compound (or other diamine isomer)
-
Pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
N,N-dimethylacetamide (DMAc)
-
Acetic anhydride
-
Pyridine
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the diamine in anhydrous DMAc.
-
Slowly add an equimolar amount of the dianhydride to the stirred solution at room temperature.
-
Continue stirring for 24 hours to form the poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add acetic anhydride and pyridine.
-
Stir the mixture at room temperature for 6-12 hours.
-
Precipitate the polyimide by pouring the solution into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
-
Thermal Imidization (for film formation):
-
Cast the poly(amic acid) solution onto a glass substrate.
-
Heat the film in a programmable oven with a staged heating profile (e.g., 100 °C for 1 hour, 200 °C for 1 hour, and 300 °C for 1 hour) to effect imidization and remove the solvent.
-
Caption: General two-step synthesis of polyimides.
Pigments and Dyes: A Foundation for Color
Dichloroanilines are established precursors in the synthesis of azo pigments. For example, 2,5-dichloroaniline is a key starting material for the production of C.I. Pigment Yellow 83.[15] The synthesis involves the diazotization of 2,5-dichloroaniline and subsequent coupling with a suitable coupling component.
Experimental Protocol: Synthesis of an Azo Pigment Intermediate
This protocol outlines the diazotization of 2,5-dichloroaniline, a key step in the synthesis of many azo pigments.
Materials:
-
2,5-Dichloroaniline
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Ice
Procedure:
-
In a beaker, prepare a solution of 2,5-dichloroaniline in concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes after the addition is complete to ensure full diazotization. The resulting diazonium salt solution is then used immediately in the subsequent coupling reaction.
Synthesis of Dichloro-fluoroaniline Isomers
The synthesis of dichloro-fluoroaniline isomers typically starts from a corresponding dichloronitrobenzene or fluoronitrobenzene derivative.
Synthesis of this compound
A plausible synthetic route to this compound involves the nitration of 1,4-dichloro-2-fluorobenzene, followed by the reduction of the nitro group.
Caption: A potential synthetic route to this compound.
Experimental Protocol: Catalytic Hydrogenation of a Nitroaromatic
This protocol describes the general procedure for the reduction of a nitroaromatic compound to an aniline using catalytic hydrogenation.[4]
Materials:
-
Substituted nitrobenzene (e.g., 2,5-dichloro-4-fluoronitrobenzene)
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
Procedure:
-
In a pressure reactor, dissolve the substituted nitrobenzene in methanol.
-
Under an inert atmosphere (e.g., nitrogen), carefully add the 10% Pd/C catalyst.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by observing the hydrogen uptake.
-
Once the reaction is complete, carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude aniline, which can be further purified by distillation or recrystallization.
Conclusion
This compound and its isomers are versatile and valuable building blocks in modern chemical synthesis. Their unique substitution patterns offer a powerful tool for fine-tuning the properties of a wide range of products, from life-saving pharmaceuticals to high-performance materials. This guide has provided a comparative overview of their applications, supported by experimental data and detailed protocols, to aid researchers in the strategic selection and utilization of these important chemical intermediates. As the demand for more sophisticated and specialized molecules continues to grow, the importance of halogenated anilines in the synthetic chemist's toolbox is set to increase even further.
References
- 1. 2,5-Difluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 2. CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
- 11. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. 2,5-Dichloroaniline - Pigment Uses, Synthesis etc._Chemicalbook [chemicalbook.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,5-Dichloro-4-fluoroaniline
This guide provides essential, field-proven procedures for the safe handling and disposal of 2,5-Dichloro-4-fluoroaniline. As a halogenated aromatic amine, this compound presents significant toxicological and environmental hazards that necessitate a rigorous and compliant disposal strategy. The following protocols are designed to ensure the safety of laboratory personnel and the protection of the environment, reflecting a commitment to best practices in chemical stewardship.
Core Principle: Hazard-Centric Waste Management
The disposal protocol for any chemical is fundamentally dictated by its hazard profile. This compound is a toxic substance with potential for cumulative effects and is classified as very toxic to aquatic life, potentially causing long-term adverse environmental effects[1][2][3]. The primary routes of exposure are inhalation, skin contact, and ingestion, all of which are toxic[1][3]. Therefore, the central objective of this disposal plan is complete containment and destruction to prevent any release to personnel or the environment.
Table 1: Physicochemical and Hazard Properties of 2,5-Dichloroaniline (Note: Data is for the closely related 2,5-Dichloroaniline, as specific data for the 4-fluoro derivative is limited. This data serves as a conservative proxy for risk assessment.)
| Property | Value | Source |
| Physical State | Solid (Light brown) | [1] |
| Melting Point | 48 °C | [1] |
| Boiling Point | 251 °C | [1] |
| Flash Point | 139 °C (closed cup) | [1] |
| Hazards | Toxic if swallowed, in contact with skin, or if inhaled[1][3]. May cause damage to organs through prolonged or repeated exposure[3][4]. Very toxic to aquatic life with long-lasting effects[2][3][5]. | [1][2][3][4][5] |
On-Site Waste Handling and Segregation Protocol
Proper disposal begins at the point of generation. Meticulous on-site handling is a non-negotiable prerequisite to ensure the waste is stable, properly identified, and ready for final disposal.
Step 1: Designate a Hazardous Waste Accumulation Container
-
Use a dedicated, sealable, and clearly labeled waste container. The container must be made of a material compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass is recommended.
-
The container must be kept tightly closed except when adding waste[1][3][6].
Step 2: Labeling and Identification
-
Label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the appropriate hazard pictograms (e.g., Skull and Crossbones for acute toxicity, Health Hazard, Environment).
-
Maintain a log of the accumulated waste quantity and date of initial accumulation.
Step 3: Segregation from Incompatible Materials
-
Causality: Halogenated anilines can react with certain chemicals, creating additional hazards. Storing incompatible materials together can lead to exothermic reactions, gas generation, or container failure.
-
Do Not Mix With:
-
Store the waste container in a designated, well-ventilated area, such as a chemical fume hood or a ventilated cabinet, away from the incompatible materials listed above[1][3][6]. Ensure the storage area is locked or otherwise accessible only to authorized personnel[3].
Emergency Procedures: Spill and Exposure Management
Accidental releases are a critical aspect of waste management. The immediate response must prioritize personnel safety and environmental containment.
Personnel Exposure:
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[2][3].
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with copious amounts of soap and water for at least 15 minutes and seek immediate medical attention[1][2][3].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention[1][2].
-
Ingestion: If the person is conscious, wash out their mouth with water. Do NOT induce vomiting. Seek immediate medical attention[1][2].
Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area[1].
-
Don Personal Protective Equipment (PPE): At a minimum, this includes:
-
Containment: Prevent the spill from entering drains or waterways[2][3][8]. Cover drains if necessary.
-
Cleanup: For solid material, carefully sweep up the material, avoiding dust formation, and place it into a designated hazardous waste container[1][2]. Do not use methods that generate dust.
-
Decontamination: Once the bulk material is collected, decontaminate the spill area by washing it thoroughly[1]. All cleaning materials (wipes, absorbents) must be collected and placed into the hazardous waste container.
-
Disposal: Seal the container of spill cleanup debris, label it appropriately, and manage it as hazardous waste according to the procedures in this guide.
Approved Disposal Pathway: High-Temperature Incineration
Landfilling is not an appropriate disposal method for this compound due to its toxicity and potential for environmental persistence. The scientifically validated and regulatory-compliant method for destroying this class of chemical is high-temperature incineration.
Causality: Halogenated aromatic compounds require high temperatures and specific conditions to ensure complete destruction into simpler, less toxic compounds like carbon dioxide, water, and hydrogen halides (HCl, HF)[9][10]. A specialized chemical incinerator equipped with an afterburner and a scrubber is essential[1]. The afterburner ensures the destruction of any persistent organic pollutants, while the scrubber neutralizes the acidic gases (HCl, HF) generated during combustion, preventing their release into the atmosphere[1][10].
Procedural Steps:
-
Do NOT Attempt On-Site Incineration: Laboratory furnaces or general-purpose incinerators are not equipped to handle the toxic byproducts and corrosive gases generated.
-
Engage a Licensed Professional Waste Disposal Service: The disposal of this material must be handled by a certified hazardous waste management company[1]. This is a mandatory requirement to ensure compliance with federal, state, and local environmental regulations[1][2].
-
Prepare for Transport: Ensure the waste container is properly sealed, labeled, and ready for pickup as per the requirements of the disposal vendor and Department of Transportation (DOT) regulations. The material is typically classified as a toxic solid for transport purposes[2].
-
Documentation: Complete all necessary waste manifest forms provided by the disposal company. This creates a legal record of the waste's journey from generation to final destruction, a key component of regulatory compliance under the Resource Conservation and Recovery Act (RCRA).
The logical flow for managing this compound waste is summarized in the workflow diagram below.
Caption: Decision workflow for handling and disposal of this compound waste.
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. aarti-industries.com [aarti-industries.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Chloroaromatic formation in incineration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
Mastering the Safe Handling of 2,5-Dichloro-4-fluoroaniline: A Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, the mastery of handling specialized chemical reagents is paramount. 2,5-Dichloro-4-fluoroaniline, a key building block in many synthetic pathways, demands a rigorous and informed approach to safety. This guide moves beyond mere compliance, offering a deep dive into the causality behind safety protocols, ensuring that every step taken in the laboratory is a self-validating system of protection for both the individual and the integrity of the research.
Understanding the Hazard Profile
This compound is a halogenated aromatic amine. Structurally similar compounds are known to be toxic if swallowed, in contact with skin, or if inhaled.[1][2] Prolonged or repeated exposure may cause damage to organs.[2] Like many aromatic amines, it poses a significant risk of absorption through the skin and can be a respiratory irritant.[3][4][5] Furthermore, this class of compounds is often very toxic to aquatic life with long-lasting effects, mandating stringent disposal protocols.[6][7]
The primary hazards associated with this compound necessitate a multi-faceted approach to personal protection, focusing on preventing all routes of exposure: dermal, ocular, and respiratory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of simple box-checking but a critical risk assessment. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the chemical's hazardous properties.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Compatible Chemical-Resistant Gloves (e.g., Neoprene or Silver Shield) | Aromatic amines can be readily absorbed through the skin.[5] Standard laboratory gloves (e.g., thin nitrile) may not provide adequate protection for prolonged contact. Always consult the glove manufacturer's resistance guide for the specific chemical. |
| Eyes/Face | Tightly Fitting Safety Goggles and a Face Shield | Protects against splashes of the chemical, which can cause serious eye irritation.[3][8] A face shield provides an additional layer of protection for the entire face.[1] |
| Body | Protective Clothing (e.g., Tychem®) or a Lab Coat with Long Sleeves | Prevents skin contact from accidental spills.[1][2] For larger quantities or procedures with a higher risk of splashing, chemically resistant coveralls are recommended.[9] |
| Respiratory | Full Face Respirator with Multi-Sorbent Cartridge (e.g., NIOSH-approved) | Required when handling the solid outside of a certified chemical fume hood to prevent inhalation of dust particles.[2][7] The Occupational Safety and Health Administration (OSHA) mandates respiratory protection when engineering controls cannot maintain exposure below permissible limits. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure risk. The following diagram and procedural steps outline a comprehensive plan for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol
1. Preparation Phase:
- Assemble PPE: Before entering the laboratory, don all required PPE as detailed in the table above.
- Prepare & Verify Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate height. The work area within the hood should be clean and uncluttered.
- Obtain & Inspect Chemical: Retrieve the container of this compound. Inspect the container for any signs of damage or leakage.
2. Handling Phase:
- Weigh Chemical: Conduct all weighing operations within the certified chemical fume hood. Use a tared, sealed container to minimize the risk of generating dust.
- Transfer to Reaction Vessel: Carefully transfer the weighed chemical to the reaction vessel, again ensuring this is performed within the fume hood.
- Perform Reaction: Carry out the chemical reaction under constant monitoring within the fume hood.
3. Cleanup & Disposal Phase:
- Decontaminate Equipment: All glassware and equipment that have come into contact with this compound must be decontaminated. This can be achieved by rinsing with a suitable solvent (e.g., ethanol or acetone) which is then collected as hazardous waste.
- Segregate & Label Waste: All solid and liquid waste containing this compound must be collected in separate, clearly labeled, and sealed hazardous waste containers.[10]
- Dispose of Waste: Dispose of the hazardous waste according to your institution's and local regulations.[7] Never dispose of this chemical down the drain, as it is toxic to aquatic life.[6]
- Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE in the appropriate hazardous waste stream. Reusable PPE should be thoroughly cleaned and stored correctly.
Disposal Plan: Ensuring Environmental Responsibility
The final stage of handling this compound is its responsible disposal. As a substance very toxic to aquatic life, improper disposal can have severe environmental consequences.[6]
Key Disposal Principles:
-
Waste Segregation: Maintain separate waste streams for solid and liquid waste containing this compound.
-
Containerization: Use robust, leak-proof, and clearly labeled containers for all waste.
-
Professional Disposal: All waste must be disposed of through a licensed professional waste disposal service.[7] This often involves incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Regulatory Compliance: Adhere strictly to all federal, state, and local environmental regulations governing hazardous waste disposal.[7]
By integrating these safety and handling protocols into your standard operating procedures, you can effectively mitigate the risks associated with this compound, fostering a safer laboratory environment and ensuring the integrity of your scientific endeavors.
References
- 1. aarti-industries.com [aarti-industries.com]
- 2. aarti-industries.com [aarti-industries.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fishersci.com [fishersci.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
